molecular formula C40H77NO8 B1245812 C16 Galactosylceramide

C16 Galactosylceramide

Numéro de catalogue: B1245812
Poids moléculaire: 700 g/mol
Clé InChI: VJLLLMIZEJJZTE-DKZZKAIRSA-N
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Description

N-(hexadecanoyl)-beta-D-galactosylsphingosine is a D-galactosyl-N-acylsphingosine in which the ceramide N-acyl group is specified as hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.

Propriétés

Formule moléculaire

C40H77NO8

Poids moléculaire

700 g/mol

Nom IUPAC

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1

Clé InChI

VJLLLMIZEJJZTE-DKZZKAIRSA-N

SMILES isomérique

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

SMILES canonique

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonymes

C16-GalCer
N-palmitoyl galactosyl-C18-sphingosine
N-palmitoylgalactosylsphingosine
N-palmitoylpsychosine
NPGS
NPoGS

Origine du produit

United States

Foundational & Exploratory

Introduction: The Myelin Sheath and Its Unique Lipid Composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of C16 Galactosylceramide in the Myelin Sheath

For: Researchers, Scientists, and Drug Development Professionals

Abstract Galactosylceramide (GalCer) is a quintessential glycosphingolipid and a primary structural component of the myelin sheath, the insulating layer surrounding neuronal axons. Its composition, particularly the length of its N-acyl fatty acid chain, is critical for myelin's integrity, stability, and function. While very-long-chain (VLCFA, C22-C24) GalCer species are predominant in mature myelin, the presence and role of shorter chains, such as C16, are of significant interest, especially in developmental and pathological contexts. This technical guide delineates the core functions of GalCer with a specific focus on the C16 variant in the myelin sheath. It covers its biosynthesis, structural roles, involvement in axo-glial signaling, and the consequences of altered acyl chain composition. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows to support advanced research and therapeutic development.

The myelin sheath is a specialized, lipid-rich membrane extension of oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1][2] Comprising approximately 70-80% lipid by dry weight, its unique composition is essential for its function as an electrical insulator, which facilitates rapid saltatory nerve conduction.[1][2] The major lipid classes in myelin are cholesterol, phospholipids, and glycosphingolipids.[3]

Among the glycosphingolipids, galactosylceramide (GalCer) and its sulfated derivative, sulfatide, are the most abundant and are considered hallmark lipids of myelin.[4][5][6] GalCer alone can constitute over 20% of the total lipid mass in the sheath.[6] These lipids are crucial for the proper formation, compaction, and long-term stability of the multilamellar myelin structure.[1][2][7] The N-acyl chain composition of these sphingolipids, particularly the predominance of very-long-chain fatty acids (VLCFAs), is critical for the biophysical properties of the myelin membrane.[1][2]

Biosynthesis of Galactosylceramide

GalCer synthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER) of myelinating glial cells.[4][8] The pathway is fundamental to understanding the origin and regulation of different GalCer species, including the C16 variant.

  • Ceramide Synthesis : The precursor for all sphingolipids is ceramide. This molecule is synthesized de novo, beginning with the condensation of serine and palmitoyl-CoA. The subsequent reaction, catalyzed by a family of six ceramide synthases (CerS1-6), involves the transfer of a fatty acyl chain of variable length to a dihydrosphingosine backbone.[1]

  • Acyl Chain Specificity : Each CerS enzyme exhibits a preference for specific fatty acyl-CoA chain lengths.[1] CerS2 is primarily responsible for generating the C22-C24 ceramides (B1148491) (VLCFAs) that are the preferred substrates for GalCer synthesis in oligodendrocytes.[1][9] Other synthases, such as CerS5 and CerS6, are responsible for producing C16 ceramide.[10][11]

  • Galactosylation : The final and key step is the transfer of a galactose moiety from UDP-galactose to the primary hydroxyl group of ceramide. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), encoded by the Ugt8 gene.[4][12][13] CGT is highly expressed in oligodendrocytes and Schwann cells at the onset of myelination.[12]

  • Sulfation : A portion of the synthesized GalCer is transported to the Golgi apparatus, where it can be sulfated at the 3'-hydroxyl position of the galactose ring by cerebroside sulfotransferase (CST) to form sulfatide.[4][8]

Caption: Biosynthesis pathway of Galactosylceramide in myelinating glial cells.

Core Functions of Galactosylceramide in Myelin

GalCer is indispensable for the structural and functional integrity of the myelin sheath. Its roles are multifaceted, ranging from maintaining membrane architecture to participating in cell-cell interactions.

Structural Integrity and Compaction

GalCer, particularly species with long, saturated acyl chains, contributes to the tight packing of the hydrophobic core of the myelin lipid bilayer.[2] This dense packing, along with high concentrations of cholesterol, creates a highly ordered and stable membrane structure that is crucial for its insulating properties.[2][14] Disruption of GalCer synthesis, as seen in CGT knockout mice, leads to a severely perturbed lipid bilayer with increased fluidity and permeability, ultimately causing a breakdown of saltatory conduction.[14][15][16]

Role in Lipid Rafts and Protein Sorting

Myelin is enriched in specialized membrane microdomains known as lipid rafts, which are rich in cholesterol and sphingolipids like GalCer.[3][17] These domains function as platforms for the assembly and sorting of specific myelin proteins. The major integral membrane protein of CNS myelin, Proteolipid Protein (PLP), has been shown to associate with these GalCer-rich domains.[3][17] This interaction is believed to be a critical step in the assembly of the myelin sheath. In the absence of GalCer, a significant fraction of PLP is no longer associated with these insoluble membrane fractions, suggesting that GalCer is required for the proper trafficking and organization of key myelin proteins.[3]

Axo-Glial Interactions

The stability of the myelin sheath depends on complex interactions between the myelinating glial cell and the axon it ensheathes. GalCer plays a significant role in these axo-glial interactions, particularly at the paranodal junctions where the glial loops contact the axonal membrane.[18] In mice deficient in GalCer, these junctions are compromised, leading to myelin instability and neurological deficits.[18][19] Furthermore, GalCer can engage in trans carbohydrate-carbohydrate interactions with sulfatide on apposed extracellular surfaces of the myelin layers, contributing to the tight compaction and adhesion of the sheath.[20]

The Specific Role of C16 Acyl Chain Length

While GalCer is broadly essential, the length of its N-acyl chain profoundly impacts myelin stability.

Predominance of Very-Long-Chain Fatty Acids (VLCFAs)

Mature and stable myelin is characterized by a high abundance of GalCer containing VLCFAs (C22-C24).[1][9] These long acyl chains are thought to be critical for the tight packing and biophysical stability of the dense myelin membrane.[1][2] The synthesis of these VLCFA-containing sphingolipids is dependent on the enzyme Ceramide Synthase 2 (CerS2).[1]

Consequences of Altered Acyl Chain Composition (C16 vs. C22-C24)

Studies using mice with a conditional knockout of CerS2 specifically in myelinating cells provide direct evidence for the importance of acyl chain length.[1] In these CerS2-deficient mice, the pronounced loss of C22-C24 sphingolipids is compensated by a significant increase in C16 and C18 species.[1]

Although compact myelin initially forms with this altered lipid profile, it is structurally unstable.[1] The key consequences include:

  • Reduced Myelin Thickness : At 6 weeks of age, CerS2-deficient mice show a reduction in myelin thickness and the percentage of myelinated axons.[1]

  • Myelin Destabilization : The substitution of VLCFAs with shorter C16/C18 chains leads to myelin destabilization, evidenced by increased staining for denatured myelin basic protein (MBP).[1]

  • Microglial Activation : The presence of abnormal myelin triggers a distinct microglial activation and phagocytic response.[1]

  • Progressive Demyelination and Axon Pathology : Over time, these mice develop pronounced myelin atrophy, motor deficits, axon stress, and early lethality.[1]

These findings strongly suggest that while oligodendrocytes can utilize C16-ceramide to synthesize GalCer for myelin formation, this C16-GalCer cannot functionally substitute for the VLCFA species required for long-term myelin stability and maintenance.[1]

Quantitative Analysis of Galactosylceramide Dysregulation

The following tables summarize quantitative data from key studies on the effects of altered GalCer and sphingolipid composition.

Table 1: Sphingolipid Alterations in Genetically Modified Mouse Models

Mouse Model Age Tissue Key Lipid Alteration Magnitude of Change Reference
Cgt-/- 4 weeks CNS Myelin Absence of GalCer and Sulfatide Complete loss [2][4]
4 weeks CNS Myelin Upregulation of HFA-GlcCer Significant increase [4]
Fa2h-/-/Cgt-/- 4 weeks CNS Myelin NFA-GlcCer vs. HFA-GlcCer in Cgt-/- >80% reduction [4]
4 weeks CNS Myelin Sphingomyelin vs. Wild-Type ~2-fold increase [4]
CerS2ΔO/ΔO 6 weeks Brain C22-C24 Sphingolipids Pronounced loss [1]

| | 6 weeks | Brain | C18 Sphingolipids | Greatly increased levels |[1] |

Abbreviations: Cgt: Ceramide galactosyltransferase; Fa2h: Fatty acid 2-hydroxylase; CerS2: Ceramide Synthase 2; HFA: Hydroxylated fatty acid; NFA: Non-hydroxylated fatty acid; GlcCer: Glucosylceramide.

Table 2: Phenotypic Consequences of Altered Myelin Lipids

Mouse Model Phenotype Quantitative Measure Reference
Cgt-/- Myelin Amount Significantly reduced dry weight of purified myelin per mg brain wet weight [4]
CerS2ΔO/ΔO Myelination Reduction in myelin thickness and percentage of myelinated axons [1]

| | Lifespan | 90% of mice die between 16 and 26 weeks of age |[1] |

Key Experimental Methodologies

The study of C16-GalCer and its function relies on a combination of genetic, biochemical, and imaging techniques.

Lipid Extraction and Analysis
  • Principle : To analyze the lipid composition of myelin, lipids are first extracted from brain tissue or purified myelin fractions and then separated and quantified.

  • Methodology :

    • Lipid Extraction : A common method is a two-phase extraction using solvents like methyl-tert-butyl ether (MTBE) or the classic Bligh and Dyer chloroform/methanol method.[1][3]

    • Lipid Separation : Thin-Layer Chromatography (TLC) is frequently used to separate different lipid classes (e.g., GalCer, GlcCer, Sphingomyelin) based on their polarity.[4]

    • Quantification and Identification : For quantification, bands on a TLC plate can be analyzed by densitometry.[4] For detailed structural information and precise quantification, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard. This "lipidomics" approach can identify and quantify hundreds of individual lipid species, including resolving different acyl chain variants (e.g., C16-GalCer vs. C24-GalCer).[1][7]

Genetic Mouse Models
  • Principle : Creating knockout mouse models by deleting key enzymes in the GalCer synthesis pathway allows for the direct study of the lipid's function in vivo.

  • Methodology :

    • Gene Targeting : A gene essential for GalCer synthesis (e.g., Cgt or CerS2) is targeted for deletion.[1][4]

    • Conditional Knockout : To study the effects specifically in myelinating cells and avoid developmental lethality, the Cre-Lox system is often employed. For instance, a CerS2 gene flanked by LoxP sites (CerS2fl/fl) is crossed with a mouse line expressing Cre recombinase under the control of an oligodendrocyte-specific promoter (e.g., CNP-Cre). This results in the deletion of CerS2 only in the target cells (CerS2ΔO/ΔO).[1]

    • Phenotypic Analysis : The resulting knockout mice are analyzed for motor function deficits, myelin structure, and lifespan.[1]

Caption: Experimental workflow for studying the effect of altered sphingolipid acyl chain length.

Immunohistochemistry and Electron Microscopy
  • Principle : These imaging techniques are used to visualize the structure of the myelin sheath and the localization of specific proteins and cell types within the nervous tissue.

  • Methodology :

    • Immunohistochemistry (IHC) : Brain sections are incubated with antibodies against specific proteins, such as Myelin Basic Protein (MBP) to visualize myelin, or CD68 to identify activated microglia. Fluorescent secondary antibodies are used for detection via microscopy.[1]

    • Transmission Electron Microscopy (TEM) : Provides ultra-high-resolution images of the myelin sheath, allowing for detailed morphological analysis, including the measurement of myelin thickness (g-ratio) and the identification of structural defects like axon beading or improper compaction.[1]

Conclusion and Future Directions

The N-acyl chain composition of galactosylceramide is a critical determinant of myelin sheath stability and function. While myelinating glia can synthesize C16-GalCer, it cannot structurally support the long-term integrity of the myelin sheath in the way that VLCFA-GalCer does. The substitution of VLCFAs with C16 chains leads to a cascade of detrimental events, including myelin instability, microglial activation, progressive demyelination, and axon pathology.

For researchers and drug development professionals, these findings highlight several key points:

  • Therapeutic Targets : Enzymes involved in ceramide synthesis, particularly CerS2 and CerS5/6, represent potential therapeutic targets for demyelinating diseases where lipid composition is altered.

  • Biomarkers : The profile of sphingolipid acyl chains in cerebrospinal fluid or plasma could serve as a potential biomarker for myelin instability.

  • Dietary Influence : Given that C16 ceramide synthesis utilizes palmitic acid, a common saturated fat, the link between diet, ceramide C16 levels, and the severity of demyelinating disorders warrants further investigation.[10][11]

Understanding the precise biophysical and signaling differences between C16-GalCer and VLCFA-GalCer in the context of the myelin membrane remains a crucial area for future research. Elucidating these mechanisms will open new avenues for developing targeted therapies to preserve myelin integrity in a range of neurological disorders.

References

The Pivotal Role of C16 Galactosylceramide in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C16 Galactosylceramide (C16 GalCer), a prominent glycosphingolipid, is a critical component of cellular membranes, particularly enriched in the myelin sheath of the nervous system. Beyond its structural functions, C16 GalCer and its metabolic precursor, C16 ceramide, are integral players in a multitude of cell signaling pathways. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of C16 GalCer, with a focus on its implications in apoptosis, immune modulation, and neurodegenerative processes. Detailed experimental protocols for the study of C16 GalCer are provided, alongside quantitative data and visual representations of key signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. Among these, galactosylceramides are vital for the integrity and function of neuronal tissues. The C16 isoform of galactosylceramide, featuring a 16-carbon fatty acid chain, is of particular interest due to its involvement in various cellular processes beyond its structural role. While much of the signaling activity is attributed to its metabolic precursor, C16 ceramide, C16 GalCer itself participates in crucial interactions at the cell surface and within membrane microdomains. This guide will dissect the multifaceted roles of C16 GalCer in cell signaling, providing a technical resource for its study.

Synthesis and Metabolism of this compound

The cellular levels of C16 GalCer are tightly regulated through a balance of synthesis and degradation. The primary pathway for its formation is the de novo synthesis of C16 ceramide, followed by glycosylation.

De Novo Synthesis of C16 Ceramide: The synthesis of C16 ceramide is initiated in the endoplasmic reticulum and involves a series of enzymatic steps, with the final acylation of the sphingoid base being catalyzed by ceramide synthase 6 (CerS6), which predominantly utilizes palmitoyl-CoA.

Galactosylation of C16 Ceramide: C16 ceramide is then transported to the lumen of the endoplasmic reticulum and Golgi apparatus, where UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of a galactose moiety from UDP-galactose to the ceramide backbone, forming this compound.

Degradation: C16 GalCer can be degraded by galactosylceramidase (GALC) in the lysosome, which removes the galactose headgroup to yield C16 ceramide and galactose. This C16 ceramide can then be further metabolized or utilized in other signaling pathways.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS6 C16 Ceramide C16 Ceramide Dihydroceramide->C16 Ceramide DEGS1 This compound This compound C16 Ceramide->this compound CGT (UDP-Galactose) C16 Ceramide_degraded C16 Ceramide This compound->C16 Ceramide_degraded GALC Galactose Galactose This compound->Galactose GALC Further Metabolism Further Metabolism C16 Ceramide_degraded->Further Metabolism

Synthesis and degradation of this compound.

Role in Cell Signaling

The signaling functions of C16 GalCer can be broadly categorized into direct and indirect mechanisms.

Direct Signaling Roles

While less characterized than its ceramide precursor, C16 GalCer has been implicated in direct signaling events, primarily at the cell surface.

  • Receptor Function: C16 GalCer can act as a co-receptor for certain pathogens, notably the HIV-1 envelope glycoprotein (B1211001) gp120, facilitating viral entry into neural cells.[1][2][3]

  • Immune Modulation: Alpha-galactosylceramides, a stereoisomer of the naturally occurring beta-form, are potent activators of invariant Natural Killer T (iNKT) cells when presented by the CD1d molecule. This interaction triggers a cascade of cytokine release, highlighting the role of galactosylceramides in modulating the immune response.

Indirect Signaling via C16 Ceramide

A significant portion of C16 GalCer's influence on cell signaling is mediated through its conversion to C16 ceramide. C16 ceramide is a well-established second messenger involved in various stress responses.

  • Apoptosis: Increased levels of C16 ceramide are associated with the induction of apoptosis. C16 ceramide can directly bind to and activate the tumor suppressor protein p53, leading to its stabilization, nuclear translocation, and the activation of downstream pro-apoptotic targets.[4][5][6] Furthermore, C16 ceramide can influence mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.

  • Inflammation: The balance between different ceramide species, including C16 ceramide, can regulate inflammatory responses.

  • mTOR Pathway: C16 ceramide has been shown to negatively regulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Overexpression of CerS6, leading to increased C16 ceramide, can reduce the phosphorylation of key mTOR pathway components like Akt and S6 kinase.[7]

cluster_membrane Cell Membrane / Lysosome cluster_cytosol Cytosol / Nucleus C16 GalCer This compound C16 Cer C16 Ceramide C16 GalCer->C16 Cer GALC p53 p53 C16 Cer->p53 Direct Binding & Activation mTOR Pathway mTOR Pathway C16 Cer->mTOR Pathway Inhibition MDM2 MDM2 p53->MDM2 Inhibition of Interaction Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation Cell Growth\nInhibition Cell Growth Inhibition mTOR Pathway->Cell Growth\nInhibition

Signaling pathways influenced by C16 ceramide.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its precursor, C16 ceramide.

ParameterValueCell/SystemReference
Binding Affinity
C16-ceramide to p53 (Kd)~60 nMIn vitro[4][5][6]
Cellular Concentrations
Cytoplasmic C16-ceramideHighest in motor neuronsHuman iPSC-derived neurons and glia[8]
Cytoplasmic C16-ceramideHigh in glutamatergic neuronsHuman iPSC-derived cortical neurons[8]
GalactosylceramidesPredominantly in oligodendrocytesRat neurons and oligodendrocytes[9]

Note: Absolute concentrations of this compound are highly cell-type and tissue-specific and can vary significantly with physiological and pathological conditions.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of C16 GalCer from cultured cells.

Materials:

  • Cell lysate

  • Chloroform

  • Methanol

  • Internal standard (e.g., non-endogenous odd-chain galactosylceramide)

  • HPLC-MS/MS system with a normal-phase column

Procedure:

  • Cell Lysis: Harvest and lyse cells using a suitable buffer. Determine protein concentration for normalization.

  • Lipid Extraction:

    • To a known amount of cell lysate, add a mixture of chloroform:methanol (2:1, v/v) and the internal standard.

    • Vortex vigorously and incubate to ensure complete extraction.

    • Add water to induce phase separation.

    • Centrifuge to pellet cellular debris and separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., mobile phase).

  • HPLC-MS/MS Analysis:

    • Inject the sample onto a normal-phase HPLC column.

    • Use an isocratic or gradient elution with a mobile phase optimized for cerebroside separation (e.g., a mixture of acetonitrile, methanol, and acetic acid with ammonium (B1175870) acetate).

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for C16 GalCer and the internal standard.

  • Data Analysis: Quantify the amount of C16 GalCer by comparing its peak area to that of the internal standard and referencing a standard curve.

Cell Lysate Cell Lysate Lipid Extraction Lipid Extraction Cell Lysate->Lipid Extraction Add Chloroform: Methanol & IS Phase Separation Phase Separation Lipid Extraction->Phase Separation Add Water Organic Phase Collection Organic Phase Collection Phase Separation->Organic Phase Collection Drying Drying Organic Phase Collection->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC-MS/MS Analysis HPLC-MS/MS Analysis Reconstitution->HPLC-MS/MS Analysis Quantification Quantification HPLC-MS/MS Analysis->Quantification

Workflow for this compound Quantification.
Studying this compound-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified protein of interest

  • This compound-containing liposomes or nanodiscs

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-P+)

Procedure:

  • Ligand Immobilization:

    • The protein of interest is covalently immobilized onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Analyte Preparation:

    • Prepare liposomes or nanodiscs incorporating C16 GalCer at various concentrations. A control with empty liposomes/nanodiscs is essential.

  • Binding Analysis:

    • Inject the C16 GalCer-containing liposomes/nanodiscs (analyte) over the sensor chip surface with the immobilized protein (ligand).

    • The binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • Inject a series of analyte concentrations to obtain a dose-response curve.

  • Data Analysis:

    • The binding data is fitted to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the equilibrium dissociation constant (Kd), and the association (ka) and dissociation (kd) rate constants.

Conclusion

This compound is a multifaceted lipid that plays a crucial role in both the structural integrity of cellular membranes and the regulation of key signaling pathways. While many of its signaling effects are mediated through its conversion to the potent second messenger C16 ceramide, direct interactions of C16 GalCer at the cell surface are also of significant biological importance. A thorough understanding of the synthesis, metabolism, and signaling functions of C16 GalCer is essential for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid metabolism and signaling. The experimental approaches detailed in this guide provide a framework for the continued investigation of this important molecule.

References

An In-depth Technical Guide to the Biosynthesis of C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides are a class of glycosphingolipids that are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1] The acyl chain length of the ceramide backbone significantly influences the biological function of these lipids. C16 galactosylceramide (C16-GalCer), which contains a 16-carbon acyl chain (palmitate), is of particular interest due to its involvement in various cellular processes and its association with metabolic diseases.[2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic reactions, substrates, and cellular localization. Furthermore, it includes detailed experimental protocols for the key enzymes involved and presents available quantitative data to aid researchers in their study of this important lipid.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a two-step enzymatic process that occurs primarily in the endoplasmic reticulum (ER). The first step is the synthesis of the precursor, C16-ceramide, followed by the transfer of a galactose moiety to the ceramide backbone.

Step 1: Synthesis of C16-Ceramide

C16-ceramide is synthesized by the acylation of a sphingoid base with palmitoyl-CoA, a 16-carbon fatty acyl-CoA. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).[4] In mammals, there are six CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths.[2][5] The synthesis of C16-ceramide is primarily attributed to the activity of Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) .[6][7][8]

  • Enzymes: Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6)

  • Substrates: Sphingoid base (e.g., sphinganine (B43673) or sphingosine) and Palmitoyl-CoA (C16:0-CoA)

  • Product: C16-dihydroceramide or C16-ceramide

  • Cellular Location: Endoplasmic Reticulum (ER)[4]

The reaction mechanism of CerS6 has been elucidated and follows a ping-pong kinetic model, involving the formation of a covalent acyl-enzyme intermediate.[9]

Step 2: Galactosylation of C16-Ceramide

The final step in the biosynthesis of C16-galactosylceramide is the transfer of a galactose unit from a donor molecule to the C1 hydroxyl group of C16-ceramide. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8.[10][11][12]

  • Enzyme: UDP-galactose:ceramide galactosyltransferase (UGT8)

  • Substrates: C16-ceramide and UDP-galactose

  • Product: C16-galactosylceramide and UDP

  • Cellular Location: Endoplasmic Reticulum (ER)[11][13]

UGT8 is an integral membrane protein of the ER and has a strong preference for ceramides (B1148491) containing hydroxylated fatty acids, although it can also act on non-hydroxylated ceramides like C16-ceramide.[10][13]

Visualization of the Biosynthetic Pathway

C16_Galactosylceramide_Biosynthesis cluster_0 Endoplasmic Reticulum sphingoid_base Sphingoid Base (e.g., Sphinganine) cers5_6 CerS5 / CerS6 sphingoid_base->cers5_6 palmitoyl_coa Palmitoyl-CoA (C16:0) palmitoyl_coa->cers5_6 c16_ceramide C16-Ceramide ugt8 UGT8 (Ceramide Galactosyltransferase) c16_ceramide->ugt8 udp_galactose UDP-Galactose udp_galactose->ugt8 c16_galcer This compound cers5_6->c16_ceramide Acylation ugt8->c16_galcer Galactosylation

Caption: Biosynthesis pathway of this compound in the ER.

Quantitative Data

Table 1: Kinetic Parameters of Ceramide Synthases

EnzymeSubstrateKmVmaxOrganism/SystemReference
CerS5Sphinganine~2-5 µMData not availableMammalian cells[14]
CerS5Palmitoyl-CoAData not availableData not available--
CerS6Sphinganine~2-5 µMData not availableMammalian cells[14]
CerS6Palmitoyl-CoAData not availableData not available--

Note: The reported Km values are for the sphingoid base substrate, not specifically for palmitoyl-CoA. Vmax values are often reported in relative units or are not provided.

Table 2: Kinetic Parameters of UDP-galactose:ceramide galactosyltransferase (UGT8)

SubstrateKmVmaxOrganism/SystemReference
C16-CeramideData not availableData not available--
UDP-GalactoseData not availableData not available--

Note: Specific kinetic data for UGT8 with C16-ceramide as a substrate are not well-documented in the reviewed literature.

Table 3: Cellular Concentrations of Substrates

SubstrateCellular ConcentrationCell Type/TissueReference
C16-CeramideHighly variable, increases in metabolic diseasesAdipose tissue, Liver[3][9]
UDP-GalactoseData not available--

Note: Cellular concentrations of sphingolipids are highly dynamic and vary significantly between cell types, metabolic states, and subcellular compartments.

Experimental Protocols

Experimental Workflow

Experimental_Workflow start Start: Cell/Tissue Homogenate assay Enzyme Activity Assay (CerS or UGT8) start->assay extraction Lipid Extraction (e.g., Bligh-Dyer) assay->extraction analysis Lipid Analysis extraction->analysis tlc TLC/HPTLC analysis->tlc Separation hplc HPLC analysis->hplc Separation & Quantification ms Mass Spectrometry analysis->ms Identification & Quantification quantification Quantification tlc->quantification hplc->quantification ms->quantification

Caption: General workflow for studying C16-GalCer biosynthesis.

Protocol 1: Ceramide Synthase (CerS5/6) Activity Assay using NBD-Sphinganine

This protocol is adapted from methods described by Laviad et al. and utilizes a fluorescent sphingoid base analog to measure CerS activity.[15][16][17]

Materials:

  • Cell or tissue homogenates

  • Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT

  • NBD-sphinganine (fluorescent substrate)

  • Palmitoyl-CoA (C16:0-CoA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Chloroform (B151607)/Methanol mixture (2:1, v/v)

  • TLC plates (silica gel 60)

  • TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

  • Fluorescence imager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µg of cell or tissue homogenate protein

    • Reaction Buffer to a final volume of 100 µL

    • 10 µM NBD-sphinganine

    • 50 µM Palmitoyl-CoA

    • 0.1% (w/v) fatty acid-free BSA

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).

    • Vortex thoroughly.

    • Add 125 µL of chloroform and 125 µL of water, and vortex again.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Sample Preparation for TLC:

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid extract in 20-30 µL of chloroform/methanol (2:1, v/v).

  • Thin-Layer Chromatography (TLC):

    • Spot the resuspended lipid extract onto a silica (B1680970) TLC plate.

    • Develop the plate in the TLC developing solvent.

    • Allow the plate to dry completely.

  • Analysis:

    • Visualize the fluorescently labeled lipids (NBD-sphinganine and NBD-C16-ceramide) using a fluorescence imager.

    • Quantify the intensity of the NBD-C16-ceramide spot relative to standards to determine enzyme activity.

Protocol 2: UDP-galactose:ceramide galactosyltransferase (UGT8) Activity Assay

This protocol is a general method for assaying galactosyltransferase activity and can be adapted for UGT8.[18][19][20][21][22] It often utilizes a radiolabeled sugar donor.

Materials:

  • Microsomal fractions from cells or tissues expressing UGT8

  • Assay Buffer: 100 mM MES, pH 6.5, 10 mM MnCl₂, 0.2% Triton X-100

  • C16-ceramide (substrate)

  • UDP-[14C]galactose (radiolabeled donor substrate)

  • Chloroform/Methanol mixture (2:1, v/v)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50-100 µg of microsomal protein

    • Assay Buffer to a final volume of 50 µL

    • 50 µM C16-ceramide (solubilized in detergent)

    • 1 mM UDP-[14C]galactose (specific activity ~50,000 dpm/nmol)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v).

    • Vortex thoroughly.

    • Add 100 µL of water and vortex again.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Washing:

    • Remove the upper aqueous phase.

    • Wash the lower organic phase twice with 200 µL of theoretical upper phase (chloroform/methanol/water, 3:48:47, v/v/v) to remove unincorporated UDP-[14C]galactose.

  • Analysis:

    • Transfer the lower organic phase to a scintillation vial and evaporate the solvent.

    • Add scintillation cocktail to the dried lipids.

    • Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the UGT8 activity.

Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry

For comprehensive and quantitative analysis of C16-galactosylceramide and other sphingolipids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[23][24][25][26][27][28]

Materials:

  • Cell pellets or tissue samples

  • Internal standards (e.g., deuterated or odd-chain sphingolipid analogs)

  • Extraction solvent: Isopropanol/Water/Ethyl Acetate (30:10:60, v/v/v)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer.

  • Lipid Extraction:

    • To the homogenate, add the internal standard mixture.

    • Add the extraction solvent, vortex vigorously, and incubate on ice for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (lipid extract).

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in the initial mobile phase of the LC gradient.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable gradient on a C18 column.

    • Detect and quantify C16-galactosylceramide and other lipids of interest using multiple reaction monitoring (MRM) or other appropriate mass spectrometric techniques. The quantification is based on the ratio of the peak area of the endogenous lipid to that of the corresponding internal standard.

Conclusion

The biosynthesis of this compound is a fundamental process with significant implications for cellular function and human health. This technical guide has provided a detailed overview of the enzymatic pathway, from the synthesis of C16-ceramide by CerS5 and CerS6 to its subsequent galactosylation by UGT8 in the endoplasmic reticulum. While the key enzymes and their roles are well-established, there remains a need for more comprehensive quantitative data on their kinetic parameters and the cellular concentrations of their substrates. The detailed experimental protocols provided herein offer a starting point for researchers to investigate this pathway further, enabling a deeper understanding of its regulation and its role in health and disease, and facilitating the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Intracellular Localization of C16 Galactosylceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (C16-GalCer), a subtype of galactosylceramide with a 16-carbon fatty acid chain, is a crucial glycosphingolipid involved in a myriad of cellular processes. Its precise subcellular localization is intricately linked to its function, ranging from the structural integrity of myelin sheaths to its role in signal transduction and pathogen recognition. This technical guide provides a comprehensive overview of the intracellular distribution of C16-GalCer, detailing its biosynthesis, trafficking, and degradation pathways. It further outlines key experimental protocols for its study and visualizes associated signaling pathways and experimental workflows.

Biosynthesis, Trafficking, and Degradation of this compound

The lifecycle of C16-GalCer within the cell is a highly regulated process involving multiple organelles.

1. Biosynthesis in the Endoplasmic Reticulum (ER): The synthesis of galactosylceramide is initiated in the lumen of the endoplasmic reticulum. The enzyme ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone.[1][2] Specifically, C16-ceramide serves as the precursor for C16-GalCer.

2. Trafficking to the Golgi Apparatus and Plasma Membrane: Following its synthesis in the ER, C16-GalCer is transported to the Golgi apparatus.[1][3] From the trans-Golgi network (TGN), it is then sorted and transported to various destinations, most notably the plasma membrane. In specialized cells like oligodendrocytes, GalCer is a major component of the myelin sheath.[1][4][5] The sorting and transport of GalCer are complex processes that can be influenced by the structure of the lipid itself.[6]

3. Incorporation into Lipid Rafts: C16-GalCer, along with cholesterol and other sphingolipids, is a key component of lipid rafts.[7] These are dynamic, ordered microdomains within the plasma membrane that serve as platforms for signal transduction and protein sorting.

4. Endocytosis and Lysosomal Degradation: GalCer at the plasma membrane can be internalized through endocytosis.[1] The endocytic vesicles mature into late endosomes and eventually fuse with lysosomes. Within the lysosome, the enzyme galactosylceramidase (GALC) hydrolyzes GalCer back into ceramide and galactose.[1] A deficiency in GALC leads to the accumulation of GalCer in lysosomes, causing the lysosomal storage disorder known as Krabbe disease.[1]

Intracellular Distribution of this compound

Organelle/DomainPresence of C16-GalCerMethod of DetectionReferences
Endoplasmic Reticulum (ER) Present (Site of Synthesis)Immunocytochemistry, Subcellular Fractionation[1][2]
Golgi Apparatus Present (Processing and Sorting)Immunoelectron Microscopy, Subcellular Fractionation[1][3]
Plasma Membrane Enriched (Especially in Myelin)Immunofluorescence, Lipidomics of isolated membranes[1][5]
Myelin Sheath Highly Enriched (Structural Component)Biochemical analysis of purified myelin[4][5]
Lipid Rafts Enriched (Signaling Platforms)Detergent-free lipid raft isolation, Super-resolution microscopy[7][8]
Early Endosomes Present (Trafficking)Fluorescence microscopy with labeled analogs[1]
Late Endosomes Present (Trafficking to Lysosomes)Fluorescence microscopy with labeled analogs[1]
Lysosomes Present (Site of Degradation)Biochemical analysis of lysosomal fractions[1]

Signaling Pathways Involving this compound

C16-GalCer is not merely a structural lipid; it actively participates in crucial signaling cascades.

HIV-1 Entry Pathway

Galactosylceramide can act as an alternative receptor for the Human Immunodeficiency Virus type 1 (HIV-1) in CD4-negative cells, such as certain neural and colonic epithelial cells. The viral envelope glycoprotein (B1211001) gp120 binds to GalCer on the cell surface, initiating a conformational change that facilitates viral entry.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane gp120 gp120 GalCer C16-GalCer (in Lipid Raft) gp120->GalCer ChemokineReceptor Chemokine Receptor (e.g., CXCR4/CCR5) gp120->ChemokineReceptor 2. Co-receptor Binding gp41 gp41 gp41->GalCer 3. Conformational Change & Membrane Fusion ViralEntry Viral Entry gp41->ViralEntry

HIV-1 entry mediated by C16-Galactosylceramide.

Oligodendrocyte Differentiation

In the central nervous system, GalCer plays a vital role in the differentiation of oligodendrocytes, the cells responsible for myelination. The appearance of GalCer on the cell surface is a key marker of oligodendrocyte maturation. Signaling pathways involving Sigma-1 receptors, which are enriched in GalCer-containing lipid microdomains, are crucial for this process.

Oligodendrocyte_Differentiation cluster_signaling Signaling Events OPC Oligodendrocyte Progenitor Cell (OPC) GalCerExpression ↑ C16-GalCer Expression OPC->GalCerExpression Differentiation Signal ImmatureOL Immature Oligodendrocyte Sigma1R Sigma-1 Receptor Activation in Lipid Rafts ImmatureOL->Sigma1R MatureOL Mature Myelinating Oligodendrocyte GalCerExpression->ImmatureOL Sigma1R->MatureOL Promotes Maturation

Role of C16-GalCer in oligodendrocyte differentiation.

NKT Cell Activation

α-Galactosylceramide, when presented by the CD1d molecule on antigen-presenting cells (APCs), is a potent activator of Natural Killer T (NKT) cells. This interaction triggers the release of a variety of cytokines, modulating the immune response.

NKT_Cell_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_NKT NKT Cell CD1d CD1d TCR T-Cell Receptor (TCR) CD1d->TCR Presentation & Recognition aGalCer α-GalCer aGalCer->CD1d Binding CytokineRelease Cytokine Release (IFN-γ, IL-4) TCR->CytokineRelease Activation

Activation of NKT cells by α-Galactosylceramide.

Experimental Protocols

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of different organelles to study the distribution of C16-GalCer.

Workflow:

Subcellular_Fractionation start Cultured Cells homogenization Homogenization (Dounce homogenizer) start->homogenization cent1 Centrifuge (Low speed, e.g., 1,000 x g) homogenization->cent1 pellet1 Pellet 1 (Nuclei & Cytoskeletons) cent1->pellet1 supernatant1 Supernatant 1 cent1->supernatant1 cent2 Centrifuge (Medium speed, e.g., 10,000 x g) supernatant1->cent2 pellet2 Pellet 2 (Mitochondria, Lysosomes) cent2->pellet2 supernatant2 Supernatant 2 cent2->supernatant2 cent3 Ultracentrifuge (High speed, e.g., 100,000 x g) supernatant2->cent3 pellet3 Pellet 3 (Microsomes: ER & Golgi) cent3->pellet3 supernatant3 Supernatant 3 (Cytosol) cent3->supernatant3

Workflow for subcellular fractionation.

Methodology:

  • Cell Lysis: Harvest cultured cells and resuspend in a hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer.

  • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and intact cells.

  • Mitochondrial/Lysosomal Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria and lysosomes.

  • Microsomal Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in ER and Golgi membranes.

  • Cytosolic Fraction: The final supernatant contains the soluble cytosolic components.

  • Lipid Extraction and Analysis: Extract lipids from each fraction using a method such as the Bligh-Dyer extraction. Analyze the C16-GalCer content in each fraction by techniques like HPLC or mass spectrometry.

Isolation of Lipid Rafts (Detergent-Free Method)

This method preserves the integrity of lipid rafts for the analysis of C16-GalCer enrichment.

Workflow:

Lipid_Raft_Isolation start Cultured Cells lysis Lysis in Carbonate Buffer (Detergent-free) start->lysis sonication Sonication lysis->sonication gradient Sucrose (B13894) Density Gradient Ultracentrifugation sonication->gradient fractionation Fraction Collection gradient->fractionation analysis Analysis of Fractions (Western Blot for raft markers, Lipidomics for C16-GalCer) fractionation->analysis

Workflow for detergent-free lipid raft isolation.

Methodology:

  • Cell Lysis: Lyse cells in a sodium carbonate buffer (pH 11) without detergents.

  • Homogenization: Homogenize the cell lysate by sonication.

  • Sucrose Gradient: Place the lysate at the bottom of an ultracentrifuge tube and overlay with a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose).

  • Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for several hours. Lipid rafts will float to the interface between the lower density sucrose layers due to their high lipid content.

  • Fraction Collection: Carefully collect fractions from the top of the gradient.

  • Analysis: Analyze the fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) by Western blotting and for the enrichment of C16-GalCer by mass spectrometry.

Immunofluorescence Staining of C16-Galactosylceramide

This protocol allows for the visualization of C16-GalCer within fixed cells.

Methodology:

  • Cell Culture: Grow cells on glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilization: If targeting intracellular GalCer, permeabilize the cells with a detergent like Triton X-100 or saponin.

  • Blocking: Block non-specific antibody binding with a solution of bovine serum albumin (BSA) or normal serum in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Galactosylceramide.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Live-Cell Imaging with Fluorescent Analogs

This technique enables the tracking of C16-GalCer dynamics in living cells.

Methodology:

  • Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging.

  • Labeling: Incubate the cells with a fluorescently labeled C16-GalCer analog, such as NBD-C16-GalCer or a BODIPY-labeled version. These analogs are typically complexed with BSA to facilitate their delivery to the cells.

  • Washing: Wash the cells with fresh culture medium to remove excess fluorescent lipid.

  • Imaging: Image the live cells using a fluorescence microscope equipped with a temperature and CO2 controlled chamber to maintain cell viability. Time-lapse imaging can be performed to track the movement and localization of the fluorescent GalCer analog over time.

Conclusion

The intracellular localization of C16-Galactosylceramide is a dynamic and tightly regulated process that is fundamental to its diverse biological roles. From its origin in the endoplasmic reticulum to its final destinations in the plasma membrane, myelin, and lipid rafts, and its eventual degradation in the lysosome, the journey of C16-GalCer is a testament to the intricate organization of cellular lipid metabolism. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the multifaceted nature of this important glycosphingolipid and its implications in health and disease. Further research, particularly in quantitative lipidomics of subcellular fractions, will undoubtedly provide a more detailed map of C16-GalCer's distribution and further illuminate its cellular functions.

References

C16 Galactosylceramide: A Core Component of Lipid Rafts in Cellular Signaling and Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides (GalCer) are a class of glycosphingolipids integral to the structure and function of cellular membranes, particularly within the nervous system.[1] Composed of a ceramide backbone linked to a single galactose sugar moiety, these molecules are critical players in myelin sheath formation, stability, and nerve signal transmission.[1][2] The specific variant, C16 Galactosylceramide (d18:1/16:0), features a palmitoyl (B13399708) (16:0) fatty acid chain attached to the sphingosine (B13886) base.[1] This specific acyl chain length significantly influences its biophysical properties and its propensity to partition into specialized membrane microdomains known as lipid rafts.

Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[3][4][5] These platforms are believed to compartmentalize and modulate cellular processes, most notably signal transduction.[3][4] By concentrating or excluding certain molecules, lipid rafts serve as hubs for signaling cascades.[6] this compound, due to its structure, is a key constituent of these domains, contributing to their unique liquid-ordered phase and participating directly in their functional roles.[5][7] This guide provides a comprehensive overview of this compound's role within lipid rafts, detailing its biophysical properties, involvement in signaling, and the experimental protocols used for its study.

Biophysical Properties and Role in Raft Formation

The integration and function of this compound within lipid rafts are dictated by its molecular structure. The saturated 16-carbon acyl chain allows for tight packing with cholesterol and other sphingolipids, a hallmark of the liquid-ordered (Lo) phase that characterizes lipid rafts.[5][8] This is in contrast to the more fluid and disordered (Ld) state of the surrounding membrane, which is rich in phospholipids (B1166683) with unsaturated fatty acid chains.[8]

The presence of C16-ceramide has a strong impact on membrane properties, promoting segregation into highly ordered gel-like domains even at low molar fractions.[9] Studies on synthetic membranes have provided quantitative insights into these properties.

ParameterValue/ObservationLipid Composition ContextReference
Melting Temperature (Tm) Increases by ~7 °C with 10 mol% C16-ceramideCompared to C18-ceramide in mixtures[9]
Stable Phase Transition 78 °C (Chain-melting)Hydrated C16:0-Lactosylceramide[10]
Metastable Phase Transitions 66-72 °C (On cooling)Hydrated C16:0-Lactosylceramide[10]
Bilayer Periodicity (d) ~65 Å (Ordered phase)Hydrated C16:0-Lactosylceramide[10]
Bilayer Periodicity (d) ~59 Å (Liquid crystalline phase)Hydrated C16:0-Lactosylceramide[10]
FRET Efficiency (Control) 57.7%DiO/DiI probes in intact rafts[3]
FRET Efficiency (Raft Disruption) 26.1%After treatment with 10 mM MβCD[3]

These properties underscore the critical role of the C16 acyl chain in stabilizing the ordered membrane domains essential for lipid raft function.

Role in Cellular Signaling and Function

As integral components of lipid rafts, galactosylceramides are involved in organizing signaling platforms.[7] These "glycosynapses" facilitate interactions that are crucial for processes like myelination and signal transduction.[7][11]

Key Functions:

  • Myelin Sheath Integrity: Galactosylceramide is a major lipid component of myelin, essential for its function and stability.[1][2] Its presence in rafts within oligodendrocyte and Schwann cell membranes is crucial for the insulation of nerve fibers.

  • HIV-1 Receptor: this compound can act as an alternative receptor for the HIV-1 envelope glycoprotein (B1211001) gp120, facilitating viral entry into certain cell types.[11][12]

  • mTOR Signaling Regulation: While studies often focus on its precursor, C16-ceramide, the balance between ceramide species and other sphingolipids like sphingosine-1-phosphate (S1P) is critical. C16-ceramide, generated by ceramide synthase 6 (CerS6), has been shown to negatively regulate the mTOR signaling pathway, a central controller of cell growth and proliferation.[13] This suggests that the localized production of C16-ceramide within rafts can have profound effects on cell fate.[13]

CerS6 CerS6 C16_Cer C16-Ceramide (within Lipid Raft) CerS6->C16_Cer Generates branch_point C16_Cer->branch_point Akt Akt mTOR mTOR Akt->mTOR Activates S6K S6K mTOR->S6K Activates Proliferation Cell Proliferation & Growth S6K->Proliferation Promotes branch_point->Akt branch_point->mTOR Inactivates Start Start: Cultured Cells Lysis Cell Lysis & Homogenization (Detergent or Carbonate) Start->Lysis Sucrose Mix with 80% Sucrose (Final Conc. ~40%) Lysis->Sucrose Gradient Create Discontinuous Sucrose Gradient (5% / 35% / 40%) Sucrose->Gradient Ucent Ultracentrifugation (~200,000 x g, 4°C) Gradient->Ucent Collect Collect Fractions (Top to Bottom) Ucent->Collect Analysis Analyze Fractions (Western Blot, MS) Collect->Analysis C16_GalCer This compound Sphingolipids Sphingolipids C16_GalCer->Sphingolipids is a type of LipidRafts Lipid Rafts (Liquid-Ordered Domains) Sphingolipids->LipidRafts forms with Cholesterol Cholesterol Cholesterol->LipidRafts forms with Signaling Signal Transduction (e.g., mTOR pathway) LipidRafts->Signaling enables Myelin Myelin Sheath Formation & Stability LipidRafts->Myelin enables HIV HIV-1 Co-receptor LipidRafts->HIV enables

References

An In-depth Technical Guide to the Discovery and History of Galactosylceramides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the discovery, history, and fundamental biochemistry of galactosylceramides. Tailored for researchers, scientists, and drug development professionals, it delves into the historical context of their discovery, modern analytical techniques, and their roles in biological pathways.

Discovery and Historical Context

The journey into the world of galactosylceramides began in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum, a physician and biochemist who is now widely regarded as the "father of neurochemistry."[1] In his seminal treatise, "A Treatise on the Chemical Constitution of the Brain" (1884), Thudichum laid the groundwork for our understanding of the chemical composition of the brain.[2][3][4][5]

Thudichum was the first to isolate and describe a group of glycosidic substances from the brain, which he named "cerebrosides."[6] He identified them as being composed of a fatty acid, a long-chain base, and a hexose.[6] Initially, he isolated two main types of cerebrosides, which he named phrenosin (B12763194) and kerasin , distinguishing them based on their optical activity and the nature of their fatty acid component.[6] It wasn't until four decades later that the sugar component was definitively identified as galactose. The enigmatic long-chain base was named "sphingosine" by Thudichum, alluding to the Sphinx of Greek mythology due to its puzzling nature.[6] The correct chemical structure of sphingosine (B13886) was finally elucidated in 1947 by Carter and colleagues, and its total synthesis was achieved in 1958, confirming its structure.[6]

Chemical Structure and Nomenclature

Galactosylceramides, also known as cerebrosides, are a class of glycosphingolipids. Their fundamental structure consists of a ceramide backbone to which a single galactose sugar residue is attached via a β-glycosidic linkage to the 1-hydroxyl group of the ceramide. Ceramide itself is composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond.

The primary types of galactosylceramides are distinguished by the fatty acid component:

  • Phrenosin (α-hydroxy-Galactosylceramide): Contains a 2-hydroxy fatty acid.

  • Kerasin (non-hydroxy-Galactosylceramide): Contains a non-hydroxylated fatty acid.[6]

Quantitative Distribution of Galactosylceramides

Galactosylceramides are most abundant in the nervous system, particularly in the myelin sheath, where they constitute a major lipid component.[7][8] Their concentration varies significantly between different tissues and even within different regions of the brain.

Tissue/FluidSpeciesConcentration/AbundanceAnalytical MethodReference
Brain - White Matter HumanEnriched, high concentrationMass Spectrometry Imaging[9]
Brain - Gray Matter HumanLower concentration than white matterMass Spectrometry Imaging[9][10][11]
Brain - Temporal Cortex (Parkinson's Disease vs. Control) HumanNo significant difference in total GalCerUPLC-MS/MS[12][13]
Cerebrospinal Fluid (CSF) Human2.5 to 200 nM (linearity interval for quantification)HPLC-MS/MS[14][15]
Human Milk Human9.9–17.4 µg/mLHPLC-MS/MS[2]
Bovine Milk Bovine9.8–12.0 µg/mLHPLC-MS/MS[2]
Zebrafish Brain (Krabbe Disease Model) ZebrafishIncreased lactosylceramide (B164483) (downstream metabolite) in GALC knockoutMass Spectrometry[3]

Experimental Protocols

This protocol is a modernized interpretation of the methods described by J.L.W. Thudichum in his original publications for the isolation of phrenosin and kerasin from brain tissue.

  • Tissue Preparation:

    • Start with fresh brain tissue (e.g., bovine brain).

    • Mince the tissue finely.

    • Dehydrate the tissue by extraction with alcohol.

  • Lipid Extraction:

    • Extract the dehydrated tissue repeatedly with hot alcohol (ethanol).

    • Combine the alcohol extracts and allow them to cool. A precipitate containing a mixture of lipids will form.

    • Filter and collect the precipitate.

  • Purification of Cerebrosides:

    • The crude precipitate contains a mixture of cerebrosides, phospholipids (B1166683), and other lipids.

    • Wash the precipitate with cold and hot ether to remove phospholipids like lecithin (B1663433) and cephalin.

    • The remaining insoluble material is the crude cerebroside fraction.

  • Separation of Phrenosin and Kerasin:

    • This step relies on the differential solubility of the two cerebrosides in hot alcohol.

    • Dissolve the crude cerebroside fraction in boiling alcohol and allow it to cool slowly.

    • Phrenosin, being less soluble, will crystallize out first.

    • Kerasin remains in the mother liquor and can be obtained by further concentration and cooling.

    • Repeated recrystallization from hot alcohol is necessary to obtain pure fractions of phrenosin and kerasin.

Thudichum_Protocol A Start: Fresh Brain Tissue B Mince and Dehydrate with Alcohol A->B C Repeated Extraction with Hot Alcohol B->C D Cool Extract to Precipitate Lipids C->D E Filter to Collect Crude Lipid Precipitate D->E F Wash Precipitate with Ether (removes phospholipids) E->F G Result: Crude Cerebroside Fraction F->G H Dissolve in Boiling Alcohol and Cool Slowly G->H I Crystallization of Phrenosin H->I J Mother Liquor containing Kerasin H->J K Purified Phrenosin I->K L Concentrate Mother Liquor to obtain Kerasin J->L M Purified Kerasin L->M

Thudichum's Cerebroside Isolation Workflow

This protocol outlines a typical modern workflow for the sensitive and specific quantification of galactosylceramide isoforms in biological samples.

  • Sample Preparation:

    • Homogenize the tissue sample (e.g., brain tissue) in a suitable buffer.[16]

    • Perform lipid extraction using a solvent system such as chloroform/methanol.[17]

    • An internal standard (e.g., a deuterated version of a galactosylceramide isoform) is added at the beginning of the extraction to correct for sample loss and ionization variability.[18]

    • The lipid extract is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

  • Chromatographic Separation (HPLC):

    • Inject the reconstituted lipid extract onto a high-performance liquid chromatography (HPLC) column.

    • A normal-phase or hydrophilic interaction liquid chromatography (HILIC) column is often used to separate glucosylceramide and galactosylceramide isomers.[4][12]

    • A gradient of solvents is used to elute the different lipid species from the column at different retention times.

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is commonly used to ionize the lipid molecules.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

    • In MRM, a specific precursor ion (the molecular ion of the galactosylceramide of interest) is selected and fragmented, and a specific product ion is monitored.

    • The transition from the precursor ion to the product ion is unique for each galactosylceramide isoform.

  • Quantification:

    • The peak areas of the endogenous galactosylceramides and the internal standard are measured.

    • A calibration curve is generated using known concentrations of galactosylceramide standards.

    • The concentration of the endogenous galactosylceramides in the sample is calculated by comparing their peak area ratios to the internal standard against the calibration curve.[15]

LCMSMS_Workflow A Start: Biological Sample (e.g., Brain Tissue) B Homogenization and Addition of Internal Standard A->B C Lipid Extraction (e.g., Chloroform/Methanol) B->C D Dry Down and Reconstitute Extract C->D E Inject into HPLC System D->E F Chromatographic Separation of Isomers E->F G Elution into Mass Spectrometer F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) in MRM Mode H->I J Data Acquisition: Peak Area Measurement I->J K Quantification against Calibration Curve J->K L Result: Galactosylceramide Concentration K->L

LC-MS/MS Workflow for Galactosylceramide Quantification

This assay measures the activity of the enzyme responsible for the synthesis of galactosylceramide.

  • Enzyme Source Preparation:

    • Prepare a homogenate or microsomal fraction from the tissue or cells of interest (e.g., myelinating rat brain).[3][19]

    • Determine the protein concentration of the enzyme preparation.

  • Reaction Mixture:

    • Prepare a reaction buffer containing a suitable buffer (e.g., phosphate (B84403) buffer), detergents to solubilize the lipid substrates, and cofactors.

    • Add the acceptor substrate, ceramide (often with a preference for hydroxyceramide).[20]

    • Add the donor substrate, radiolabeled UDP-galactose (e.g., UDP-[14C]galactose).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

    • Incubate at 37°C for a defined period.

  • Termination and Product Separation:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Separate the radiolabeled galactosylceramide product from the unreacted UDP-[14C]galactose using a method such as anion-exchange chromatography or thin-layer chromatography (TLC).[8]

  • Quantification:

    • Quantify the amount of radiolabeled galactosylceramide formed using liquid scintillation counting.

    • Calculate the specific activity of the enzyme (e.g., in pmol of product formed per minute per mg of protein).

This assay measures the activity of the lysosomal enzyme that degrades galactosylceramide. A deficiency in this enzyme leads to Krabbe disease.

  • Enzyme Source Preparation:

    • Prepare a lysate from cultured cells (e.g., fibroblasts or lymphocytes) or a tissue homogenate.[21][22]

    • Determine the protein concentration of the lysate.

  • Reaction Mixture:

    • Prepare an acidic reaction buffer (pH ~4.5) to mimic the lysosomal environment.[23][24]

    • Add a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside or 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside.[21][22][23][25][26]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cell lysate to the reaction mixture.

    • Incubate at 37°C for a defined period.[22][23]

  • Termination and Fluorescence Measurement:

    • Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH buffer).[23]

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) or 6-hexadecanoylamino-4-methylumbelliferone using a fluorometer at the appropriate excitation and emission wavelengths.[23]

  • Quantification:

    • Calculate the enzyme activity based on the amount of fluorescent product generated over time, normalized to the protein concentration of the lysate.[23]

Metabolic and Signaling Pathways

Galactosylceramides are synthesized in the endoplasmic reticulum and degraded in the lysosomes.

  • Biosynthesis: Ceramide is synthesized in the endoplasmic reticulum. The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8, catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide.[10][27]

  • Degradation: Galactosylceramide is transported to the lysosome for degradation. The lysosomal enzyme galactosylceramidase (GALC) hydrolyzes the β-glycosidic bond, releasing galactose and ceramide.[28] A deficiency in GALC activity leads to the accumulation of galactosylceramide and its cytotoxic derivative, psychosine, resulting in the neurodegenerative disorder Krabbe disease.[7]

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT/UGT8) Ceramide->CGT UDP_Galactose UDP_Galactose UDP_Galactose->CGT GalCer_ER Galactosylceramide GalCer_Lyso Galactosylceramide GalCer_ER->GalCer_Lyso Transport CGT->GalCer_ER GALC Galactosylceramidase (GALC) GalCer_Lyso->GALC Ceramide_Lyso Ceramide Galactose Galactose GALC->Ceramide_Lyso GALC->Galactose

Biosynthesis and Degradation of Galactosylceramide

Galactosylceramides are not merely structural components of the myelin sheath; they also play a crucial role in signaling events, particularly during oligodendrocyte differentiation and myelination.[29][30] They are key components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[31]

One of the key signaling pathways involving galactosylceramides is the activation of the non-receptor tyrosine kinase, Fyn .[5][9][32][33] Fyn is highly expressed in mature oligodendrocytes and its activity is essential for myelination.[9]

The proposed signaling cascade is as follows:

  • Lipid Raft Formation: Galactosylceramides, along with cholesterol and other sphingolipids, cluster to form lipid rafts in the oligodendrocyte plasma membrane.

  • Recruitment of Signaling Molecules: These lipid rafts serve to recruit and concentrate specific signaling molecules. In the context of myelination, the axonal cell adhesion molecule L1 interacts with contactin-1 on the oligodendrocyte surface, and this complex is localized to lipid rafts.[32]

  • Fyn Kinase Activation: The formation of this complex within the galactosylceramide-rich lipid raft environment leads to the activation of Fyn kinase.[32]

  • Downstream Signaling: Activated Fyn then phosphorylates downstream targets, leading to cytoskeletal rearrangements and the initiation of myelin wrapping around the axon.[9]

Signaling_Pathway cluster_Oligodendrocyte Oligodendrocyte Membrane cluster_Axon Axon Membrane Lipid_Raft Galactosylceramide-rich Lipid Raft Fyn_active Active Fyn Lipid_Raft->Fyn_active Activation Contactin1 Contactin-1 Contactin1->Lipid_Raft Localization Fyn_inactive Inactive Fyn Fyn_inactive->Lipid_Raft Recruitment Downstream Downstream Signaling (e.g., Cytoskeletal Rearrangement) Fyn_active->Downstream Myelination Myelination Downstream->Myelination L1 L1 Adhesion Molecule L1->Contactin1 Binding

Galactosylceramide-Mediated Fyn Kinase Activation in Myelination

References

The Role of C16 Galactosylceramide in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (C16-GalCer), a subtype of galactosylceramide with a 16-carbon fatty acid chain, is a crucial sphingolipid in the central nervous system. Predominantly found in myelin sheaths produced by oligodendrocytes, it plays a vital role in myelin structure and function, including the formation of specialized membrane domains and signal transduction.[1][2][3] Dysregulation of C16-GalCer metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, making it a focal point for research into disease mechanisms and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the role of C16-GalCer in neurodegenerative diseases, focusing on its involvement in Krabbe disease, Multiple Sclerosis, Alzheimer's disease, and Parkinson's disease.

Data Presentation: Quantitative Alterations in this compound and Related Sphingolipids

The following tables summarize the quantitative changes in C16-GalCer and its neurotoxic metabolite, psychosine (B1678307) (galactosylsphingosine), observed in various neurodegenerative diseases. While direct quantitative data for C16-GalCer is limited in some diseases, alterations in total hexosylceramides (which include galactosylceramides and glucosylceramides) or related ceramides (B1148491) provide critical insights.

Table 1: Psychosine Levels in Krabbe Disease Brain Tissue

ConditionAnalyteBrain Region/FractionConcentrationFold Change vs. ControlReference
Krabbe DiseasePsychosineLipid Rafts~170 pmol/g tissue~18-fold increase[4]
Twitcher Mouse (Krabbe Model) - UntreatedPsychosineForebrainNot specified-[5][6]
Twitcher Mouse (Krabbe Model) - AAV1-GALC Gene TherapyPsychosineForebrainNormalized100% reduction[5]
Twitcher Mouse (Krabbe Model) - AAV1-GALC Gene TherapyPsychosinePosterior Brain (Mid- and Hindbrain)Not specified77% reduction (average)[5]

Table 2: Alterations in Hexosylceramides and Ceramides in Other Neurodegenerative Diseases

DiseaseAnalyteSample TypeObservationReference
Multiple SclerosisC16:0-HexosylceramideChronic Inactive LesionsSignificantly upregulated compared to normal brain and active lesions[7]
Multiple SclerosisC16:0-CeramideCerebrospinal Fluid (CSF)Elevated levels[8]
Alzheimer's DiseaseCeramide (C18)Brain TissueMedian concentration of 40 µg/g[9]
Alzheimer's DiseaseHexosylceramides (HexCer)Amyloid-β plaquesEnriched[10]
Parkinson's DiseaseHexosylceramides (24:1)Substantia Nigra (Mouse Model)Maximum concentration among measured hexosylceramides[11]

Signaling Pathways Involving Galactosylceramide and its Metabolites

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and metabolic routes related to galactosylceramide and its pathological metabolite, psychosine.

Biosynthesis and Degradation of Galactosylceramide

This pathway outlines the synthesis of galactosylceramide from ceramide and its subsequent degradation, a process that is deficient in Krabbe disease.

galactosylceramide_metabolism cluster_synthesis Synthesis cluster_degradation Degradation Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT (UDP-galactose: ceramide galactosyltransferase) UDP_Galactose UDP_Galactose UDP_Galactose->Galactosylceramide Galactosylceramide->Ceramide GALC (Galactosylceramidase) (Deficient in Krabbe Disease) Galactose Galactose Psychosine Psychosine Galactosylceramide->Psychosine Acid Ceramidase Sphingosine Sphingosine Psychosine->Sphingosine FattyAcid FattyAcid Psychosine->FattyAcid

Caption: Biosynthesis and degradation pathway of galactosylceramide.

Psychosine-Induced Neuroinflammatory Signaling in Krabbe Disease

In Krabbe disease, the accumulation of psychosine triggers a cascade of neuroinflammatory events leading to oligodendrocyte death and demyelination.

psychosine_signaling Psychosine Psychosine Microglia_Astrocytes Microglia / Astrocytes Psychosine->Microglia_Astrocytes Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Astrocytes->Proinflammatory_Cytokines Release iNOS iNOS Proinflammatory_Cytokines->iNOS Induce Oligodendrocyte_Apoptosis Oligodendrocyte Apoptosis Proinflammatory_Cytokines->Oligodendrocyte_Apoptosis Induces NO Nitric Oxide (NO) iNOS->NO NO->Oligodendrocyte_Apoptosis Induces Demyelination Demyelination Oligodendrocyte_Apoptosis->Demyelination

Caption: Psychosine-induced neuroinflammatory cascade in Krabbe disease.

Experimental Protocols

This section details key experimental methodologies for the study of C16-Galactosylceramide and its role in neurodegenerative diseases.

Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a standard method for the extraction of total lipids from brain tissue.

Materials:

  • Brain tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenize fresh or frozen brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to recover the liquid phase.

  • Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation.

  • Centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.

  • The lower chloroform phase contains the total lipids. Carefully collect this phase.

  • Evaporate the chloroform under a vacuum using a rotary evaporator or under a stream of nitrogen.

  • The dried lipid extract can be stored at -80°C and reconstituted in an appropriate solvent for further analysis.[4][12]

Quantification of C16-Galactosylceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of C16-GalCer in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract (from Protocol 1) in an appropriate solvent (e.g., methanol).

  • Chromatographic Separation:

    • Inject the sample onto an HPLC column suitable for lipid separation (e.g., a C18 reversed-phase column).

    • Use a gradient elution with a mobile phase system designed to separate different lipid classes. A typical gradient might involve a mixture of water, methanol, and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify C16-GalCer. This involves selecting the precursor ion corresponding to protonated C16-GalCer and a specific product ion generated by its fragmentation in the collision cell.

    • A stable isotope-labeled internal standard (e.g., C16-GalCer-d5) should be added to the samples before extraction to correct for matrix effects and variations in instrument response.

  • Quantification:

    • Generate a standard curve using known concentrations of a C16-GalCer standard.

    • Calculate the concentration of C16-GalCer in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[13]

In Vitro Myelination Assay

This assay allows for the study of myelin sheath formation by oligodendrocytes in a controlled environment.

Materials:

  • Mouse embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs)

  • Cell culture reagents for neuronal and oligodendrocyte differentiation

  • Microfluidic devices or culture coverslips

  • Antibodies for immunofluorescence staining (e.g., anti-MBP for myelin basic protein, anti-Caspr for paranodal junctions)

  • Confocal microscope

Procedure:

  • Cell Differentiation:

    • Differentiate ESCs or iPSCs into cortical neurons and oligodendrocyte progenitor cells (OPCs) using established protocols.[12][14]

  • Co-culture:

    • Plate the differentiated neurons in the microfluidic devices or on coverslips and allow them to mature.

    • Add the OPCs to the mature neuron culture.

  • Myelination:

    • Culture the co-culture for several weeks to allow the oligodendrocytes to differentiate and myelinate the neuronal axons.

  • Analysis:

    • Fix the cultures and perform immunofluorescence staining for myelin and neuronal markers.

    • Image the cultures using a confocal microscope to visualize and quantify the extent of myelination. Parameters such as the number and length of myelinated segments can be measured.[12][14]

Microglia Activation Assay

This protocol can be used to assess the effect of C16-GalCer on microglia activation.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV2)

  • C16-Galactosylceramide

  • Lipopolysaccharide (LPS) as a positive control for activation

  • Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α and IL-6, Griess reagent for nitric oxide)

  • Reagents for immunofluorescence staining (e.g., anti-Iba1 for microglia)

Procedure:

  • Cell Culture: Culture microglia in appropriate medium.

  • Treatment: Treat the microglia with varying concentrations of C16-GalCer for a specified time period (e.g., 24 hours). Include a vehicle control and an LPS-treated positive control.

  • Analysis of Inflammatory Markers:

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

    • Measure the concentration of nitric oxide in the supernatant using the Griess assay.

  • Morphological Analysis:

    • Fix the cells and perform immunofluorescence staining for the microglial marker Iba1.

    • Observe the cells under a microscope to assess morphological changes indicative of activation (e.g., amoeboid shape, retraction of processes).[15][16]

Conclusion

C16-Galactosylceramide and its metabolic pathways are emerging as critical players in the complex landscape of neurodegenerative diseases. In Krabbe disease, the accumulation of its toxic metabolite, psychosine, is a primary driver of pathology. In demyelinating diseases like Multiple Sclerosis, alterations in galactosylceramide levels are closely linked to myelin instability. While the precise role of C16-GalCer in Alzheimer's and Parkinson's diseases is still being elucidated, evidence points towards its involvement in neuroinflammatory and cell death pathways. The continued development of advanced analytical techniques and relevant cellular and animal models will be crucial for a deeper understanding of the multifaceted role of C16-Galactosylceramide and for the development of targeted therapies for these devastating disorders.

References

C16 Galactosylceramide as a Precursor to Sulfatides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C16 galactosylceramide and its pivotal role as a direct precursor to C16 sulfatide. It details the biosynthetic pathway, the key enzymes involved, and their subcellular locations. This document offers detailed experimental protocols for the extraction, quantification, and enzymatic analysis of these critical sphingolipids. Furthermore, it explores the significant roles of C16-containing sulfatides (B1148509) in various physiological and pathological processes, including their involvement in myelination, insulin (B600854) secretion, cancer metastasis, and autoimmune responses. Signaling pathways implicated in these processes are visually represented to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to be a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting sulfatide metabolism.

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids integral to the structure and function of various biological membranes, most notably the myelin sheath in the nervous system. The fatty acid composition of sulfatides is heterogeneous and tissue-specific, conferring distinct functional properties. Among these, sulfatides containing a C16:0 fatty acid (palmitic acid) have garnered significant interest due to their unique biological activities. This compound serves as the immediate precursor for the synthesis of C16 sulfatide, a conversion process that is tightly regulated and has profound implications in both health and disease.

This guide focuses specifically on the C16 isoform of galactosylceramide and its conversion to sulfatide, providing a detailed examination of the enzymatic machinery, analytical methodologies for its study, and its emerging roles in diverse pathological contexts.

The Biosynthetic Pathway of C16 Sulfatide

The synthesis of C16 sulfatide from its ceramide precursor is a two-step enzymatic process that spans two distinct cellular organelles: the endoplasmic reticulum (ER) and the Golgi apparatus.

Step 1: Synthesis of this compound

The initial step involves the transfer of a galactose moiety from UDP-galactose to a C16 ceramide backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8.[1][2] This synthesis occurs on the luminal side of the endoplasmic reticulum.[3][4]

Step 2: Sulfation of this compound

Following its synthesis in the ER, this compound is transported to the Golgi apparatus. Here, it undergoes sulfation at the 3'-hydroxyl group of the galactose residue. This reaction is catalyzed by galactosylceramide sulfotransferase (CST) , also known as GAL3ST1.[2][5] The sulfate (B86663) donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[5]

The resulting C16 sulfatide is then trafficked to its final destinations, primarily the plasma membrane, where it is incorporated into the outer leaflet.

Sulfatide Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus C16 Ceramide C16 Ceramide C16 Galactosylceramide_ER This compound C16 Ceramide->C16 Galactosylceramide_ER UDP-Galactose -> UDP CGT UDP-Galactose UDP-Galactose CGT CGT (UGT8) C16 Galactosylceramide_Golgi This compound C16 Galactosylceramide_ER->C16 Galactosylceramide_Golgi Vesicular Transport C16 Sulfatide C16 Sulfatide C16 Galactosylceramide_Golgi->C16 Sulfatide PAPS -> PAP CST PAPS PAPS CST CST (GAL3ST1)

Biosynthesis of C16 Sulfatide.

Quantitative Data

Precise quantification of this compound and C16 sulfatide is crucial for understanding their roles in biological systems. The following tables summarize available quantitative data from the literature.

Table 1: Concentrations of C16-Containing Sphingolipids in Biological Samples

AnalyteSample TypeConditionConcentrationReference(s)
C16:0 SulfatidebetaTC3 cells-0.30 ± 0.04 pmol/µg protein[6]
Total SulfatidesHuman control plasma-0.5–1.3 µM[7]
Total SulfatidesMLD patient plasmaEarly-onset> 1.3 µM[7]
Total SulfatidesMLD patient plasmaLate-onset0.8–3.3 µM[7]
C16:0 SulfatideHealthy women plasma-Higher than men[8]
C16:0 SulfatideMS patient plasma-Gender difference disappears[8]
Serum SulfatidesHealthy donors-8.26 ± 1.72 nmol/mL[9]
Serum SulfatidesIgA vasculitis patients-6.01 ± 1.73 nmol/mL[9]
Serum SulfatidesANCA-associated vasculitis patients-5.37 ± 1.97 nmol/mL[9]
Serum SulfatidesAnti-GBM disease patients-2.73 ± 0.99 nmol/mL[9]
C16:0 CeramidePancreatic ductal adenocarcinoma patient plasmaHigher mortalityaHR 1.41[10]

Table 2: Kinetic Parameters of Enzymes in Sulfatide Biosynthesis

EnzymeSubstrate(s)KmVmaxSourceReference(s)
CGT (UGT8)HydroxyceramidePreferred substrateNot specifiedCOS cells[11]
CGT (UGT8)UDP-GalactoseSaturation kinetics observedNot specifiedCHO cells[3]
CST (GAL3ST1)Galactosylceramide, PAPSNot specifiedNot specifiedHuman renal cancer cells[12]

Experimental Protocols

Lipid Extraction from Brain Tissue

This protocol is adapted from the Folch method and a higher-throughput MTBE-based method for the extraction of total lipids from brain tissue.[1][13][14][15]

Materials:

  • Brain tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution or 0.15M ammonium (B1175870) acetate

  • Methyl-tert-butyl ether (MTBE)

  • Homogenizer (glass-glass or mechanical with ceramic beads)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Protocol (Folch Method):

  • Weigh approximately 100 mg of fresh or frozen brain tissue.

  • Homogenize the tissue in 2 ml of a 2:1 (v/v) chloroform:methanol mixture. This creates a single-phase system.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the tissue debris.

  • Collect the supernatant (liquid phase).

  • Add 0.2 volumes (e.g., 400 µl for 2 ml of supernatant) of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex briefly and centrifuge at low speed to separate the phases.

  • The lower chloroform phase contains the total lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Protocol (MTBE Method):

  • Homogenize the brain tissue in methanol.

  • Add MTBE to the homogenate.

  • Induce phase separation by adding 0.15M ammonium acetate.

  • Vortex and centrifuge to separate the phases.

  • The upper MTBE phase contains the lipids. Collect this phase.

  • Evaporate the solvent as described above.

Quantification of this compound and Sulfatide by LC-MS/MS

This protocol provides a general workflow for the quantification of specific sphingolipids using liquid chromatography-tandem mass spectrometry.

Materials:

  • Lipid extract (from section 4.1)

  • Internal standards (e.g., deuterated or odd-chain length ceramides (B1148491) and sulfatides)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate HPLC column (e.g., C8 or C18)

  • Solvents for mobile phase (e.g., methanol, water, formic acid, ammonium formate)

Protocol:

  • Sample Preparation: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 1:1). Spike the sample with a known amount of internal standard.

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different lipid species. The specific gradient will depend on the column and the lipids of interest.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set the instrument to detect the specific precursor-to-product ion transitions for this compound, C16 sulfatide, and the internal standards.

  • Quantification: Generate a calibration curve using known concentrations of authentic standards. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay for Galactosylceramide Sulfotransferase (CST)

This protocol is based on a radiochemical assay to measure the activity of CST.

Materials:

  • Enzyme source (e.g., cell or tissue homogenate, purified enzyme)

  • This compound (substrate)

  • [35S]PAPS (radiolabeled sulfate donor)

  • Reaction buffer (e.g., 25 mM MES, pH 7.0, containing detergents and cofactors)

  • DEAE-Sephadex A-25 resin

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, this compound, and [35S]PAPS.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a chloroform:methanol:water mixture.

  • Apply the reaction mixture to a DEAE-Sephadex A-25 column to separate the radiolabeled C16 sulfatide from the unreacted [35S]PAPS.

  • Wash the column to remove unbound radioactivity.

  • Elute the [35S]C16 sulfatide with a high-salt buffer.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Enzymatic Assay for Ceramide Galactosyltransferase (CGT)

This protocol can be adapted from commercially available UDP-galactosyltransferase assay kits.[16][17]

Materials:

  • Enzyme source (e.g., ER-enriched microsomes)

  • C16 Ceramide (substrate)

  • UDP-[14C]Galactose (radiolabeled sugar donor)

  • Reaction buffer

  • Cleanup resin/column to separate product from unreacted substrate

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, C16 ceramide, and UDP-[14C]Galactose.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Separate the [14C]this compound from unreacted UDP-[14C]Galactose using a cleanup column.

  • Elute the product.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Calculate the enzyme activity.

Signaling Pathways Involving C16 Sulfatide

C16 sulfatide is not merely a structural component but also an active signaling molecule implicated in a variety of cellular processes.

Role in Cancer Metastasis

Elevated levels of sulfatides on the surface of cancer cells have been associated with increased metastatic potential. One key mechanism involves the interaction of sulfatides with P-selectin on activated platelets and endothelial cells.[2] This interaction facilitates the adhesion of circulating tumor cells to the vasculature, a critical step in the metastatic cascade.

Sulfatide in Cancer Metastasis cluster_Tumor Tumor Cell cluster_Platelet Platelet/Endothelium Tumor_Cell Circulating Tumor Cell Sulfatide_Tumor C16 Sulfatide P_Selectin P-Selectin Sulfatide_Tumor->P_Selectin Adhesion Platelet Activated Platelet or Endothelial Cell Metastasis Metastasis P_Selectin->Metastasis Facilitates Extravasation

Sulfatide-P-selectin interaction in cancer metastasis.
Role in Autoimmune Disease

Sulfatides can be presented by the non-classical MHC-like molecule CD1d on the surface of antigen-presenting cells.[15] This sulfatide-CD1d complex can be recognized by the T-cell receptors (TCRs) of a subset of Natural Killer T (NKT) cells, known as type II NKT cells.[18] This recognition can modulate the immune response, and dysregulation of this pathway has been implicated in autoimmune diseases such as multiple sclerosis.[3]

Sulfatide in Autoimmunity cluster_APC Antigen Presenting Cell cluster_NKT Type II NKT Cell APC APC CD1d CD1d Sulfatide_APC Sulfatide TCR TCR Sulfatide_APC->TCR Recognition NKT_Cell NKT Cell Immune_Modulation Immune_Modulation TCR->Immune_Modulation Cytokine Release

Sulfatide presentation by CD1d to NKT cells.
Role in Insulin Secretion

In pancreatic beta-cells, the C16:0 isoform of sulfatide is particularly abundant and plays a regulatory role in insulin secretion.[6][19][20] It has been shown to modulate the activity of ATP-sensitive potassium (KATP) channels, thereby influencing beta-cell membrane potential and calcium influx, which are critical steps in glucose-stimulated insulin release.[6]

Sulfatide in Insulin Secretion Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel KATP Channel (Closure) ATP_ADP_Ratio->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis C16_Sulfatide C16 Sulfatide C16_Sulfatide->KATP_Channel Modulates Activity

Modulation of insulin secretion by C16 sulfatide.

Conclusion

This compound is a key intermediate in the biosynthesis of C16 sulfatide, a sphingolipid with diverse and significant biological functions. The conversion of this compound to its sulfated form is a critical regulatory point, and alterations in this pathway have been implicated in a range of diseases, from neurodegenerative disorders to cancer and diabetes. The detailed experimental protocols and summary of quantitative data provided in this guide offer a valuable resource for researchers seeking to further elucidate the roles of these important lipids and to explore their potential as therapeutic targets. A deeper understanding of the metabolism and signaling of C16-containing sulfatides will undoubtedly pave the way for novel drug development strategies aimed at modulating these pathways for therapeutic benefit.

References

An In-depth Technical Guide to C16 Alpha vs. Beta Galactosylceramide Anomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycosphingolipids (GSLs) are pivotal regulators of the immune system, with their anomeric configuration playing a crucial role in determining their immunological activity. This technical guide provides a comprehensive comparison of the C16 anomers of galactosylceramide: α-galactosylceramide (α-GalCer) and β-galactosylceramide (β-GalCer). While both share the same C16 acyl chain, their distinct stereochemistry at the anomeric center of the galactose-ceramide linkage results in profoundly different interactions with the immune system. This document will delve into their structural differences, synthesis, interaction with the CD1d antigen-presenting molecule, subsequent activation of invariant Natural Killer T (iNKT) cells, and the resulting cytokine profiles. Detailed experimental protocols and signaling pathways are provided to equip researchers with the necessary knowledge for their studies in immunology and drug development.

Structural and Functional Differences

The key distinction between α-GalCer and β-GalCer lies in the orientation of the glycosidic bond between the galactose sugar and the ceramide lipid backbone. In α-GalCer, this bond is in the alpha configuration, positioning the galactose moiety in a manner that is optimally recognized by the T-cell receptor (TCR) of iNKT cells when presented by the CD1d molecule.[1] Conversely, β-GalCer possesses a beta-configured glycosidic bond, which alters its presentation by CD1d and leads to weak or even inhibitory interactions with the iNKT TCR.[1]

C16 α-Galactosylceramide (KRN7000 analogue) is a potent immunostimulatory glycolipid. Upon binding to CD1d, it is presented to iNKT cells, triggering their activation and the rapid release of a broad spectrum of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[2][3][4] This dual cytokine response allows for the modulation of a wide range of immune responses, making α-GalCer a subject of intense research for applications in cancer immunotherapy, infectious diseases, and as a vaccine adjuvant.

C16 β-Galactosylceramide , in contrast, is generally considered immunologically inert or even suppressive in the context of iNKT cell activation. While it can bind to CD1d, the conformation of the presented carbohydrate is not optimal for strong iNKT TCR engagement.[1][5] Some studies suggest that β-GalCer may act as a weak agonist or, in some contexts, an antagonist of iNKT cell activation.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the immunological activities of C16 α-GalCer and β-GalCer.

Table 1: Comparative Binding Affinity for CD1d

LigandCD1d Binding Affinity (Kd)MethodReference
C16 α-Galactosylceramide~1.6 µM (for human CD1d)Surface Plasmon Resonance (SPR)[6]
C16 β-GalactosylceramideWeaker than α-anomer; specific Kd for C16 not readily available in comparative studies. Generally considered to bind effectively but with lower affinity for the TCR complex.Various[1][5]

Table 2: In Vitro Cytokine Secretion Profile from Murine Splenocytes

Ligand (Concentration)IFN-γ (pg/mL)IL-4 (pg/mL)Reference
C16 α-GalCer (100 ng/mL)High (e.g., >2000)High (e.g., >1000)[7][8]
C16 β-GalCer (100 ng/mL)Low to undetectableLow to undetectable[5]
Vehicle ControlBaselineBaseline[7][8]

Note: The exact cytokine concentrations can vary significantly between experiments and should be interpreted as relative values.

Synthesis of C16 Galactosylceramide Anomers

Synthesis of C16 α-Galactosylceramide

The synthesis of α-GalCer is a well-established process, often involving the glycosylation of a protected phytosphingosine (B30862) acceptor with a galactose donor. The key challenge lies in achieving the desired α-anomeric selectivity.

Experimental Protocol: Synthesis of C16 α-Galactosylceramide

  • Preparation of the Glycosyl Donor: A per-O-benzoylated galactose derivative with a suitable leaving group at the anomeric position (e.g., a trichloroacetimidate) is prepared from D-galactose.

  • Preparation of the Glycosyl Acceptor: A protected phytosphingosine derivative with a free hydroxyl group at the C1 position is synthesized. The C16 acyl chain is typically introduced at a later stage.

  • Glycosylation: The glycosyl donor and acceptor are coupled in the presence of a Lewis acid catalyst (e.g., TMSOTf) under anhydrous conditions. The use of a non-participating protecting group at the C2 position of the galactose donor (e.g., benzyl (B1604629) ether) favors the formation of the α-anomer.

  • Acylation: The C16 acyl chain (palmitic acid) is coupled to the amino group of the sphingoid base using a suitable coupling agent (e.g., HATU).

  • Deprotection: All protecting groups (e.g., benzoyl, benzyl) are removed under appropriate conditions (e.g., Zemplén deacetylation for benzoates, hydrogenolysis for benzyl ethers) to yield the final C16 α-galactosylceramide.

  • Purification: The final product is purified by silica (B1680970) gel chromatography.

Synthesis of C16 β-Galactosylceramide

The synthesis of β-GalCer is generally more straightforward due to the neighboring group participation of a protecting group at the C2 position of the galactose donor, which favors the formation of the β-anomer.

Experimental Protocol: Synthesis of C16 β-Galactosylceramide

  • Preparation of the Glycosyl Donor: A per-O-acetylated or per-O-benzoylated galactose derivative with a leaving group at the anomeric position is used. A participating group (e.g., acetate (B1210297) or benzoate) at the C2 position is crucial for β-selectivity.

  • Preparation of the Glycosyl Acceptor: A protected phytosphingosine derivative is prepared as described for the α-anomer synthesis.

  • Glycosylation: The glycosylation reaction is carried out similarly to the α-anomer synthesis, but the presence of the participating group at C2 directs the formation of the β-glycosidic bond.

  • Acylation: The C16 acyl chain is introduced as described previously.

  • Deprotection: The protecting groups are removed to yield C16 β-galactosylceramide.

  • Purification: The final product is purified by silica gel chromatography.[9][10]

Experimental Methodologies

In Vitro iNKT Cell Activation Assay

This assay measures the ability of galactosylceramide anomers to activate iNKT cells, typically by quantifying cytokine production.

Experimental Protocol:

  • Cell Preparation: Isolate splenocytes from mice (e.g., C57BL/6) or peripheral blood mononuclear cells (PBMCs) from human donors.

  • Antigen Loading: Plate antigen-presenting cells (APCs), such as dendritic cells or CD1d-transfected cell lines, in a 96-well plate. Add C16 α-GalCer, C16 β-GalCer, or a vehicle control at various concentrations and incubate to allow for loading onto CD1d molecules.

  • Co-culture: Add purified iNKT cells or total splenocytes/PBMCs to the wells containing the loaded APCs.

  • Incubation: Co-culture the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Cytokine Analysis: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ and IL-4 using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.[11][12][13]

CD1d-Glycolipid Binding Assay (Competitive ELISA)

This assay quantifies the binding affinity of galactosylceramide anomers to the CD1d molecule.

Experimental Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a known CD1d-binding glycolipid (e.g., a biotinylated version of a standard glycolipid) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Competition: Prepare a series of dilutions of the competitor ligands (C16 α-GalCer and C16 β-GalCer). In a separate plate, pre-incubate a constant concentration of soluble, recombinant CD1d-Fc fusion protein with the different concentrations of the competitor ligands.

  • Binding: Transfer the CD1d-ligand mixtures to the coated ELISA plate and incubate to allow binding of the free CD1d to the coated glycolipid.

  • Detection: Wash the plate and add an HRP-conjugated anti-Fc antibody to detect the amount of CD1d bound to the plate.

  • Analysis: Add a substrate solution (e.g., TMB) and measure the absorbance. The signal will be inversely proportional to the binding affinity of the competitor ligand. Calculate the IC50 value for each anomer.[14][15][16][17][18]

Signaling Pathways and Experimental Workflows

CD1d-Mediated Antigen Presentation Pathway

The presentation of galactosylceramides to iNKT cells involves the CD1d molecule, which traffics through the endocytic pathway to load lipid antigens.

CD1d_Presentation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endo-lysosomal Compartment cluster_Membrane Cell Surface (Lipid Raft) ER CD1d Synthesis & Folding with β2m Golgi Glycosylation & Trafficking ER->Golgi Transport Lysosome Lipid Loading onto CD1d (Assisted by Saposins) Golgi->Lysosome Direct Trafficking Membrane CD1d-Glycolipid Complex Presentation Golgi->Membrane Secretory Pathway Endosome Exogenous Glycolipid Uptake Endosome->Lysosome Lysosome->Membrane Membrane->Endosome Internalization

Caption: CD1d antigen presentation pathway for glycolipids.

iNKT Cell Activation and TCR Signaling Cascade

The interaction of the iNKT TCR with the CD1d-α-GalCer complex initiates a signaling cascade leading to cytokine production and cellular activation.

iNKT_Activation_Pathway cluster_TCR_Complex TCR Engagement cluster_Signaling Intracellular Signaling cluster_Transcription Gene Transcription cluster_Response Cellular Response TCR_CD1d iNKT TCR recognizes CD1d-αGalCer Complex Lck Lck Activation TCR_CD1d->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome Formation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 DAG_IP3 DAG & IP3 Production PLCg1->DAG_IP3 Ca_Flux Ca2+ Flux DAG_IP3->Ca_Flux PKC_Ras PKCθ & Ras/MAPK Activation DAG_IP3->PKC_Ras NFAT NFAT Activation Ca_Flux->NFAT AP1 AP-1 Activation PKC_Ras->AP1 NFkB NF-κB Activation PKC_Ras->NFkB Cytokine_Genes Cytokine Gene Transcription (IFN-γ, IL-4) NFAT->Cytokine_Genes AP1->Cytokine_Genes NFkB->Cytokine_Genes Cytokine_Secretion Cytokine Secretion Cytokine_Genes->Cytokine_Secretion Proliferation Cell Proliferation Cytokine_Genes->Proliferation

Caption: Simplified iNKT cell TCR signaling cascade.

Experimental Workflow for Comparing Anomer Immunomodulatory Effects

A logical workflow is essential for systematically comparing the effects of C16 α- and β-galactosylceramide.

Experimental_Workflow cluster_Preparation Preparation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies (Optional) cluster_Analysis Data Analysis & Conclusion Synthesis Synthesize & Purify C16 α- & β-GalCer Characterization Characterize Anomers (NMR, MS) Synthesis->Characterization Binding_Assay CD1d Binding Assay (Competitive ELISA/SPR) Characterization->Binding_Assay iNKT_Activation iNKT Cell Activation Assay (Splenocyte Co-culture) Characterization->iNKT_Activation Animal_Model Administer to Mice Characterization->Animal_Model Data_Analysis Compare Binding Affinity, Cytokine Profiles, & Cellular Responses Binding_Assay->Data_Analysis Cytokine_Analysis Cytokine Measurement (ELISA/Multiplex) iNKT_Activation->Cytokine_Analysis Cytokine_Analysis->Data_Analysis Serum_Cytokines Measure Serum Cytokines Animal_Model->Serum_Cytokines Cell_Phenotyping Analyze Immune Cell Populations (Flow Cytometry) Animal_Model->Cell_Phenotyping Serum_Cytokines->Data_Analysis Cell_Phenotyping->Data_Analysis Conclusion Draw Conclusions on Differential Immunomodulatory Effects Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for C16 Galactosylceramide Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactosylceramides are the most abundant glycosphingolipids in the central nervous system, playing a crucial role in myelin formation, stability, and function. C16 Galactosylceramide (C16-GalCer), a subtype with a 16-carbon fatty acid chain, is integral to the architecture of the myelin sheath and is implicated in various neurological diseases. Accurate and efficient extraction of C16-GalCer from brain tissue is paramount for studying its physiological roles and its alterations in pathological conditions.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from brain tissue, based on the widely used Folch method with subsequent purification and analysis steps.

Data Presentation

Table 1: Typical Lipid Composition of Adult Human Brain (% of dry weight)

Lipid ClassGray MatterWhite Matter
Total Lipids32.754.9
Cholesterol22.027.5
Phospholipids60.046.9
Cerebrosides (inc. Galactosylceramides) 5.5 19.8
Sulfatides1.85.4
Gangliosides10.70.4

This table provides a general overview of the lipid distribution in the human brain, highlighting the enrichment of cerebrosides in white matter.

Table 2: Analytical Performance for Quantifying Galactosylceramide Isoforms

ParameterValue
MethodUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Limit of Detection0.4 - 1.1 nmol/g brain tissue[1]
Relative Standard Deviation (HPLC)3.0% (nonhydroxy fatty acids), 4.0% (hydroxy fatty acids)[2]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Brain Tissue (Folch Method)

This protocol outlines the initial extraction of total lipids from brain tissue, a necessary first step before the specific isolation of this compound.

Materials:

  • Fresh or frozen brain tissue

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Orbital shaker

  • Rotary evaporator or nitrogen stream evaporator

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Tissue Homogenization:

    • Weigh the brain tissue (e.g., 1 gram).

    • Chop the tissue into small pieces.

    • In a glass homogenizer, add the tissue and 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL for 1 g of tissue).[3][4]

    • Homogenize thoroughly until a uniform suspension is achieved.

  • Agitation and Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[4]

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).[4]

    • Vortex the mixture for a few seconds to ensure thorough mixing.

    • Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[4]

  • Lipid Phase Collection:

    • Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing polar metabolites.[4][5]

    • Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean tube. Be cautious not to disturb the protein interface.

    • To maximize yield, the upper phase can be washed with a small volume of chloroform, which is then combined with the initial lower phase.

  • Drying the Lipid Extract:

    • Evaporate the solvent from the collected chloroform phase using a rotary evaporator or under a gentle stream of nitrogen.

    • The resulting dried lipid film contains the total lipid extract, including this compound.

Protocol 2: Purification and Quantification of this compound

This protocol describes the separation and analysis of this compound from the total lipid extract.

Materials:

  • Dried total lipid extract from Protocol 1

  • Solvents for chromatography (e.g., hexane, ethyl acetate, isopropanol)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica (B1680970) or C18) or High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (for quantification)

  • This compound standard

Procedure:

Option A: Solid-Phase Extraction (SPE) for Enrichment

  • Resuspend the lipid extract: Dissolve the dried lipid film in a small volume of a non-polar solvent like chloroform or hexane.

  • SPE Cartridge Equilibration: Condition a silica SPE cartridge with the same non-polar solvent.

  • Sample Loading and Elution:

    • Load the resuspended lipid extract onto the cartridge.

    • Wash the cartridge with solvents of increasing polarity to elute different lipid classes. Neutral lipids will elute first.

    • Galactosylceramides can be eluted with a solvent mixture such as acetone (B3395972) or a chloroform/methanol mixture. The exact solvent composition should be optimized based on the specific cartridge and lipid profile.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or mass spectrometry to identify the fractions containing this compound.

Option B: High-Performance Liquid Chromatography (HPLC) for Separation

  • Sample Preparation: Resuspend the dried lipid extract in the initial mobile phase of the HPLC method.

  • Chromatographic Separation:

    • Inject the sample into an HPLC system equipped with a normal-phase column (e.g., silica).

    • Use a gradient of solvents, for example, from hexane/isopropanol to a higher concentration of a more polar solvent, to separate the different lipid classes.[4][5]

    • Galactosylceramides can be separated from their glucosyl- counterparts using specific chromatographic conditions.[2]

  • Detection and Quantification:

    • Couple the HPLC system to a mass spectrometer (LC-MS).

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known amount of a this compound standard.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis BrainTissue Brain Tissue Sample Homogenization Homogenize in Chloroform:Methanol (2:1) BrainTissue->Homogenization PhaseSeparation Add 0.9% NaCl & Centrifuge Homogenization->PhaseSeparation CollectLowerPhase Collect Lower (Chloroform) Phase PhaseSeparation->CollectLowerPhase DryExtract Evaporate Solvent CollectLowerPhase->DryExtract TotalLipidExtract Total Lipid Extract DryExtract->TotalLipidExtract SPE_HPLC SPE or HPLC Separation TotalLipidExtract->SPE_HPLC Quantification LC-MS Quantification SPE_HPLC->Quantification

Caption: Workflow for this compound extraction and analysis.

This compound in Myelin Sheath

Myelin_Pathway cluster_neuron Neuron cluster_myelin Myelin Sheath (Oligodendrocyte) Axon Axon GalCer This compound MyelinStructure Myelin Compaction & Stability GalCer->MyelinStructure contributes to

Caption: Role of this compound in myelin structure.

References

Application of C16 Galactosylceramide in Liposome Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide is a glycosphingolipid composed of a ceramide with a C16 fatty acid chain (palmitic acid) and a galactose sugar moiety. Its incorporation into liposomal bilayers offers a versatile platform for various biomedical applications. The galactose residue exposed on the liposome (B1194612) surface can act as a ligand for specific receptors, enabling targeted drug delivery. Furthermore, derivatives like α-galactosylceramide are potent activators of Natural Killer T (NKT) cells, making these liposomes valuable tools in immunotherapy and vaccine development. This document provides detailed application notes and experimental protocols for the utilization of this compound in liposome studies.

Applications of this compound Liposomes

The unique properties of this compound-containing liposomes have led to their application in several key research areas:

  • Targeted Drug Delivery: The galactose moiety serves as a ligand for asialoglycoprotein receptors (ASGPR) which are highly expressed on hepatocytes. This allows for the targeted delivery of therapeutic agents to the liver, potentially increasing efficacy and reducing off-target toxicity of anticancer drugs for hepatocellular carcinoma.

  • Immunotherapy and Vaccine Adjuvants: Liposomes formulated with α-galactosylceramide (a stereoisomer of this compound) are powerful tools for stimulating an immune response. They are specifically recognized by CD1d molecules on antigen-presenting cells (APCs) and presented to invariant NKT (iNKT) cells, leading to their activation and the subsequent orchestration of a broader immune response.

  • Model Membrane Studies: this compound is incorporated into artificial membranes to study lipid-lipid interactions, the influence of glycolipids on membrane fluidity and organization, and their role in cellular recognition processes.

Data Presentation

The following tables summarize quantitative data from various studies on liposomes incorporating galactosylceramides.

Table 1: Physicochemical Characteristics of Galactosylceramide-Containing Liposomes

Liposome Composition (molar ratio)This compound Derivative (mol%)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPC:Chol:Gal-C4-Chol5~90Not ReportedNot Reported[1]
Not Specified0Not ReportedNot Reported-35.2 ± 3.41[2]
Not SpecifiedPresent<100Narrow-27.30 ± 4.12[2]
PC:PEVariousNot ReportedNot ReportedVariable[3]
Phosphatidylcholine:Cholesterol:StearylamineVariable108 ± 150.20 ± 0.04+30.1 ± 1.2[4]
Phosphatidylcholine:Cholesterol:Dicetyl phosphateVariable88 ± 140.21 ± 0.02-36.7 ± 3.3[4]

DSPC: Distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; Gal-C4-Chol: Cholesten-5-yloxy-N-(4-((1-imino-2-D-thiogalactosylethyl)amino)butyl)formamide; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.

Table 2: Drug Encapsulation Efficiency in Galactosylceramide Liposomes

DrugLiposome CompositionEncapsulation Efficiency (%)Reference
DoxorubicinNot Specified>99%[2]
DoxorubicinEPC:Cholesterol20% - 79% (cholesterol dependent)[5]
DoxorubicinPOPC:DOTAP:DOPE:DSPE-mPEG2000:Mal-PEG92.8% - 94.1%[5]

EPC: Egg Phosphatidylcholine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPE-mPEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; Mal-PEG: Maleimide-polyethylene glycol.

Table 3: Cellular Uptake and Biological Activity of Galactosylceramide Liposomes

Cell LineLiposome TypeParameterResultReference
HepG2Galactosylated liposomesCellular Uptake4.5-fold higher than non-galactosylated liposomes[2]
HepG2Galactosylated liposomes with increasing Gal-sCellular UptakeSignificantly increased with Gal-s percentage, plateaued at 20%[6]
HCT-116PTX-CK-LipIC500.48 ± 0.03 µM[7]
MDA-MB-231Ceramide-formulated liposomesApoptosisSignificantly increased compared to non-liposomal ceramide[8]
Splenocytes (in vitro)GC-Lip + IL-12IFN-γ productionDose-dependently enhanced with IL-12[9]
Mice (in vivo)αGC-containing liposomesNKT and NK cell activationStrong IFN-γ production[10]

Gal-s: Galactosylated-stearate; PTX-CK-Lip: Paclitaxel and compound K co-loaded liposomes; GC-Lip: α-Galactosylceramide-loaded liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Lipid Film Hydration

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing this compound, which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[11][12]

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (optional, for LUV formation)

  • Sonicator (probe or bath, for SUV formation)

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and this compound) in a chloroform:methanol mixture (typically 2:1 v/v). Ensure the lipids are completely dissolved to form a clear solution. The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying the Lipid Film:

    • To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration of the Lipid Film:

    • Add the aqueous hydration buffer to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.

    • The temperature of the hydration buffer should also be above the Tc of the lipids.

    • Agitate the flask by hand or using the rotary evaporator (without vacuum) to facilitate the hydration of the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). Allow this to proceed for at least 1 hour.

  • Downsizing of Liposomes (Optional):

    • For Large Unilamellar Vesicles (LUVs):

      • Load the MLV suspension into an extruder.

      • Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain LUVs with a more uniform size distribution.

    • For Small Unilamellar Vesicles (SUVs):

      • Sonicate the MLV suspension using a probe sonicator or a bath sonicator until the suspension becomes clear. This process breaks down the larger MLVs into smaller SUVs.

  • Purification:

    • To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Quantification of Cellular Uptake of Galactosylated Liposomes by Flow Cytometry

This protocol outlines a method to quantify the uptake of fluorescently labeled galactosylated liposomes by cells in culture, such as the hepatocarcinoma cell line HepG2.[13][14]

Materials:

  • Fluorescently labeled galactosylated liposomes (e.g., containing DiI or another lipophilic dye)

  • Target cells (e.g., HepG2) and appropriate culture medium

  • Control, non-galactosylated liposomes

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

  • Liposome Incubation:

    • On the day of the experiment, remove the culture medium from the wells.

    • Add fresh medium containing the fluorescently labeled galactosylated liposomes at the desired concentration.

    • As a control, treat a set of cells with non-galactosylated liposomes and another set with medium only (no liposomes).

    • Incubate the cells with the liposomes for a predetermined time course (e.g., 1, 4, 24 hours).

  • Cell Harvesting:

    • After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.

    • Add Trypsin-EDTA to detach the cells from the plate.

    • Once the cells have detached, add complete culture medium to inactivate the trypsin.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Sample Preparation for Flow Cytometry:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in cold FACS buffer.

    • Repeat the wash step twice.

    • After the final wash, resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent dye used.

    • Gate the live cell population based on forward and side scatter properties.

    • Measure the fluorescence intensity of the cells in the appropriate channel.

    • The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify the cellular uptake of the liposomes.

Protocol 3: Quantification of Cytokine Production by ELISA

This protocol describes a general method for quantifying the concentration of cytokines (e.g., IFN-γ, IL-4) in cell culture supernatants or serum following stimulation with α-galactosylceramide-containing liposomes, using a sandwich ELISA.[15][16][17][18]

Materials:

  • ELISA plate

  • Capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated) specific for the cytokine

  • Recombinant cytokine standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Sample diluent (e.g., PBS with 1% BSA)

  • Cell culture supernatants or serum samples

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer to the recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • The next day, wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a serial dilution of the recombinant cytokine standard in sample diluent to generate a standard curve.

    • Add 100 µL of the standards and samples (diluted as necessary) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody in sample diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the Streptavidin-HRP in sample diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

Experimental Workflow for Liposome Preparation and Cellular Uptake Analysis

experimental_workflow cluster_prep Liposome Preparation cluster_uptake Cellular Uptake Assay prep1 Lipid Dissolution (C16-GalCer, Phospholipid, Cholesterol) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Film Hydration (Aqueous Buffer) prep2->prep3 prep4 Downsizing (Extrusion/Sonication) prep3->prep4 uptake2 Incubation with Fluorescent Liposomes prep4->uptake2 Fluorescently Labeled Gal-Liposomes uptake1 Cell Seeding (e.g., HepG2) uptake1->uptake2 uptake3 Cell Harvesting (Trypsinization) uptake2->uptake3 uptake4 Flow Cytometry Analysis uptake3->uptake4

Caption: Workflow for preparing galactosylated liposomes and analyzing their cellular uptake.

Signaling Pathway of NKT Cell Activation by α-Galactosylceramide Liposomes

nkt_activation_pathway cluster_apc Antigen Presenting Cell (APC) cluster_nkt NKT Cell apc APC cd1d CD1d tcr TCR cd1d->tcr Antigen Presentation nkt NKT Cell cytokines Cytokine Release (IFN-γ, IL-4) nkt->cytokines Activation tcr->nkt Signal Transduction liposome α-GalCer Liposome liposome->apc Uptake downstream Downstream Immune Activation (NK cells, B cells, T cells, DCs) cytokines->downstream

Caption: NKT cell activation by α-Galactosylceramide liposomes via CD1d presentation.

References

Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation of Galactosylceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the separation of galactosylceramides from other neutral glycosphingolipids and related lipids using High-Performance Thin-Layer Chromatography (HPTLC). This method is a rapid, cost-effective, and robust technique for the qualitative and semi-quantitative analysis of these important bioactive molecules.

Introduction

Galactosylceramides are a class of glycosphingolipids that are integral components of cell membranes, particularly in the nervous system where they are major constituents of the myelin sheath. The accurate separation and analysis of galactosylceramides from their isomers, such as glucosylceramides, and other lipids are crucial for research in neuroscience, oncology, and metabolic disorders. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful and accessible method for achieving this separation, providing a clear resolution of different lipid species.[1][2][3]

This protocol details the necessary steps for sample preparation, HPTLC development, and visualization of galactosylceramides, enabling researchers to effectively analyze these lipids in various biological samples.

Experimental Protocols

Materials and Reagents
  • HPTLC Plates: Silica (B1680970) gel 60 HPTLC plates (e.g., from Merck)

  • Solvents (Analytical Grade):

    • Chloroform

    • Methanol

    • Deionized Water

  • Standards:

    • Galactosylceramide standard

    • Glucosylceramide standard

    • Ceramide standard

  • Visualization Reagent:

  • Sample Preparation:

    • Appropriate solvents for lipid extraction from the sample matrix (e.g., chloroform/methanol mixtures)

Sample Preparation
  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh-Dyer method.

  • Sample Dissolution: Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v). The final concentration should be appropriate for HPTLC analysis (typically 1-5 mg/mL).

  • Standard Preparation: Prepare standard solutions of galactosylceramide, glucosylceramide, and ceramide in chloroform/methanol (2:1, v/v) at a concentration of approximately 1 mg/mL.

HPTLC Plate Preparation and Sample Application
  • Plate Activation: Activate the HPTLC silica gel 60 plate by heating it in an oven at 110-120°C for 30 minutes. Allow the plate to cool to room temperature in a desiccator before use.

  • Sample Application: Using a capillary tube or an automated HPTLC applicator, apply 1-5 µL of the sample and standard solutions as narrow bands (approximately 5-8 mm in length) onto the HPTLC plate. The application bands should be about 1 cm from the bottom edge of the plate and at least 1 cm from the sides.

Chromatographic Development
  • Mobile Phase Preparation: Prepare the mobile phase consisting of chloroform:methanol:water (65:25:4, v/v/v) .

  • Chamber Saturation: Pour the mobile phase into the HPTLC developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes before placing the plate inside.

  • Development: Carefully place the HPTLC plate into the saturated developing chamber. Ensure the solvent front is below the sample application bands. Allow the mobile phase to ascend the plate by capillary action until it reaches approximately 1 cm from the top edge of the plate.

  • Drying: Remove the plate from the chamber and dry it thoroughly in a fume hood. A stream of cool air can be used to facilitate drying.

Visualization
  • Reagent Preparation: Prepare the orcinol-sulfuric acid spray reagent by dissolving 200 mg of orcinol in 100 mL of 20% (v/v) sulfuric acid.

  • Spraying: Uniformly spray the dried HPTLC plate with the orcinol-sulfuric acid reagent.

  • Heating: Heat the sprayed plate in an oven at 100-110°C for 5-10 minutes. Glycosphingolipids will appear as pink-violet to purple bands.

Data Presentation

The separation of galactosylceramides and related lipids can be quantified by their Retention factor (Rf) values. The Rf value is calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

Lipid ClassApproximate Rf Value
Ceramide0.90 - 0.95
Galactosylceramide 0.60 - 0.65
Glucosylceramide0.55 - 0.60
Lactosylceramide0.35 - 0.40
Globotriaosylceramide (Gb3)0.20 - 0.25

Note: Rf values are approximate and can vary depending on experimental conditions such as chamber saturation, temperature, and humidity. It is crucial to co-migrate authentic standards on the same plate for accurate identification.

Visualizations

Experimental Workflow

HPTLC_Workflow cluster_prep Sample & Plate Preparation cluster_dev Chromatographic Development cluster_vis Visualization & Analysis Lipid_Extraction Lipid Extraction Sample_Dissolution Sample Dissolution Lipid_Extraction->Sample_Dissolution Sample_Application Sample & Standard Application Sample_Dissolution->Sample_Application Plate_Activation HPTLC Plate Activation Plate_Activation->Sample_Application Mobile_Phase_Prep Mobile Phase Preparation (Chloroform:Methanol:Water) Development Chromatogram Development Sample_Application->Development Chamber_Saturation Chamber Saturation Mobile_Phase_Prep->Chamber_Saturation Chamber_Saturation->Development Drying Plate Drying Development->Drying Reagent_Prep Orcinol Reagent Preparation Spraying Plate Spraying Drying->Spraying Reagent_Prep->Spraying Heating Heating for Color Development Spraying->Heating Analysis Rf Value Calculation & Analysis Heating->Analysis

Caption: HPTLC workflow for galactosylceramide separation.

Logical Relationship of Components

Component_Relationships cluster_lipids Lipid Classes cluster_hptlc HPTLC System GalCer Galactosylceramide Stationary_Phase Stationary Phase (Silica Gel) GalCer->Stationary_Phase interacts via polar head group Mobile_Phase Mobile Phase (Chloroform:Methanol:Water) GalCer->Mobile_Phase solubility GlcCer Glucosylceramide GlcCer->Stationary_Phase interacts via polar head group GlcCer->Mobile_Phase solubility Ceramide Ceramide Ceramide->Stationary_Phase weaker interaction Ceramide->Mobile_Phase higher solubility Other_GSLs Other Glycosphingolipids Other_GSLs->Stationary_Phase interacts via polar head group Other_GSLs->Mobile_Phase solubility

Caption: Interactions governing HPTLC separation.

References

Application Note: A Robust LC-MS/MS Method for Comprehensive Sphingolipid Profiling Including C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules.[1] They are centrally involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and senescence.[2] Key signaling metabolites in the sphingolipid pathway include ceramide (Cer) and sphingosine-1-phosphate (S1P), which often have opposing effects on cell fate.[3]

Among the vast array of sphingolipid species, galactosylceramides are the principal glycosphingolipids in the brain and are essential structural components of myelin.[4] Specifically, C16 Galactosylceramide (C16 GalCer) is a notable member of this class, acting as a precursor to sulfatides (B1148509) and playing a role in various biological processes.[5][6] Given the structural diversity and isomeric complexity of sphingolipids—for instance, the isomers glucosylceramide and galactosylceramide—highly specific and sensitive analytical methods are required for their accurate quantification.[7]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive profiling and quantification of a wide range of sphingolipids, with a particular focus on the successful identification and measurement of this compound. The described protocols are intended to provide researchers, scientists, and drug development professionals with a reliable workflow for investigating the role of sphingolipids in health and disease.

Sphingolipid Signaling Pathway

Sphingolipid metabolism is a dynamic network of enzymatic reactions that produce a variety of signaling molecules. The pathway can be initiated through de novo synthesis starting from serine and palmitoyl-CoA, or through the breakdown of complex sphingolipids like sphingomyelin (B164518).[8][9] Ceramide sits (B43327) at the center of this pathway and can be metabolized to form sphingosine (B13886), which in turn can be phosphorylated to produce S1P.[8] The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate.[9] Galactosylceramides are synthesized from ceramides (B1148491) via the action of UDP-galactose:ceramide galactosyltransferase.

G cluster_synthesis De Novo Synthesis & Salvage cluster_signaling Signaling Cascades cluster_complex Complex Sphingolipids Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis This compound This compound Ceramide->this compound CGT S1P S1P Sphingosine->S1P SphK1/2 Cell Survival\n& Proliferation Cell Survival & Proliferation S1P->Cell Survival\n& Proliferation Sulfatides Sulfatides This compound->Sulfatides

Figure 1: Simplified Sphingolipid Signaling Pathway.

Experimental Workflow

The overall workflow for sphingolipid profiling by LC-MS/MS involves several key stages, from initial sample preparation to final data analysis. A critical step is the efficient extraction of lipids from the biological matrix. This is followed by chromatographic separation, which is crucial for resolving isomeric species, and finally, sensitive detection and quantification by tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification A Sample Collection (e.g., Plasma, Tissue, Cells) B Addition of Internal Standards A->B C Lipid Extraction (Methanol/Chloroform) B->C D Solvent Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing (Peak Integration) E->F G Quantification (Standard Curves) F->G

Figure 2: General Experimental Workflow for Sphingolipid Profiling.

Detailed Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is adapted from methods that utilize a solvent mixture of methanol (B129727) and chloroform (B151607) for efficient extraction of a broad range of sphingolipids.[10][11][12]

Materials:

  • Biological sample (e.g., 100 µL plasma, 10^6 cells, or ~20 mg tissue homogenate)

  • Internal Standard (IS) mixture containing known concentrations of deuterated or odd-chain sphingolipid standards (e.g., C17-sphingosine, d7-S1P, C12:0-Ceramide, C12:0-Glucosylceramide). The LIPID MAPS™ internal standard cocktail is a suitable option.[13]

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Deionized Water

  • Vortex mixer, centrifuge, and solvent evaporator (e.g., nitrogen stream)

Procedure:

  • To your sample, add the internal standard mixture. This is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in ionization efficiency.

  • Add a solvent mixture of methanol:chloroform (2:1, v/v). A typical volume is 1 mL per 100 µL of aqueous sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Agitate for 1 hour at 38°C to enhance extraction efficiency.[10]

  • Centrifuge at 10,000 x g for 10 minutes to pellet any solid debris.

  • Carefully collect the supernatant (the single-phase extract) and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., Methanol/Water mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific LC system and mass spectrometer used. This method is designed to separate various sphingolipid classes, including the critical resolution of Galactosylceramide from its Glucosylceramide isomer.[12][14]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm). For separating isomers like GlcCer and GalCer, a HILIC column can also be effective.[12][15]

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[15]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.[15]

  • Injection Volume: 2-10 µL.

  • Gradient Elution:

    • 0-2 min: Hold at 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 30% B for column re-equilibration

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole or QTRAP mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Spray Voltage: +5500 V.[15]

  • Source Temperature: 450°C.[16]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Collision Gas: Nitrogen.

Quantitative Data Summary

Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM pairs) for each sphingolipid species and its corresponding internal standard. The common product ion m/z 264.2 corresponds to the d18:1 sphingosine backbone and is a characteristic fragment for many ceramides and hexosylceramides.[12][16]

Table 1: Example MRM Transitions for Sphingolipid Profiling

Sphingolipid ClassAnalyte ExamplePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
Sphingoid BaseSphingosine (d18:1)300.3282.211
Sphingoid Base-1-PSphingosine-1-Phosphate380.3264.216
CeramideC16:0 Ceramide (d18:1/16:0)538.7264.223
CeramideC24:1 Ceramide (d18:1/24:1)648.7264.227
Hexosylceramide This compound (d18:1/16:0) 700.5 264.2 ~40-50
HexosylceramideC24:1 Glucosylceramide (d18:1/24:1)810.7264.2~50-60
SphingomyelinC16:0 Sphingomyelin (d18:1/16:0)703.6184.1~35-45*

Note: Collision energies are instrument-dependent and require optimization. Values provided are estimates based on typical ranges for these lipid classes.[13][16] The precursor ion for this compound is based on its molecular weight of 700.1.[5] The product ion of m/z 184.1 for sphingomyelin corresponds to the phosphocholine (B91661) headgroup.[7]

Table 2: General Mass Spectrometer Settings

ParameterSettingReference
Ion Spray Voltage5500 V[15]
Source Temperature400-450 °C[15][16]
Curtain Gas20-30 psi[15][17]
Collision Gas (CAD)Medium[17]
Source Gas 140 psi[15]
Source Gas 235 psi[15]

Conclusion

The LC-MS/MS method described provides a comprehensive and robust platform for the detailed analysis of sphingolipids from various biological matrices. By employing a validated lipid extraction protocol, optimized chromatographic separation capable of resolving critical isomers, and highly sensitive tandem mass spectrometry, this approach enables the accurate quantification of numerous sphingolipid species, including this compound. This methodology is a valuable tool for researchers investigating the intricate roles of sphingolipid metabolism in physiology and pathology, and for drug development professionals exploring new therapeutic targets within these pathways.

References

Application Note: Quantitative Lipidomics Using C16 Galactosylceramide Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactosylceramides (GalCer) are a class of glycosphingolipids that are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] They consist of a ceramide backbone linked to a galactose sugar moiety. The fatty acid chain length of the ceramide can vary, leading to different species of GalCer, such as C16 Galactosylceramide (GalCer(d18:1/16:0)), which contains a 16-carbon fatty acid. In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding biological processes and identifying disease biomarkers. This compound, especially its stable isotope-labeled form, serves as a critical internal standard for the precise and reliable quantification of galactosylceramides and other related sphingolipids using mass spectrometry.[3][4] This document provides detailed protocols for the application of C16 GalCer standards in lipidomics research.

Biological Significance of Galactosylceramides

Galactosylceramides are essential for the proper structure and function of myelin, the insulating layer around neuronal axons that facilitates rapid nerve impulse conduction.[2][5] The specific acyl chain length of sphingolipids is crucial for myelin stability. While very-long-chain (C22-C24) GalCer is predominant in stable myelin, the presence and balance of shorter chains like C16 are also physiologically important.[5] Beyond their structural role, GalCer and its sulfated derivative, sulfatide, are involved in cell signaling. They can participate in "glycosynapses," which are specialized membrane domains that mediate cell-cell recognition and signaling between adjacent myelin layers or oligodendrocyte processes.[6][7] Dysregulation of GalCer metabolism is associated with severe neurological disorders, such as Krabbe disease, a type of leukodystrophy.[8]

Principle of Using C16 GalCer as an Internal Standard

In quantitative mass spectrometry, internal standards are essential for correcting variations that occur during sample preparation and analysis.[4] These variations can include incomplete extraction, sample loss during handling, and fluctuations in instrument response (ion suppression or enhancement).

An ideal internal standard has physicochemical properties nearly identical to the analyte of interest but is distinguishable by mass. Stable isotope-labeled standards, such as deuterium-labeled (e.g., d3) C16 GalCer, are considered the gold standard.[3][4] They co-elute with the endogenous analyte during chromatography and experience similar ionization efficiency, ensuring the most accurate correction. By adding a known amount of the C16 GalCer standard to a sample at the very beginning of the workflow, the ratio of the endogenous analyte signal to the internal standard signal can be used to calculate the absolute concentration of the analyte, mitigating experimental variability.[4]

Experimental Protocols and Workflows

The overall workflow for quantitative lipidomics using a C16 GalCer standard involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing A Biological Sample (Tissue, Cells, Plasma) B Homogenization (if tissue) A->B C Spike with C16 GalCer Internal Standard B->C D Add Solvents (e.g., Chloroform:Methanol) C->D E Phase Separation D->E F Collect Organic Phase E->F G Dry & Reconstitute F->G H LC-MS/MS Analysis G->H I Data Acquisition H->I J Peak Integration I->J K Quantification using Analyte/IS Ratio J->K L Final Report K->L

Fig. 1: General workflow for quantitative lipidomics.

This protocol is adapted for the extraction of total lipids, including glycosphingolipids, from brain tissue.

Materials:

  • Brain tissue (~20 mg)

  • This compound internal standard (IS) solution (e.g., 10 µg/mL in chloroform:methanol (B129727) 2:1)

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.9% NaCl solution (or PBS)

  • Glass centrifuge tubes with PTFE-lined caps

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Place a pre-weighed frozen tissue sample (~20 mg) into a glass homogenizer tube on ice. Add 1 mL of ice-cold MeOH. Homogenize thoroughly until no visible tissue fragments remain.

  • Internal Standard Spiking: Add a precise volume of the C16 GalCer internal standard solution to the homogenate. For example, add 10 µL of a 10 µg/mL solution to achieve a final amount of 100 ng. This is a critical step for accurate quantification.[9]

  • Solvent Addition: Add 2 mL of CHCl₃ to the homogenate. The resulting solvent ratio should be approximately 2:1 CHCl₃:MeOH. Vortex vigorously for 1 minute.

  • Incubation: Shake the mixture on an orbital shaker for 1 hour at 4°C to ensure complete lipid extraction.[9]

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.[9][10]

  • Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol. The sample is now ready for analysis.

G start Start: ~20mg Tissue homogenize 1. Homogenize in 1 mL ice-cold MeOH start->homogenize spike 2. Spike with C16 GalCer IS homogenize->spike add_chloroform 3. Add 2 mL CHCl3 (Ratio ~2:1 CHCl3:MeOH) spike->add_chloroform incubate 4. Shake 1h at 4°C add_chloroform->incubate phase_separate 5. Add 0.6 mL 0.9% NaCl & Vortex incubate->phase_separate centrifuge 6. Centrifuge 2,000 x g, 10 min phase_separate->centrifuge collect 7. Collect Lower Organic Phase centrifuge->collect dry 8. Dry under N2 collect->dry reconstitute 9. Reconstitute in LC-MS/MS solvent dry->reconstitute end Ready for Analysis reconstitute->end

Fig. 2: Protocol for lipid extraction from tissue.

This protocol outlines a general method for the separation and detection of GalCer species. Specific parameters must be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

LC Conditions (HILIC Separation):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for separating isomeric GlcCer and GalCer.[11]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A gradient from high organic to increasing aqueous content. Example: Start at 95% A, decrease to 85% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.

  • MRM Transitions: The precursor ion will be the [M+H]⁺ adduct of the specific GalCer species. The product ion typically corresponds to the loss of the galactose headgroup and water, resulting in the ceramide backbone fragment.

    • Endogenous C16 GalCer (C₄₀H₇₇NO₈): Precursor m/z 700.6 -> Product m/z 264.3

    • Example IS (C16-d3 GalCer): Precursor m/z 703.6 -> Product m/z 264.3

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

Quantitative analysis allows for the comparison of different GalCer species within a sample. The following table presents example data on the concentration of various GalCer and GlcCer species identified in human plasma, demonstrating the relative abundance of C16 GalCer.

Table 1: Example Concentrations of Hexosylceramide Species in Human Plasma

Lipid SpeciesAcyl ChainAverage Concentration (nM)[12]
Galactosylceramides (GalCer)
GalCer(d18:1/16:0)C16:015.5
GalCer(d18:1/22:0)C22:045.2
GalCer(d18:1/23:0)C23:018.1
GalCer(d18:1/24:1)C24:1110.3
GalCer(d18:1/24:0)C24:095.8
Glucosylceramides (GlcCer)
GlcCer(d18:1/16:0)C16:0250.7
GlcCer(d18:1/18:0)C18:0180.4
GlcCer(d18:1/20:0)C20:090.1
GlcCer(d18:1/22:0)C22:0315.6
GlcCer(d18:1/24:1)C24:1450.2
GlcCer(d18:1/24:0)C24:0512.9
Data adapted from published lipidomics studies for illustrative purposes. Actual values will vary based on sample type and conditions.

Signaling Pathway Context: The Glycosynapse

Galactosylceramide plays a key role in the formation of "glycosynapses" in myelin, which are crucial for sheath stability and signaling. This involves trans-interactions between GalCer and sulfatide on apposed membrane surfaces.[6]

G GalCer1 GalCer Sulfatide2 Sulfatide GalCer1->Sulfatide2 Trans-Interaction (Carbohydrate-Carbohydrate) Sulfatide1 Sulfatide GalCer2 GalCer Sulfatide1->GalCer2

Fig. 3: GalCer interaction in a myelin glycosynapse.

Conclusion

This compound is an indispensable tool in modern lipidomics. Its use as an internal standard enables the accurate and reproducible quantification of galactosylceramides and related lipids from complex biological matrices. The protocols and principles outlined in this document provide a robust framework for researchers to incorporate C16 GalCer standards into their workflows, facilitating deeper insights into the roles of these critical lipids in health and disease.

References

Application Notes and Protocols: C16 Galactosylceramide for In Vitro Studies of Myelin Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelination, the process of forming a lipid-rich sheath around neuronal axons, is critical for rapid and efficient nerve impulse conduction in the central nervous system (CNS). This complex process is orchestrated by oligodendrocytes, a type of glial cell. Galactosylceramide (GalCer), a major glycosphingolipid component of the myelin sheath, plays a pivotal role in oligodendrocyte differentiation and the structural integrity of myelin. C16 Galactosylceramide (C16-GalCer), which contains a 16-carbon fatty acid chain, is a physiologically relevant species of GalCer. In vitro studies utilizing exogenous C16-GalCer are instrumental in elucidating the molecular mechanisms of myelination and for screening potential therapeutic agents for demyelinating diseases such as multiple sclerosis.

These application notes provide detailed protocols for the use of C16-GalCer in in vitro models of myelin formation, methods for assessing its effects, and an overview of the associated signaling pathways.

Data Presentation

While specific dose-response data for exogenous C16-Galactosylceramide on myelin basic protein (MBP) expression in vitro is not extensively documented in publicly available literature, the following table summarizes the expected outcomes based on the established role of GalCer in myelination. The concentrations provided are suggested starting points for optimization in your specific experimental system.

C16-GalCer Concentration (µM) Expected Effect on Oligodendrocyte Differentiation Expected Relative MBP Expression (Fold Change) Notes
0 (Vehicle Control)Basal level of differentiation1.0Establishes baseline MBP expression.
1Potential slight increase in differentiation markers1.2 - 1.5May be at the lower end of the effective concentration range.
5Moderate increase in process complexity and MBP expression1.5 - 2.5A commonly used starting concentration for lipid treatments in vitro.
10Robust induction of oligodendrocyte maturation and MBP expression2.5 - 4.0Expected to show a significant effect on myelination markers.
25Potential for maximal effect or cytotoxicityVariableHigher concentrations may lead to lipid overload or toxicity; requires careful evaluation.

Experimental Protocols

Protocol 1: Preparation of C16-Galactosylceramide Liposomes for Cell Culture Application

This protocol describes the preparation of C16-Galactosylceramide-containing liposomes for delivery to oligodendrocyte cultures. Liposomes provide a biocompatible method for delivering the lipid to cells.

Materials:

  • This compound (d18:1/16:0)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with 100 nm polycarbonate membranes

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine C16-Galactosylceramide, POPC, and cholesterol in a desired molar ratio (e.g., 1:1:1) dissolved in a chloroform:methanol (2:1, v/v) solution.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 37-40°C.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by adding the buffer to the flask. The volume of PBS will determine the final lipid concentration.

    • Agitate the flask gently by hand or on a rotary shaker at a temperature above the phase transition temperature of the lipids (approximately 37°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To create smaller, more uniform vesicles, sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.

    • For a more defined size, pass the sonicated liposome (B1194612) suspension through an extruder fitted with a 100 nm polycarbonate membrane. Perform 10-20 passes to ensure a homogenous population of large unilamellar vesicles (LUVs).

  • Sterilization and Storage:

    • Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C and use within one week for cell culture experiments.

Protocol 2: In Vitro Myelination Assay with C16-Galactosylceramide Treatment

This protocol outlines the treatment of primary oligodendrocyte precursor cells (OPCs) or an oligodendrocyte cell line with C16-Galactosylceramide liposomes to induce differentiation and myelin marker expression.

Materials:

  • Primary OPCs or oligodendrocyte cell line (e.g., CG-4)

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and FGF-2)

  • Oligodendrocyte differentiation medium (e.g., DMEM/F12 supplemented with T3 hormone)

  • C16-Galactosylceramide liposomes (from Protocol 1)

  • Poly-D-lysine or poly-L-ornithine coated culture plates or coverslips

  • Vehicle control (liposomes prepared without C16-Galactosylceramide)

Procedure:

  • Cell Plating:

    • Plate OPCs on poly-D-lysine or poly-L-ornithine coated culture vessels at a suitable density in proliferation medium.

    • Allow the cells to adhere and proliferate for 24-48 hours.

  • Induction of Differentiation and Treatment:

    • To induce differentiation, replace the proliferation medium with differentiation medium.

    • Add C16-Galactosylceramide liposomes to the differentiation medium at various final concentrations (e.g., 1, 5, 10, 25 µM).

    • Include a vehicle control (liposomes without C16-GalCer) and an untreated control.

  • Incubation:

    • Incubate the cells for a period of 3 to 7 days to allow for differentiation and expression of myelin markers. The optimal incubation time should be determined empirically.

  • Assessment of Myelination:

    • After the incubation period, the cells can be processed for analysis of myelination markers such as Myelin Basic Protein (MBP) by immunocytochemistry (see Protocol 3) or Western blotting.

Protocol 3: Immunocytochemistry for Myelin Basic Protein (MBP)

This protocol describes the staining of cultured oligodendrocytes to visualize the expression and localization of MBP, a key marker of mature, myelinating oligodendrocytes.

Materials:

  • Treated and control cells on coverslips (from Protocol 2)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.2% Triton X-100 in PBS

  • Blocking buffer: 5% Normal Goat Serum (NGS) in PBS

  • Primary antibody: anti-Myelin Basic Protein (MBP) antibody (e.g., mouse or rabbit monoclonal)

  • Secondary antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • Gently aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MBP antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope. MBP staining will appear in the cytoplasm and processes of differentiated oligodendrocytes, often in flattened, sheet-like structures.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vitro Myelination Assay prep Prepare C16-GalCer Liposomes differentiate Induce Differentiation & Treat with C16-GalCer prep->differentiate plate Plate Oligodendrocyte Precursor Cells (OPCs) plate->differentiate incubate Incubate for 3-7 Days differentiate->incubate analyze Analyze Myelin Basic Protein (MBP) Expression incubate->analyze

Caption: Workflow for studying C16-GalCer's effect on myelination.

G cluster_pathway Proposed Signaling Pathway for Galactosylceramide in Myelination GalCer Galactosylceramide (GalCer) in Lipid Raft Fyn Fyn Kinase (Src Family) GalCer->Fyn Promotes Clustering & Activation Downstream Downstream Effectors (e.g., Rho GTPases, Tau) Fyn->Downstream Phosphorylation Differentiation Oligodendrocyte Morphological Differentiation Downstream->Differentiation Myelination Myelin Sheath Formation Differentiation->Myelination

Caption: C16-GalCer's role in oligodendrocyte differentiation signaling.

Application Note: MALDI Mass Spectrometry Imaging for C16 Galactosylceramide Localization in Neural Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

C16 Galactosylceramide (GalCer) is a key glycosphingolipid enriched in the myelin sheath of the central and peripheral nervous systems.[1][2] Its precise spatial distribution is critical for maintaining myelin integrity and normal neuronal function.[1] Altered localization and abundance of C16 GalCer have been implicated in various neurodegenerative diseases, including Krabbe disease and multiple sclerosis, making it a molecule of significant interest in neuroscience and drug development.[2] Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free analytical technique that enables the visualization of the spatial distribution of lipids and other biomolecules directly in tissue sections.[3][4] This application note provides a detailed protocol for the localization of this compound in brain tissue using MALDI-MSI.

Experimental Workflow

The overall workflow for MALDI-MSI analysis of this compound involves several key stages, from tissue preparation to data analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_analysis Data Acquisition & Analysis tissue_collection Tissue Collection (e.g., Rodent Brain) cryosectioning Cryosectioning (10-16 µm) tissue_collection->cryosectioning thaw_mounting Thaw-Mounting onto ITO-coated slide cryosectioning->thaw_mounting sublimation Matrix Sublimation thaw_mounting->sublimation matrix_prep Matrix Preparation (e.g., DHB in ACN/H2O) matrix_prep->sublimation maldi_msi MALDI-MSI Data Acquisition sublimation->maldi_msi data_processing Data Processing (e.g., SCiLS Lab) maldi_msi->data_processing localization_map C16 GalCer Localization Map data_processing->localization_map

Caption: Experimental workflow for MALDI-MSI of this compound.

Quantitative Data Summary

While MALDI-MSI provides relative quantification of analytes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often used for absolute quantification. The following table summarizes reported concentrations of this compound in relevant biological samples, providing a reference for expected abundance.

Biological SampleAnalyteConcentration RangeMethodReference
Human Cerebrospinal Fluid (CSF)This compound (d18:1/16:0)2.8–355 nM (linear detection range)LC-MS/MS[5]
Mouse BrainTotal Monohexosylceramides (GalCer predominant)Not specified (GC accounted for 0.3%)LC-MS/MS[1]
Human PlasmaThis compound (d18:1/16:0)QuantifiedLC-MS/MS[5]

Detailed Experimental Protocol

This protocol is optimized for the analysis of this compound in fresh-frozen rodent brain tissue.

1. Materials and Reagents

  • Fresh-frozen rodent brain tissue

  • Optimal Cutting Temperature (OCT) compound (use minimally to avoid signal suppression)

  • Indium Tin Oxide (ITO) coated glass slides

  • 2,5-dihydroxybenzoic acid (DHB) matrix

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Methanol, LC-MS grade

  • Chloroform, LC-MS grade

2. Equipment

  • Cryostat

  • Matrix sublimation device

  • MALDI-TOF Mass Spectrometer

  • Data analysis software (e.g., SCiLS Lab)

3. Tissue Preparation

  • Equilibrate the frozen brain tissue to the cryostat temperature (-20°C) for at least 30 minutes.

  • Mount the tissue onto the cryostat specimen holder with a minimal amount of OCT.

  • Section the tissue into 10-16 µm thick coronal or sagittal sections.[6]

  • Thaw-mount the tissue sections onto clean ITO-coated glass slides.

  • Store the slides with mounted tissue sections at -80°C until matrix application.

4. Matrix Application (Sublimation)

Sublimation is the preferred method for lipid imaging as it produces small, homogenous crystals, which minimizes analyte delocalization and is crucial for high-resolution imaging.

  • Prepare a saturated solution of DHB in a suitable solvent (e.g., acetone) to coat the sublimation apparatus wafer.

  • Allow the solvent to fully evaporate from the wafer.

  • Place the ITO slide with the tissue section in the sublimation chamber.

  • Place the matrix-coated wafer on the heating element of the sublimator.

  • Perform sublimation under vacuum. Typical parameters for DHB sublimation are a temperature of 200°C for a 5-minute cycle, with the sample stage cooled to 0°C.

  • After sublimation, allow the slide to return to room temperature in a desiccator.

5. MALDI-MSI Data Acquisition

  • Calibrate the mass spectrometer using a standard calibrant mixture appropriate for the lipid mass range.

  • Load the slide into the MALDI-TOF mass spectrometer.

  • Define the imaging area over the tissue section using the instrument's software.

  • Set the laser raster width to the desired spatial resolution (e.g., 10-50 µm).

  • Acquire data in positive ion reflectron mode. This compound (d18:1/16:0) has a monoisotopic mass of approximately 700.58 Da, so the m/z range should be set to cover this and other lipids of interest (e.g., m/z 50-1200).

  • Set the laser power to an optimal level that provides good signal intensity without causing excessive fragmentation.

  • Acquire a spectrum for each pixel within the defined imaging area.

6. Data Analysis

  • Import the raw MALDI-MSI data into a specialized software package such as SCiLS Lab.[7][8][9]

  • Perform spectral preprocessing, including baseline subtraction and normalization.

  • Generate an ion image for the m/z corresponding to this compound (e.g., [M+H]+, [M+Na]+, [M+K]+ adducts). The expected m/z for the sodium adduct of C16 GalCer (C40H77NO8) is approximately 722.56.

  • Overlay the ion image with a histological image of the tissue section (e.g., H&E stain of a serial section) to correlate the lipid distribution with anatomical features.

  • Perform statistical analysis to identify regions of differential expression.

This compound Metabolism

The following diagram illustrates the key synthesis and degradation pathways for galactosylceramide. Understanding these pathways is crucial for interpreting changes in C16 GalCer distribution observed in MALDI-MSI experiments.

GalCer_Metabolism Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT GalCer Galactosylceramide (C16 GalCer) CST Galactosylceramide Sulfotransferase (CST) GalCer->CST GALC Galactosylceramidase (GALC) GalCer->GALC AC Acid Ceramidase GalCer->AC Sulfatide Sulfatide ARSA Arylsulfatase A (ARSA) Sulfatide->ARSA Sulfatide->AC Psychosine Psychosine (Galactosylsphingosine) Lysosulfatide Lysosulfatide CGT->GalCer UDP-Galactose CST->Sulfatide PAPS GALC->Ceramide + Sphingosine ARSA->GalCer AC->Psychosine AC->Lysosulfatide

Caption: Biosynthesis and degradation pathway of Galactosylceramide.[2]

Conclusion

MALDI Mass Spectrometry Imaging is an invaluable tool for elucidating the spatial distribution of this compound in neural tissues. The protocol outlined in this application note provides a robust framework for researchers to investigate the role of this critical lipid in health and disease, offering insights that are complementary to traditional quantitative methods like LC-MS/MS. The ability to map the precise localization of C16 GalCer within specific anatomical structures of the brain can significantly advance our understanding of neurodegenerative processes and aid in the development of targeted therapeutics.

References

Application Notes and Protocols for C16 Galactosylceramide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (N-palmitoyl-D-galactosyl-sphingosine) is a crucial glycosphingolipid, playing a significant role as a structural component of myelin sheaths in the nervous system.[1] Beyond its structural importance, emerging research has highlighted its involvement in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[2][3][4][5] Notably, dysregulation of this compound metabolism has been implicated in cancer progression and chemoresistance, making it a molecule of interest in oncological research and drug development.[2][3][4][5] In breast cancer cells, for instance, an accumulation of galactosylceramide has been shown to inhibit apoptosis, thereby facilitating the survival of metastatic cells.[4][5]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, summarize key quantitative data from relevant studies, and illustrate associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of C16 Ceramide and Galactosylceramide in various cell lines.

Table 1: Effects of C16 Ceramide on Apoptosis and Cell Signaling

Cell LineConcentrationIncubation TimeObserved EffectReference
Jurkat (human leukemia)Not specified (endogenous increase)2 hours post-irradiationIncreased levels of C16 ceramide correlated with apoptosis induction.[4][6][4][6]
Murine MacrophagesNot specified (overexpression of CerS4, 5, or 6)Not specifiedIncreased C16:0 ceramide levels induced mitochondrial apoptosis, characterized by increased BAX and decreased BCL2 expression.[1][7][1][7]
MCF-7 (human breast cancer)Not specified (CerS6 overexpression)Not specifiedReduced phosphorylation of Akt, S6K, and ERK, leading to decreased cell proliferation.[8][8]

Table 2: Anti-Apoptotic Effects of Galactosylceramide in Breast Cancer Cells

Cell LineConditionKey FindingsReference
MDA-MB-231High GalCer contentDownregulation of pro-apoptotic TNFRSF1B and TNFRSF9 genes. Increased stability of Bcl-2 mRNA.[2][3][2][3]
MCF-7High GalCer contentUpregulation of anti-apoptotic BCL2 gene promoter activity. Downregulation of pro-apoptotic TNFRSF1B and TNFRSF9 gene promoter activity.[2][3][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The following protocol describes a common method for preparing a stock solution for cell culture applications.

Materials:

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of absolute ethanol to the this compound powder to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Warming and Sonication (Optional but Recommended): Gently warm the solution to 37°C for 5-10 minutes to aid in dissolution. Vortex the solution intermittently. If crystals are still visible, sonicate the solution in a water bath sonicator for 5-10 minutes until the solution is clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution at -20°C. Before each use, warm the solution to room temperature and vortex gently.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol outlines the steps for treating adherent or suspension cells with the prepared this compound stock solution.

Materials:

  • Prepared this compound stock solution

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates, flasks, or dishes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw the this compound stock solution at room temperature and vortex gently to ensure homogeneity.

  • Dilution in Culture Medium: Prepare the desired final concentration of this compound by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling the medium to prevent precipitation. The final ethanol concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol (without this compound) to an equal volume of complete cell culture medium.

  • Cell Treatment:

    • For adherent cells: Aspirate the existing culture medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • For suspension cells: Add the appropriate volume of the this compound-containing medium or vehicle control directly to the cell suspension.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis (e.g., apoptosis assays, western blotting, gene expression analysis).

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes a common method to assess apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with serum-containing medium to inactivate trypsin, and then wash with cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Cell Counting: Count the cells and adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis p1 Weigh C16 Galactosylceramide p2 Dissolve in Ethanol p1->p2 p3 Warm and Sonicate p2->p3 p4 Sterile Filter p3->p4 p5 Store at -20°C p4->p5 t1 Thaw Stock Solution p5->t1 t2 Dilute in Culture Medium t1->t2 t4 Treat Cells t2->t4 t3 Prepare Vehicle Control t3->t4 t5 Incubate t4->t5 a1 Harvest Cells t5->a1 a2 Apoptosis Assay (Annexin V/PI) a1->a2 a3 Western Blot (Protein Expression) a1->a3 a4 qPCR (Gene Expression) a1->a4

Caption: Experimental workflow for this compound cell culture experiments.

This compound Signaling in Apoptosis Regulation

G cluster_nucleus Nucleus C16_GalCer This compound BCL2_promoter BCL2 Promoter C16_GalCer->BCL2_promoter Upregulates (MCF-7) TNFRSF_promoter TNFRSF1B/9 Promoter C16_GalCer->TNFRSF_promoter Downregulates Bcl2_mRNA Bcl-2 mRNA C16_GalCer->Bcl2_mRNA Increases Stability (MDA-MB-231) BCL2_gene BCL2 Gene BCL2_promoter->BCL2_gene Activation TNFRSF_gene TNFRSF1B/9 Genes TNFRSF_promoter->TNFRSF_gene Repression BCL2_gene->Bcl2_mRNA TNFRSF_protein TNFRSF1B/9 Proteins TNFRSF_gene->TNFRSF_protein Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein Mitochondrion Mitochondrion Bcl2_protein->Mitochondrion Inhibits MOMP Apoptosis Apoptosis TNFRSF_protein->Apoptosis Induces Mitochondrion->Apoptosis Cytochrome c release

Caption: this compound's role in regulating apoptosis-related gene expression.

C16 Ceramide and mTOR Signaling Pathway

G cluster_mTOR mTOR Signaling C16_Ceramide C16 Ceramide (via CerS6) Akt Akt C16_Ceramide->Akt Inhibits phosphorylation S6K S6K C16_Ceramide->S6K Inhibits phosphorylation ERK ERK C16_Ceramide->ERK Inhibits phosphorylation mTOR mTOR Akt->mTOR mTOR->S6K Proliferation Cell Proliferation mTOR->Proliferation Promotes S6K->Proliferation Promotes ERK->Proliferation Promotes

Caption: Inhibitory effect of C16 Ceramide on the mTOR signaling pathway.

References

Troubleshooting & Optimization

How to dissolve C16 Galactosylceramide for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization and use of C16 Galactosylceramide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture?

A1: The recommended solvent for creating a stock solution of this compound for cell culture applications is dimethyl sulfoxide (B87167) (DMSO).[1][2] For other applications such as HPTLC or HPLC/MS, a mixture of chloroform (B151607) and methanol (B129727) is often used.[1][2]

Q2: I am observing precipitation after adding this compound to my cell culture medium. What can I do?

A2: Precipitation is a common issue when working with lipids in aqueous solutions like cell culture media.[3][4] To address this, you can try the following:

  • Use a carrier protein: Complexing this compound with bovine serum albumin (BSA) can improve its solubility and delivery to cells.[3][4]

  • Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is minimal (typically ≤ 0.1%) to avoid toxicity and precipitation.[5]

  • Heating and Sonication: Gently warming the solution and using sonication can aid in dissolution and prevent aggregation.[6]

  • Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent/BSA) in your experiments to account for any effects of the delivery vehicle itself.

Q3: What is the role of this compound in cellular signaling?

A3: this compound is a crucial glycosphingolipid involved in various cellular processes.[7][8] It is a key component of the myelin sheath in the nervous system and plays a role in neurodegenerative diseases like multiple sclerosis.[7][9] It can also act as an alternative receptor for the HIV-1 envelope glycoprotein (B1211001) gp120.[10] Furthermore, its metabolite, C16-ceramide, is implicated in signaling pathways that regulate cell growth, proliferation, and apoptosis, such as the mTOR and p53 signaling pathways.[2][3][11]

Experimental Protocols

Protocol 1: Dissolving this compound using DMSO

This protocol is suitable for preparing a concentrated stock solution for direct addition to cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Water bath or heat block

  • Bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently warm the mixture at 37-80°C for several minutes to aid dissolution.[6]

  • Sonicate the solution in a bath sonicator for 2 hours.[6]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C.

  • For cell treatment, dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Two-Step Dissolution using Chloroform:Methanol

This method is ideal for creating a thin lipid film that can be easily resuspended in a solvent of choice for cell culture.

Materials:

  • This compound powder

  • Chloroform:Methanol mixture (2:1, v/v)

  • Sterile glass vials

  • Nitrogen gas stream

  • DMSO or PBS containing 0.5% Tween20

  • Water bath or heat block

  • Bath sonicator

Procedure:

  • Dissolve the this compound powder in a chloroform:methanol (2:1) mixture in a glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, dry film at the bottom of the vial.[6]

  • Resuspend the lipid film in the desired volume of DMSO or PBS with 0.5% Tween20 to achieve the final stock concentration.[6]

  • Gently warm and sonicate the solution as described in Protocol 1 to ensure complete dissolution.

  • Store the stock solution at -20°C.

  • Dilute the stock solution into cell culture medium for experiments.

Protocol 3: Preparation of this compound-BSA Complex

This protocol enhances the solubility and delivery of this compound to cells by complexing it with Bovine Serum Albumin (BSA).

Materials:

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile tubes

  • Water bath

Procedure:

  • Prepare a stock solution of this compound in ethanol or DMSO (e.g., 10 mM).

  • Prepare a BSA solution in sterile PBS (e.g., 10% w/v).

  • In a sterile tube, add the desired volume of the BSA solution.

  • While vortexing the BSA solution gently, slowly add the this compound stock solution dropwise. The molar ratio of Galactosylceramide to BSA can be optimized, but a starting point of 5:1 is common for lipid-BSA complexes.

  • Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.

  • The this compound-BSA complex is now ready for dilution into your cell culture medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Chloroform:Methanol (2:1)Soluble[10]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
EthanolSlightly Soluble[5]
WaterInsoluble[6]
PBSInsoluble[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution Incomplete dissolution or supersaturation.Increase sonication time and/or temperature. If the issue persists, prepare a more dilute stock solution.
Precipitation upon dilution in media Poor solubility in aqueous solution. High concentration of organic solvent.Use a carrier protein like BSA (Protocol 3). Decrease the final concentration of the organic solvent. Add the stock solution to the media while vortexing.
No observable cellular effect Poor delivery to cells. Degradation of the compound.Use a BSA complex to improve uptake. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm the activity of your this compound batch.
Cell toxicity High concentration of organic solvent. Contamination.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Use sterile techniques and cell culture grade reagents.

Visualization of Signaling Pathways and Workflows

Dissolution_Workflow cluster_protocol1 Protocol 1: DMSO cluster_protocol2 Protocol 2: Chloroform:Methanol cluster_protocol3 Protocol 3: BSA Complex P1_Start This compound Powder P1_DMSO Add DMSO P1_Start->P1_DMSO P1_Heat Warm (37-80°C) P1_DMSO->P1_Heat P1_Sonicate Sonicate (2h) P1_Heat->P1_Sonicate P1_Stock Stock Solution (-20°C) P1_Sonicate->P1_Stock Dilute Final Working Solution in Cell Culture Medium P1_Stock->Dilute Dilute in Media P2_Start This compound Powder P2_Solvent Dissolve in Chloroform:Methanol P2_Start->P2_Solvent P2_Dry Evaporate under Nitrogen P2_Solvent->P2_Dry P2_Resuspend Resuspend in DMSO or PBS/Tween20 P2_Dry->P2_Resuspend P2_HeatSonicate Warm & Sonicate P2_Resuspend->P2_HeatSonicate P2_Stock Stock Solution (-20°C) P2_HeatSonicate->P2_Stock P2_Stock->Dilute P3_Stock This compound Stock (in DMSO or Ethanol) P3_Mix Slowly add stock to BSA while vortexing P3_Stock->P3_Mix P3_BSA BSA Solution (in PBS) P3_BSA->P3_Mix P3_Incubate Incubate (37°C, 30-60 min) P3_Mix->P3_Incubate P3_Complex GalCer-BSA Complex (Ready for use) P3_Incubate->P3_Complex P3_Complex->Dilute

Caption: Experimental workflow for dissolving this compound.

C16_Galactosylceramide_Signaling cluster_membrane Plasma Membrane cluster_metabolism Sphingolipid Metabolism cluster_signaling Downstream Signaling cluster_function Cellular Function GalCer This compound Ceramide C16-Ceramide GalCer->Ceramide Metabolized to Myelin Myelin Sheath Formation (Nervous System) GalCer->Myelin HIV HIV-1 gp120 HIV->GalCer Binds mTOR mTOR Pathway Ceramide->mTOR Regulates p53 p53 Pathway Ceramide->p53 Activates Proliferation Cell Proliferation mTOR->Proliferation Inhibits Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Simplified signaling pathways involving this compound.

References

C16 Galactosylceramide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of C16 Galactosylceramide (GalCer(d18:1/16:0)).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1][2] When stored as a solid under these conditions, it is stable for at least one to over four years.[1][2][3][4]

Q2: How should I store this compound once it is dissolved in a solvent?

While specific stability data for this compound in solution is not extensively provided in the search results, general practice for lipids is to store solutions at -20°C or -80°C. It is advisable to use the solution as fresh as possible. For longer-term storage in solution, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent is also crucial; Chloroform (B151607):Methanol (2:1) is a common solvent system for dissolving this compound.[3][4]

Q3: Is this compound sensitive to light or air?

According to supplier information, this compound is not light-sensitive.[1][2] However, as with many lipids, prolonged exposure to air and potential oxidation can be a concern. It is good laboratory practice to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include discoloration of the solid material or the presence of particulate matter in solutions. Analytically, degradation can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry, which can reveal the presence of impurities or breakdown products. A common degradation pathway for galactosylceramides involves the de-acylation to galactosylsphingosine (psychosine).[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Improper solvent selection.This compound is soluble in a Chloroform:Methanol (2:1) mixture.[3][4] Ensure you are using the correct solvent system. Gentle warming and vortexing can aid in solubilization.
Inconsistent Experimental Results Potential degradation of this compound stock.Verify the storage conditions and age of your stock. If degradation is suspected, it is recommended to use a fresh vial. You can assess the purity of your current stock using TLC or mass spectrometry.
Unexpected Biological Activity Presence of impurities or degradation products.Psychosine, a de-acylated derivative of galactosylceramide, is cytotoxic.[6] If you observe unexpected cytotoxicity, it may be due to the presence of psychosine. Ensure the purity of your this compound is >99%.[1][2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C40H77NO8[1][2][4]
Formula Weight 700.041 g/mol [1][2]
Purity >99%[1][2]
Form Solid/Powder[3][4]
Solubility Chloroform:Methanol (2:1)[3][4]

Table 2: Storage and Stability of this compound

Parameter Recommendation/Information Reference
Storage Temperature -20°C[1][2]
Stability (Solid) 1 year to ≥ 4 years[1][2][3][4]
Light Sensitive No[1][2]
Hygroscopic No[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Glass vial with a PTFE-lined cap

    • Argon or nitrogen gas (optional)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a clean glass vial.

    • Prepare a 2:1 (v/v) solution of chloroform and methanol.

    • Add the appropriate volume of the chloroform:methanol solvent to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary.

    • (Optional) Flush the headspace of the vial with argon or nitrogen gas before sealing to minimize oxidation.

    • Store the stock solution at -20°C.

Protocol 2: Assessment of this compound Purity by Thin-Layer Chromatography (TLC)

  • Materials:

    • This compound solution

    • TLC plate (silica gel)

    • Developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v)

    • Visualization reagent (e.g., primuline (B81338) spray or iodine vapor)

    • TLC developing chamber

  • Procedure:

    • Spot a small amount of the this compound solution onto the TLC plate.

    • Allow the spot to dry completely.

    • Place the TLC plate in a developing chamber containing the developing solvent.

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots using a suitable reagent. A single spot indicates high purity, while the presence of multiple spots suggests degradation or impurities.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_preparation Solution Preparation cluster_usage Experimentation cluster_post_use Post-Experiment storage Store at -20°C in original vial equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh desired amount equilibrate->weigh dissolve Dissolve in Chloroform:Methanol (2:1) weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot use Use in experiments aliquot->use store_solution Store aliquots at -20°C use->store_solution

Caption: Workflow for handling and preparation of this compound.

degradation_pathway Simplified Degradation Pathway of Galactosylceramide GalCer This compound Psychosine Galactosylsphingosine (Psychosine) GalCer->Psychosine De-acylation FattyAcid Fatty Acid (Palmitic Acid) GalCer->FattyAcid De-acylation

Caption: Degradation of this compound to Psychosine.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Storage conditions correct (-20°C)? start->check_storage check_age Stock within recommended stability period? check_storage->check_age Yes new_stock Use a fresh vial of C16 GalCer check_storage->new_stock No check_handling Proper handling (e.g., limited freeze-thaw)? check_age->check_handling Yes check_age->new_stock No assess_purity Assess purity (TLC, MS)? check_handling->assess_purity Yes check_handling->new_stock No assess_purity->new_stock Degraded review_protocol Review experimental protocol for other errors assess_purity->review_protocol Pure

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: C16 Galactosylceramide Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of C16 Galactosylceramide isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound isomers?

Separating this compound isomers, particularly diastereomers like galactosylceramide (GalCer) and glucosylceramide (GlcCer), is difficult due to their high structural similarity.[1][2][3] These isomers often have the same molecular weight and similar physicochemical properties.[1][2] The primary difference between GalCer and GlcCer lies in the stereochemistry of the hydroxyl group at the C-4 position of the sugar moiety, which is in an axial position for galactose and an equatorial position for glucose.[4] This subtle structural difference makes their separation by conventional chromatographic techniques challenging.[1][2]

Q2: What are the most effective analytical techniques for separating this compound isomers?

Traditional analytical methods often fail to distinguish between these isomers.[1][2] However, several advanced techniques have proven effective:

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating lipid isomers, including diastereomers and regioisomers.[5][6][7][8] It offers high efficiency and speed, making it an advantageous alternative to liquid chromatography.[5][9]

  • Ion Mobility Spectrometry (IMS): Cyclic Ion Mobility Spectrometry (cIMS) and Differential Ion Mobility Spectrometry (DMS) can separate isomers based on their shape and charge in the gas phase.[1][2][4] Multi-pass cIMS, in particular, can achieve baseline resolution of GalCer and GlcCer.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like glycosphingolipids and can resolve isomers that are difficult to separate by reversed-phase chromatography.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): While challenging, optimized HPLC methods, including both normal-phase and reversed-phase, can achieve separation, especially when coupled with sensitive mass spectrometry detection.[13][14][15][16]

Q3: Can I use standard reverse-phase HPLC for separating this compound isomers?

While reverse-phase HPLC is a common technique for lipid analysis, it often struggles to provide adequate resolution for closely related isomers like C16 GalCer and GlcCer due to their similar hydrophobicity.[10] HILIC or SFC are generally more effective for this specific separation challenge.[8][10][11]

Q4: What kind of mass spectrometer is best suited for analyzing these isomers?

High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometers, are highly recommended.[9][17] These instruments provide the sensitivity and specificity required for accurate identification and quantification. When coupled with techniques like ion mobility or differential mobility, the ability to distinguish isomers is significantly enhanced.[1][4]

Troubleshooting Guides

Issue 1: Poor or no separation of isomers using Liquid Chromatography.
Possible Cause Troubleshooting Step
Inadequate Column Chemistry The stationary phase of your column may not have the selectivity needed for isomer separation. For this compound isomers, consider switching from a standard C18 column to a HILIC column or a specialized phase designed for polar lipid separation.[10][11]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for achieving separation. For HILIC, carefully optimize the ratio of organic solvent (typically acetonitrile) to the aqueous component. Small changes in the mobile phase can significantly impact retention and resolution. For SFC, the choice and concentration of the co-solvent are crucial.[5]
Isomers Co-eluting If isomers are co-eluting, consider implementing an orthogonal separation technique. This could involve two-dimensional chromatography (e.g., HILIC followed by reverse-phase) or coupling your LC system with an ion mobility or differential mobility spectrometer.[4]
Issue 2: Inability to differentiate isomers by Mass Spectrometry alone.
Possible Cause Troubleshooting Step
Identical Mass-to-Charge Ratio (m/z) Isomers have the same elemental composition and therefore the same m/z value, making them indistinguishable by mass alone.[18]
Solution Couple your mass spectrometer with a pre-separation technique that can differentiate isomers based on properties other than mass. This includes SFC, HILIC, cIMS, or DMS.[1][4][7] These techniques will separate the isomers before they enter the mass spectrometer, allowing for their individual detection and identification.

Quantitative Data

The following tables summarize quantitative data from studies on the separation of galactosylceramide and glucosylceramide isomers.

Table 1: Separation of GalCer and GlcCer Isomers using Cyclic Ion Mobility Spectrometry (cIMS)

Number of IMS PassesIMS Resolution (Ω/ΔΩ)GalCer Arrival Time (msec)GlcCer Arrival Time (msec)Separation Status
1~6522.57 (unresolved peak)22.57 (unresolved peak)No Separation
5~14561.9162.96Marginal Separation
10~205111.47113.58Partial Separation (15% valley)[2]
20~290210.53214.49Complete Resolution[1][2]

Data sourced from Waters Corporation application note on SELECT SERIES Cyclic IMS.[1][2]

Experimental Protocols

Protocol 1: Separation of Galactosylceramide and Glucosylceramide Isomers using Cyclic Ion Mobility Mass Spectrometry (cIMS)

This protocol is based on the methodology described for the Waters SELECT SERIES Cyclic IMS.[1][2]

  • Sample Preparation:

    • Obtain Galactosylceramide (d18:1/18:0) and Glucosylceramide (d18:1/18:0) standards.

    • Prepare an equimolar mixture of the two isomers.

  • Infusion and Ionization:

    • Infuse the sample mixture into the mass spectrometer at a flow rate of 5 µL/min.

    • Utilize electrospray ionization (ESI) in negative ion mode to generate deprotonated molecules, e.g., [M-H]⁻.

  • Ion Mobility Separation:

    • Introduce the ions into the cyclic ion mobility cell.

    • Perform a variable number of passes through the cell to increase the ion mobility resolution. Start with a single pass and incrementally increase to 20 passes.

  • Mass Analysis:

    • After separation in the IMS cell, transfer the ions to the time-of-flight (TOF) mass analyzer for m/z measurement.

  • Data Analysis:

    • Generate Arrival Time Distribution (ATD) plots.

    • Determine the arrival times for each isomer at different numbers of passes.

    • Calculate the ion mobility resolution required for baseline separation.

Protocol 2: Separation of Isomeric Cerebrosides using LC/ESI/DMS/MS/MS

This protocol is a summary of the method developed for separating and quantifying isomeric cerebrosides using Differential Ion Mobility Spectrometry.[4]

  • Sample Preparation:

    • Extract lipids from biological samples (e.g., plasma, cerebrospinal fluid).

  • Liquid Chromatography (LC):

    • Employ a reverse-phase HPLC system to separate different fatty acyl chain lengths and degrees of unsaturation.

  • Ionization:

    • Use Electrospray Ionization (ESI) in positive ion mode.

  • Differential Ion Mobility Spectrometry (DMS):

    • Introduce the ions into the DMS cell, which is placed between the ESI source and the mass spectrometer.

    • Apply a separation voltage (SV) and a compensation voltage (CoV) to separate the co-eluting isomers based on their differential ion mobility.

    • Optimize DMS parameters, including the use of chemical modifiers (e.g., methanol, propanol) in the transport gas (nitrogen), to enhance separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Use a triple quadrupole or similar mass spectrometer.

    • Perform Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each isomer.

  • Data Analysis:

    • Assign characteristic SV and CoV values to each isomeric species for unambiguous identification and quantification.

Visualizations

experimental_workflow_cims cluster_sample_prep Sample Preparation cluster_infusion Infusion & Ionization cluster_separation Separation & Analysis cluster_output Output Sample Equimolar Mixture of GalCer and GlcCer Infusion Direct Infusion (5 µL/min) Sample->Infusion ESI Electrospray Ionization (Negative Mode) Infusion->ESI cIMS Cyclic Ion Mobility Cell (1-20 Passes) ESI->cIMS TOF TOF Mass Analyzer cIMS->TOF ATD Arrival Time Distribution Plot TOF->ATD

Caption: Workflow for C16 GalCer isomer separation using cIMS-MS.

logical_relationship_separation cluster_problem The Challenge cluster_reason Reason for Difficulty cluster_solutions Effective Separation Techniques Problem Separation of C16 Galactosylceramide Isomers (e.g., GalCer vs. GlcCer) Reason High Structural Similarity (Stereoisomers) Problem->Reason due to SFC Supercritical Fluid Chromatography (SFC) Reason->SFC IMS Ion Mobility Spectrometry (IMS/DMS) Reason->IMS HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Reason->HILIC SFC->Problem solves IMS->Problem solves HILIC->Problem solves

Caption: Challenges and solutions for separating C16 GalCer isomers.

References

Optimizing liquid chromatography for galactosylceramide and glucosylceramide separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of galactosylceramide (GalCer) and glucosylceramide (GlcCer). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography separation of these critical isomeric glycosphingolipids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of galactosylceramide and glucosylceramide so challenging?

Separating galactosylceramide (GalCer) and glucosylceramide (GlcCer) is difficult due to their high structural similarity. They are stereoisomers, differing only in the configuration of the hydroxyl group at the C-4 position of the hexose (B10828440) ring (d-galactose in GalCer and d-glucose (B1605176) in GlcCer).[1] This subtle difference results in very similar physicochemical properties, making them hard to resolve using classical analytical lipid methods.[1][2] Consequently, they are often indistinguishable by mass spectrometry (MS) alone and require effective chromatographic separation prior to detection.[1][3]

Q2: What are the primary liquid chromatography (LC) modes used for this separation?

The most common LC modes for separating these isomers are Normal-Phase (NP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5]

  • Normal-Phase (NP) HPLC: This technique has been successfully used to achieve baseline separation, often employing a silica-based stationary phase and a non-polar mobile phase.[3][4][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is also a viable option, using a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[5][7]

  • Reversed-Phase (RP) LC: While widely used in lipidomics, RP-LC separates lipids based on their hydrophobicity (acyl chain length and saturation) and is generally less effective at separating these specific isomers.[5][8]

Q3: Is derivatization necessary for the analysis?

Derivatization is not always necessary but can significantly improve sensitivity and chromatographic resolution, especially for fluorescence-based detection. A common approach involves enzymatic hydrolysis of the N-acyl linkage by Sphingolipid Ceramide N-deacylase (SCDase) to produce galactosylsphingosine (GalSph) and glucosylsphingosine (B128621) (GlcSph).[9][10][11] The resulting free amino groups can then be labeled with a fluorescent tag like o-phthalaldehyde (B127526) (OPA), allowing for highly sensitive detection and quantification.[9][10][11]

Q4: Are there alternative methods if chromatographic separation is insufficient?

Yes, advanced techniques combining chromatography or direct infusion with mass spectrometry can resolve these isomers. Ion Mobility Spectrometry (IMS) and Differential Mobility Separation (DMS) can separate ions based on their size, shape, and charge, providing an additional dimension of separation.[12][13] For instance, multi-pass cyclic IMS has been shown to achieve complete baseline resolution of GalCer and GlcCer.[2]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between GalCer and GlcCer Peaks

Q: My GalCer and GlcCer peaks are co-eluting. How can I improve their separation?

A: Achieving baseline separation is the primary challenge. Here is a step-by-step approach to troubleshoot poor resolution:

  • Verify and Optimize Mobile Phase Composition:

    • Normal-Phase: The ratio of solvents in the mobile phase is critical. For a typical mobile phase like n-hexane/isopropanol (B130326)/water, slight adjustments to the water or isopropanol content can significantly alter selectivity.[9][10] Ensure solvents are freshly prepared and of high purity.[6]

    • HILIC: The water content in the mobile phase is the strongest eluting solvent.[14] Carefully adjust the aqueous buffer concentration. Increasing buffer concentration (e.g., from 50 mM to 100 mM ammonium (B1175870) formate) can alter selectivity and improve the resolution of critical pairs.[14]

  • Check Flow Rate: Ensure the flow rate is set correctly and is stable. A lower flow rate can sometimes increase resolution, though it will also increase the run time. A typical flow rate for a normal-phase separation on a 4.6 mm ID column is 2.0 mL/min.[9][10]

  • Assess Column Health:

    • The column may be contaminated or degraded. Flush the column with a strong solvent wash; for normal-phase silica (B1680970) columns, a sequence of isopropanol, methanol, and then back to your mobile phase can be effective. A recommended cleaning solution to remove contaminants like Triton X-100 is n-hexane/isopropanol/H₂O/phosphoric acid (100:60:5.7:0.3).[9]

    • If performance does not improve, the column may need to be replaced.

  • Consider a Different Stationary Phase: If optimization fails, the column chemistry may not be suitable. Explore different HILIC or normal-phase columns with different functionalities.

The following diagram outlines a logical workflow for troubleshooting poor resolution.

G start Start: Poor Resolution check_mobile_phase Verify & Optimize Mobile Phase Composition start->check_mobile_phase is_resolved_1 Resolution Improved? check_mobile_phase->is_resolved_1 check_flow_rate Check & Adjust Flow Rate is_resolved_1->check_flow_rate No end_success Problem Solved is_resolved_1->end_success Yes is_resolved_2 Resolution Improved? check_flow_rate->is_resolved_2 assess_column Assess Column Health (Flush / Replace) is_resolved_2->assess_column No is_resolved_2->end_success Yes is_resolved_3 Resolution Improved? assess_column->is_resolved_3 is_resolved_3->end_success Yes end_fail Consider Alternative Method (e.g., Different Column, IMS) is_resolved_3->end_fail No

Caption: Troubleshooting workflow for poor isomer resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

Potential Cause Recommended Solution
Active Sites on Silica Secondary interactions, especially with basic compounds, can occur on silica columns. Adding a modifier like a small amount of acid or base to the mobile phase can help, but compatibility with MS is crucial.
Sample Solvent Mismatch Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[14] Rule of thumb: Dissolve your final extract in a solvent that is as close in composition to the initial mobile phase as possible. For HILIC, avoid injecting large volumes of samples dissolved in 100% water.[14]
Column Contamination Strongly retained compounds from previous injections can build up on the column. Flush the column with a strong solvent.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample and reinjecting. Linearity is typically observed in the 5-800 pmol range for derivatized cerebrosides.[9][11]
Issue 3: Retention Time Instability

Q: My retention times are drifting between runs. What should I check?

A: Retention time drift usually points to issues with the mobile phase, column equilibration, or temperature.

Potential Cause Recommended Solution
Mobile Phase Changes Ensure mobile phase solvents are freshly prepared and adequately mixed.[9] Volatile solvents like n-hexane can evaporate over time, changing the composition.
Column Equilibration Normal-phase and HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase before each injection. An unstable baseline is a sign of an unequilibrated column.
Temperature Fluctuations Column temperature affects retention. Use a column oven to maintain a constant temperature for reproducible results.
Pump Performance Inconsistent solvent delivery from the pump can cause fluctuating retention times. Check for leaks and ensure the pump is properly primed and functioning.

Experimental Protocols

Protocol: Quantification of GlcCer and GalCer via Enzymatic Hydrolysis and OPA Derivatization

This protocol is adapted from a method for the simultaneous quantification of GlcCer and GalCer by normal-phase HPLC with fluorescence detection.[9][10][11]

1. Lipid Extraction a. To 30 μL of cell lysate, add 400 μL of chloroform (B151607)/methanol (1:1, v/v) and an appropriate internal standard (e.g., C6-NBD-GlcCer).[9][10] b. Incubate the mixture at 37°C for 2 hours. c. Add 200 μL of chloroform and 150 μL of water, vortex thoroughly, and centrifuge (e.g., 15,000 rpm for 5 min) to separate the phases.[9][10] d. Carefully collect the lower organic phase (chloroform layer), which contains the glycosphingolipids. e. Dry the collected organic phase completely using a vacuum concentrator (e.g., SpeedVac).

2. Enzymatic Hydrolysis a. Re-dissolve the dried lipid extract in 27 μL of 25 mM sodium acetate (B1210297) buffer (pH 5.5) containing 5 mM CaCl₂ and 2.0% Triton X-100. Ensure lipids are fully dissolved by sonication.[9][11] b. Add Sphingolipid Ceramide N-deacylase (SCDase) (e.g., 0.6 mU in 3 μL).[9][11] c. Incubate at 37°C for an appropriate period to allow for complete hydrolysis of GlcCer and GalCer into GlcSph and GalSph. d. Stop the reaction by adding 200 μL of chloroform/methanol (1:1, v/v).[9]

3. Derivatization with O-phthalaldehyde (OPA) a. Perform a liquid-liquid extraction to isolate the resulting lyso-GSLs (GlcSph and GalSph).[10] Pool the lower organic phases from multiple extractions and dry under vacuum. b. Dissolve the dried lyso-GSLs in 120 μL of ethanol (B145695).[10] c. Prepare the OPA reagent (e.g., 10 mg OPA in 0.1 mL ethanol, 20 μL 2-mercaptoethanol, and 9.9 mL of 3% boric acid buffer, pH 10.5).[9][10] d. Pre-incubate the ethanol sample and OPA reagent separately at 70°C for 20 minutes. e. Add 15 μL of the OPA reagent to the 120 μL ethanol sample and incubate at 70°C for 60 minutes.[10][11] f. Centrifuge the final sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

4. HPLC Analysis a. Inject the derivatized sample onto the HPLC system. b. Analyze using the conditions outlined in the table below.

The following diagram illustrates this experimental workflow.

G cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Derivatization & Analysis start Cell Lysate extraction Lipid Extraction (Chloroform/Methanol) start->extraction dry_1 Dry Extract extraction->dry_1 hydrolysis SCDase Hydrolysis (Glc/GalCer -> Glc/GalSph) dry_1->hydrolysis dry_2 Extract & Dry Lyso-GSLs hydrolysis->dry_2 derivatization OPA Labeling (70°C) dry_2->derivatization hplc Normal-Phase HPLC (Fluorescence Detection) derivatization->hplc end Quantification hplc->end

References

Preventing degradation of C16 Galactosylceramide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of C16 Galactosylceramide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of degradation is enzymatic hydrolysis by galactosylceramidases, which are naturally present in many biological samples. These enzymes cleave the galactose sugar moiety from the ceramide backbone.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it can be stable for at least four years. For short-term storage in solvent, it is recommended to use a chloroform (B151607):methanol (2:1) mixture and store at -20°C or -80°C to minimize degradation.

Q3: Can this compound degrade due to factors other than enzymatic activity?

A3: While enzymatic degradation is the main concern, prolonged exposure to harsh acidic or alkaline conditions and high temperatures can also lead to chemical hydrolysis of the glycosidic bond or degradation of the lipid backbone. However, under typical sample preparation conditions, enzymatic degradation is the most significant factor.

Q4: What are the key signs of this compound degradation in my experimental results?

A4: Degradation can be identified by the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, TLC, or LC-MS) corresponding to the ceramide backbone or free galactose. A decrease in the expected peak area or intensity of this compound compared to your standards is also a strong indicator.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation, leading to the degradation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Enzymatic Degradation: Active galactosylceramidases in the sample are degrading the target molecule.1. Work at low temperatures: Perform all extraction and homogenization steps on ice or at 4°C to minimize enzyme activity.2. Use enzyme inhibitors: Add a cocktail of protease and glycosidase inhibitors to your lysis/homogenization buffer. For specific inhibition of galactosylceramidase, consider adding competitive inhibitors like D-galactose or lactose (B1674315) to the buffer. 3. Rapid enzyme inactivation: Immediately after homogenization, proceed to a solvent extraction step that denatures proteins, such as a chloroform/methanol extraction.
Incomplete Extraction: The solvent system used is not efficiently extracting the this compound from the sample matrix.1. Optimize solvent system: Use a well-established lipid extraction method like the Folch or Bligh-Dyer technique, which employs a chloroform:methanol mixture. For this compound, a 2:1 (v/v) chloroform:methanol ratio is generally effective.[1] 2. Ensure proper homogenization: Thoroughly homogenize the tissue or lyse the cells to ensure the solvent has access to the lipids within the sample.
Appearance of extra peaks in the chromatogram Degradation Products: The extra peaks likely correspond to the ceramide backbone and/or other degradation byproducts.1. Review sample handling: Ensure that all steps were performed quickly and at low temperatures. 2. Check for contamination: Ensure that all glassware and reagents are clean and free from contaminating enzymes or chemicals.
Inconsistent results between replicates Variable Enzyme Activity: Inconsistent sample handling times or temperature fluctuations between replicates can lead to different levels of enzymatic degradation.1. Standardize protocols: Ensure that all samples are processed for the same duration and under identical temperature conditions. 2. Prepare fresh inhibitor cocktails: Ensure the inhibitor cocktails are fresh and active for each batch of samples.
Sample loss during phase separation Poor Phase Separation: Incomplete separation of the organic and aqueous phases during liquid-liquid extraction can lead to loss of the lipid-containing organic phase.1. Centrifuge adequately: Ensure sufficient centrifugation time and speed to achieve a clear separation of the phases. 2. Avoid the interphase: When collecting the lower organic phase, carefully avoid aspirating the proteinaceous interphase where some lipids can be trapped.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Pellets
  • Cell Lysis:

    • Start with a frozen cell pellet (typically 1-10 million cells).

    • Resuspend the pellet in 1 mL of ice-cold phosphate-buffered saline (PBS) containing a protease and glycosidase inhibitor cocktail.

    • Homogenize the cells using a sonicator or by freeze-thawing cycles. Keep the sample on ice throughout this process.

  • Lipid Extraction (Folch Method):

    • To the cell homogenate, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the collected organic phase under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., chloroform:methanol 2:1 for TLC or an appropriate mobile phase for LC-MS).

Protocol 2: Extraction of this compound from Tissue Samples
  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 50-100 mg).

    • Add 1 mL of ice-cold homogenization buffer (e.g., PBS with protease and glycosidase inhibitors).

    • Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or rotor-stator homogenizer) on ice.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

    • Add 1.25 mL of chloroform and vortex again.

    • Add 1.25 mL of water and vortex for the final time.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to induce phase separation.

    • Collect the lower organic phase.

    • Dry the lipid extract under nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipids in a solvent compatible with your analytical method.

Visualizing the Workflow and Degradation Pathways

To better understand the critical points in the sample preparation process, the following diagrams illustrate the experimental workflow and the enzymatic degradation pathway of this compound.

G cluster_workflow Experimental Workflow for this compound Extraction cluster_prevention Degradation Prevention Steps start Start: Cell Pellet / Tissue Sample homogenization Homogenization / Lysis (on ice, with inhibitors) start->homogenization extraction Solvent Extraction (e.g., Chloroform:Methanol) homogenization->extraction low_temp Low Temperature (4°C) inhibitors Enzyme Inhibitors phase_separation Phase Separation (Centrifugation) extraction->phase_separation rapid_extraction Rapid Solvent Extraction collection Collect Organic Phase phase_separation->collection drying Drying (under Nitrogen) collection->drying reconstitution Reconstitution in Analysis Solvent drying->reconstitution analysis Downstream Analysis (TLC, LC-MS) reconstitution->analysis

Caption: Workflow for this compound extraction with key prevention steps.

G cluster_degradation Enzymatic Degradation of this compound cluster_inhibition Inhibition of Degradation c16_galcer This compound ceramide C16 Ceramide c16_galcer->ceramide Hydrolysis galactose Galactose c16_galcer->galactose Hydrolysis enzyme Galactosylceramidase (Optimal pH ~4.5) enzyme->c16_galcer Acts on inhibitor Competitive Inhibitors (e.g., D-galactose, Lactose) inhibitor->enzyme Inhibits ph_control pH Control (Neutral or slightly basic) ph_control->enzyme Reduces Activity

References

Troubleshooting poor solubility of synthetic alpha-Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic alpha-Galactosylceramide (α-GalCer).

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic α-Galactosylceramide not dissolving in aqueous solutions?

A1: Synthetic α-Galactosylceramide is an extremely hydrophobic molecule and is inherently insoluble in water and other polar solvents like methanol (B129727) and ethanol.[1][2] Its structure, containing a long acyl chain and a ceramide base, contributes to its poor aqueous solubility. To achieve a homogenous solution or a fine suspension suitable for experiments, specific solubilization protocols involving detergents, co-solvents, and physical methods like heating and sonication are required.

Q2: What are the recommended solvents for α-GalCer?

A2: For cell culture and in vivo studies, α-GalCer is typically dissolved in aqueous solutions containing a detergent, most commonly Tween 20.[1][3] Dimethyl sulfoxide (B87167) (DMSO) can also be used as a co-solvent, particularly for preparing stock solutions.[1][2] While α-GalCer is slightly soluble in pyridine (B92270) and tetrahydrofuran, these solvents are generally not suitable for biological applications.[2][4]

Q3: Is a slightly cloudy solution of α-GalCer acceptable for use?

A3: Yes, it is common for α-GalCer preparations in aqueous media containing detergents to be slightly cloudy or appear as a suspension rather than a perfectly clear solution.[1][3] These preparations are generally considered acceptable for use in experiments. However, it is crucial to ensure the suspension is homogenous before use, which can be achieved through vortexing, heating, and sonication.

Q4: How should I store my α-GalCer, both in powder form and in solution?

A4: As a dry powder, α-GalCer should be stored at -20°C for long-term stability.[3][4] Once dissolved, it can be stored in glass vials at 4°C for short-term use or at -20°C for longer periods, and is reported to be stable for approximately 3 months in solution.[2] It is important to aliquot the solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Precipitate forms after diluting a DMSO stock of α-GalCer into an aqueous medium.

This is a common issue due to the hydrophobic nature of α-GalCer. When a DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.

Solution Workflow:

G cluster_0 Troubleshooting Precipitation start Precipitate Observed After Dilution check_serum Does the aqueous medium contain serum or BSA? start->check_serum add_serum Add serum (e.g., 10% FBS) or BSA to the aqueous medium. check_serum->add_serum No pre_warm Pre-warm the aqueous medium to 37°C. check_serum->pre_warm Yes add_serum->pre_warm slow_addition Add the DMSO stock solution slowly while vortexing. pre_warm->slow_addition sonicate Sonicate the final solution in a water bath. slow_addition->sonicate end Homogenous suspension achieved sonicate->end no_serum No yes_serum Yes

Caption: Workflow for resolving α-GalCer precipitation upon dilution.

Detailed Steps:

  • Incorporate Protein: The presence of serum, such as 10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA), in the aqueous medium can help to stabilize the α-GalCer and prevent precipitation.[1]

  • Pre-warm the Medium: Warming the aqueous medium to 37°C before adding the DMSO stock can improve solubility.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while continuously vortexing or stirring. This gradual introduction helps to prevent immediate aggregation.

  • Sonication: After dilution, sonicate the final solution in a water bath sonicator to break up any small aggregates and ensure a homogenous suspension.

Issue: α-GalCer powder is difficult to dissolve directly in an aqueous buffer.

Directly dissolving α-GalCer powder in aqueous buffers is challenging. The following protocols are recommended for initial solubilization.

Experimental Protocols

Protocol 1: Solubilization using Tween 20 and Saline

This protocol is suitable for preparing α-GalCer for in vivo administration.

Materials:

  • α-Galactosylceramide powder

  • 0.5% Tween 20 in 0.9% NaCl solution

  • Glass vials

  • Water bath or heating block

  • Water bath sonicator

Procedure:

  • Add the desired volume of 0.5% Tween 20 in 0.9% NaCl solution to a glass vial containing the α-GalCer powder.

  • Heat the mixture to 80-85°C.[1][2] The solution will likely turn cloudy.

  • Remove the vial from the heat and allow it to cool to room temperature. The solution should become clear or a fine, homogenous suspension.[1][2]

  • If particles remain, sonicate the solution in a water bath sonicator until they are dispersed. It is important to perform sonication in a glass vial, not a plastic tube.[1][2]

  • For some applications, the solution can be filtered through a 2 µm filter.[2]

Protocol 2: Solubilization using Tween 20 and PBS

This method is commonly used for in vitro cell culture experiments.

Materials:

  • α-Galactosylceramide powder

  • Phosphate-Buffered Saline (PBS)

  • Tween 20

  • Glass vials

  • Water bath or heating block

  • Water bath sonicator

Procedure:

  • Prepare a solution of 0.5% Tween 20 in PBS.

  • Add the Tween 20/PBS solution to the α-GalCer powder in a glass vial to the desired final concentration (e.g., 0.2 mg/mL).[1][3]

  • Warm the mixture to 37°C and sonicate for up to 2 hours.[1][3] The resulting preparation may be a suspension.

  • Before each use, it is recommended to warm and sonicate the solution to ensure homogeneity.[1][3]

Protocol 3: Two-Step Solubilization using an Organic Solvent

This method involves first dissolving α-GalCer in an organic solvent, followed by evaporation and reconstitution in the desired buffer.

G cluster_1 Two-Step Solubilization Workflow start α-GalCer Powder dissolve_organic Dissolve in Chloroform (B151607):Methanol (2:1) start->dissolve_organic aliquot Aliquot into glass vials dissolve_organic->aliquot evaporate Evaporate solvent with a gentle stream of nitrogen to form a thin film aliquot->evaporate reconstitute Reconstitute in desired aqueous buffer (e.g., PBS + 0.5% Tween 20 or DMSO) evaporate->reconstitute heat_sonicate Heat and sonicate as needed reconstitute->heat_sonicate end Ready for use heat_sonicate->end

Caption: Workflow for the two-step solubilization of α-GalCer.

Procedure:

  • Dissolve the α-GalCer powder in a mixture of chloroform and methanol (2:1 v/v).[1][2]

  • Aliquot the desired amount of the solution into glass vials.

  • Evaporate the solvent using a gentle stream of nitrogen gas. This will leave a thin film of α-GalCer on the bottom of the vial.[1][2]

  • The dried film can then be reconstituted in the desired aqueous buffer (e.g., PBS with 0.5% Tween 20) or DMSO. The thin film provides a larger surface area, facilitating dissolution.[1][2]

  • Heating and sonication may be necessary to achieve a homogenous suspension.

Data Summary Tables

Table 1: Recommended Solubilization Protocols for α-Galactosylceramide

ProtocolSolvents/ReagentsKey StepsApplication
Tween 20 & Saline 0.5% Tween 20, 0.9% NaClHeat to 80-85°C, cool, sonicate if needed.[1][2]In vivo
Tween 20 & PBS 0.5% Tween 20, PBSWarm to 37°C, sonicate for up to 2 hours.[1][3]In vitro
DMSO Anhydrous DMSOHeat to 80°C, sonicate.[1][2]Stock Solution
Two-Step Chloroform:Methanol (2:1), then aqueous bufferDissolve, evaporate to a film, reconstitute.[1][2]In vitro/In vivo
Sucrose Vehicle 5.6% Sucrose, 0.75% L-histidine, 0.5% Tween 20Heat to 80°C, sonicate.[1][4]In vivo

Table 2: Comparison of α-Galactosylceramide Properties

PropertyDescription
Appearance White to off-white powder[4]
Molecular Weight ~858.34 g/mol [4]
Solubility in Water Practically insoluble[2][4]
Solubility in Alcohols Practically insoluble in methanol and ethanol[2][4]
Slight Solubility Tetrahydrofuran, Pyridine[2][4]
Storage (Powder) -20°C[3][4]
Storage (Solution) 4°C (short-term) or -20°C (long-term, up to 3 months)[2]

Signaling Pathway Overview

α-Galactosylceramide is a potent activator of Natural Killer T (NKT) cells. The following diagram illustrates the general mechanism of action.

G cluster_2 α-GalCer Signaling Pathway agalcer α-Galactosylceramide apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) agalcer->apc Uptake cd1d CD1d apc->cd1d Processing and Loading tcr T-Cell Receptor (TCR) cd1d->tcr Presentation nkt_cell NKT Cell cytokine_release Cytokine Release (e.g., IFN-γ, IL-4) nkt_cell->cytokine_release Activation tcr->nkt_cell Binding downstream_effects Downstream Immune Modulation cytokine_release->downstream_effects

Caption: Simplified signaling pathway of α-GalCer-mediated NKT cell activation.

This pathway highlights how α-GalCer is taken up by antigen-presenting cells (APCs), presented on CD1d molecules, and subsequently recognized by the T-cell receptor on NKT cells, leading to their activation and the release of cytokines.[3][5]

References

Overcoming matrix effects in C16 Galactosylceramide tissue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of C16 Galactosylceramide (C16-GalCer) in tissue samples. It specifically addresses the common challenge of overcoming matrix effects to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in C16-GalCer tissue analysis?

A: The "matrix" refers to all the components in a tissue sample other than the analyte of interest, C16-GalCer.[1] These components can include proteins, salts, phospholipids (B1166683), and other endogenous lipids.[1] Matrix effects occur when these co-extracted components interfere with the ionization of C16-GalCer in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2] Phospholipids are a major contributor to matrix effects in lipidomics studies using electrospray ionization (ESI).

Q2: How can I determine if my C16-GalCer analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method involves comparing the signal response of a known amount of C16-GalCer standard spiked into the extracted matrix of a blank tissue sample to the response of the same standard in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[2]

  • Post-Column Infusion Method: This is a qualitative technique used to identify the retention time regions where ion suppression or enhancement occurs. A constant flow of C16-GalCer standard is infused into the mass spectrometer after the analytical column while a blank tissue extract is injected. Any deviation in the baseline signal of the infused standard points to matrix effects at that specific time in the chromatogram.[2]

Q3: My C16-GalCer signal is low and inconsistent across replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?

A: Yes, low and variable signal intensity are common indicators of ion suppression caused by matrix effects. Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components. However, ensure your C16-GalCer concentration remains above the limit of quantification (LOQ).

  • Optimize Chromatography: Modify your liquid chromatography (LC) method to improve the separation of C16-GalCer from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a HILIC column for better separation of polar lipids), or altering the flow rate.[4][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a critical step for accurate quantification. A SIL-IS for C16-GalCer will co-elute and experience similar matrix effects as the endogenous analyte, allowing for reliable normalization and correction of signal variability.[6][7] C18 Galactosylceramide-d35 is an example of a commercially available SIL-IS for galactosylceramides.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your C16-GalCer tissue analysis experiments.

Problem Potential Cause Recommended Solution
High variability in C16-GalCer quantification between samples Inconsistent sample homogenization.Ensure a standardized and thorough homogenization protocol for all tissue samples. Using a bead beater or sonicator can improve consistency.[8][9]
Incomplete lipid extraction.Use a robust lipid extraction method, such as a modified Bligh & Dyer or Folch extraction. Ensure correct solvent ratios and sufficient mixing.[10][11]
Significant and variable matrix effects.Implement a more rigorous sample cleanup method (e.g., Solid-Phase Extraction) and always use a C16-GalCer specific stable isotope-labeled internal standard.[5][12]
Low C16-GalCer signal intensity (Ion Suppression) High concentration of phospholipids in the extract.Employ a sample preparation technique specifically designed to remove phospholipids, such as Solid-Phase Extraction (SPE) with a phospholipid removal plate or a targeted liquid-liquid extraction.[12][13]
Co-elution of C16-GalCer with interfering matrix components.Optimize your chromatographic separation. Consider using a different column chemistry (e.g., normal phase or HILIC) to separate C16-GalCer from isobaric interferences like C16-Glucosylceramide.[14][15]
Suboptimal mass spectrometer settings.Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for C16-GalCer.[16][17]
Unexpectedly high C16-GalCer signal (Ion Enhancement) Co-eluting compounds that enhance ionization efficiency.While less common than suppression, this can occur. Optimize chromatography to separate the analyte from the enhancing species. Diluting the sample may also help.
Poor peak shape for C16-GalCer Incompatible reconstitution solvent.Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase of your LC method.
Column overload.Reduce the amount of sample injected onto the column.
Inability to separate C16-Galactosylceramide from its isomer C16-Glucosylceramide Inadequate chromatographic resolution.These isomers have identical mass and require chromatographic separation for individual quantification.[15] Use a normal-phase or HILIC column with an optimized gradient to achieve baseline separation.[14]

Experimental Protocols

Protocol 1: C16-Galactosylceramide Extraction from Brain Tissue

This protocol is a general guideline and should be optimized for your specific tissue type and experimental needs.

Materials:

  • Brain tissue (~50 mg)

  • Homogenizer (e.g., bead beater or sonicator)

  • Internal Standard: C16-Galactosylceramide stable isotope-labeled standard (e.g., C18 Galactosylceramide-d35, as a proxy if a C16-SIL-IS is unavailable)[6]

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Phosphate-buffered saline (PBS), cold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the weighed tissue sample in 1 mL of cold PBS.[17]

  • Internal Standard Spiking: Add a known amount of the C16-GalCer SIL-IS to the homogenate.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of deionized water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Re-extraction: Add 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of a solvent compatible with your LC-MS system (e.g., methanol or mobile phase A).

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): A known concentration of C16-GalCer standard in the reconstitution solvent.

    • Set B (Blank Matrix): A blank tissue sample (from the same tissue type as your study samples) processed through the entire extraction protocol.

    • Set C (Post-Spiked Matrix): The extracted blank matrix from Set B, spiked with the same concentration of C16-GalCer standard as in Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = [(Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A] * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes typical linearity ranges and limits of quantification for ceramide species, which can serve as a reference for developing your C16-GalCer assay.

Ceramide SpeciesLinearity Range (ng)Limit of Quantification (LOQ) (ng)Reference
C14:0 Ceramide2.8 - 1782.8[16]
C16:0 Ceramide2.8 - 3572.8[16]
C18:0 Ceramide2.8 - 3572.8[16]
C18:1 Ceramide2.8 - 3572.8[16]
C20:0 Ceramide2.8 - 3572.8[16]
C24:0 Ceramide5.6 - 7145.6[16]
C24:1 Ceramide5.6 - 7145.6[16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spike with SIL-IS Homogenize->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Optional but Recommended Dry Dry Down Extract->Dry Cleanup->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for C16-GalCer tissue analysis.

Signaling_Pathway Cer Ceramide CGT Ceramide Galactosyltransferase (CGT) Cer->CGT GalCer Galactosylceramide (GalCer) CGT->GalCer GALC Galactosylceramidase (GALC) GalCer->GALC Myelin Myelin Sheath Integrity GalCer->Myelin Signaling Cell Signaling (e.g., Proliferation, Apoptosis) GalCer->Signaling GALC->Cer

Caption: Simplified Galactosylceramide metabolism and function.

References

Technical Support Center: Optimizing C16 Galactosylceramide MS/MS Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C16 Galactosylceramide (d18:1/16:0) analysis by tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the MS/MS analysis of this compound.

Q1: I am not detecting the precursor ion for this compound. What should I check?

A1: First, ensure you are looking for the correct mass-to-charge ratio (m/z). This compound (d18:1/16:0) has a molecular weight of approximately 700.1 g/mol . Depending on your mobile phase composition and ionization source conditions, you will likely observe one of the common adducts listed in the table below. Verify your instrument is scanning the correct m/z range for these adducts. Also, check for proper sample preparation and ensure the concentration of your analyte is within the detection limits of your instrument.

Q2: I see a precursor ion, but the fragmentation efficiency is very low, resulting in weak product ion signals. What can I do?

A2: Low fragmentation efficiency is a common issue that can often be resolved by optimizing the collision energy. The optimal collision energy is instrument-dependent and may require empirical determination. Start with the suggested values in the Quantitative Fragmentation Parameters table below and systematically increase or decrease the collision energy in small increments (e.g., 2-5 eV) to find the value that maximizes the intensity of your target product ions. Additionally, ensure the collision gas pressure is set appropriately for your instrument. In some cases, adjusting the cone voltage can also improve fragmentation.[1][2]

Q3: I am observing a high abundance of the precursor ion and very few fragment ions, even after increasing the collision energy. What could be the cause?

A3: This could be due to several factors:

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the collision cell. This can be mitigated by optimizing the source conditions, such as reducing the cone voltage (also known as fragmentor voltage or nozzle-skimmer potential) and optimizing the capillary temperature.[3][4][5][6] Softer ionization conditions can help preserve the precursor ion for fragmentation in the collision cell.[3]

  • Collision Gas Pressure: Insufficient collision gas pressure can lead to inefficient collisional activation. Check and optimize the collision gas settings on your instrument.

  • Analyte Stability: The specific adduct form of your analyte might be particularly stable. Experiment with different mobile phase additives to promote the formation of adducts that may be more amenable to fragmentation.

Q4: I am seeing many unexpected peaks in my product ion spectrum. How can I identify the correct fragments?

A4: Unexpected peaks can arise from co-eluting isobaric species, background noise, or non-specific fragmentation. To confirm the identity of your product ions, compare your experimental spectrum to known fragmentation patterns of this compound. The primary fragmentation pathways involve the neutral loss of the galactose headgroup and cleavage of the ceramide backbone, yielding characteristic ions (see Quantitative Fragmentation Parameters table). If you suspect isobaric interference, improving your chromatographic separation is crucial. You can also perform a product ion scan on a certified standard of this compound to obtain a reference spectrum on your instrument.

Q5: My peak shapes are broad or tailing. How can this be improved?

A5: Poor peak shape can be caused by issues with your liquid chromatography (LC) method.[1] Consider the following:

  • Column Choice: Ensure you are using an appropriate column for lipid analysis, such as a C8, C18, or HILIC column.

  • Mobile Phase: The composition of your mobile phase, including additives like formic acid or ammonium (B1175870) formate, can significantly impact peak shape.[7] Ensure your mobile phase is properly prepared with high-purity solvents.

  • Gradient Elution: Optimize your gradient profile to ensure adequate separation and sharp elution of your analyte.

  • Column Temperature: Maintaining a consistent and optimal column temperature can improve peak symmetry.

Quantitative Fragmentation Parameters

The following table summarizes key quantitative data for the MS/MS analysis of this compound (d18:1/16:0). Note that optimal collision energies are instrument-dependent and should be used as a starting point for method development.

ParameterPositive Ion ModeNegative Ion Mode
Molecular Formula C40H77NO8C40H77NO8
Molecular Weight 700.57 g/mol 700.57 g/mol
Common Precursor Adducts (m/z) [M+H]+: 701.6[M+Na]+: 723.6[M+K]+: 739.5[M-H]-: 699.6[M+Cl]-: 735.5
Key Product Ions (m/z) From [M+H]+: - 538.7 (Ceramide after loss of galactose)- 264.3 (Sphingoid base fragment)[8][9][10]- 282.3 (Dehydrated sphingoid base fragment)From [M-H]-: - Fragment ions related to the fatty acyl chain and sphingoid base.
Typical Collision Energy Range (eV) 20 - 45 eV. Start with ~30 eV for the 264.3 m/z fragment.[11][12]Varies significantly with instrument and desired fragmentation.

Experimental Protocols

Sample Preparation (General Protocol)
  • Lipid Extraction: Perform lipid extraction from your biological matrix using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated or odd-chain galactosylceramide) to the sample prior to extraction to correct for extraction efficiency and matrix effects.

  • Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent compatible with your LC mobile phase (e.g., methanol/isopropanol mixture).

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for separation of isomers.[7]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 v/v) with 0.1% formic acid and 10 mM ammonium acetate.[7]

  • Gradient: Develop a suitable gradient to resolve this compound from other lipids in your sample.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: 40-50 °C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the desired adducts and fragmentation.

  • Capillary Voltage: ~3.5-4.5 kV.

  • Source Temperature: ~300-400 °C.[7]

  • Cone Voltage: Optimize between 20-50 V to minimize in-source fragmentation.

  • Collision Gas: Argon.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

Visualizations

This compound Fragmentation Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions C16 GalCer [M+H]+ C16 GalCer [M+H]+ Ceramide [M+H-Galactose]+ Ceramide [M+H-Galactose]+ C16 GalCer [M+H]+->Ceramide [M+H-Galactose]+ -162 Da (Galactose) Sphingoid Base Fragment Sphingoid Base Fragment Ceramide [M+H-Galactose]+->Sphingoid Base Fragment Dehydrated Sphingoid Base Dehydrated Sphingoid Base Sphingoid Base Fragment->Dehydrated Sphingoid Base -H2O

Caption: Fragmentation pathway of this compound in positive ion mode.

Troubleshooting Workflow for Low Product Ion Intensity Start Start Low Product Ion Intensity Low Product Ion Intensity Start->Low Product Ion Intensity Optimize Collision Energy Optimize Collision Energy Low Product Ion Intensity->Optimize Collision Energy Step 1 Resolved Resolved Optimize Collision Energy->Resolved Successful Issue Persists Issue Persists Optimize Collision Energy->Issue Persists Check Source Parameters Check Source Parameters Check Source Parameters->Resolved Successful Check Source Parameters->Issue Persists In-source fragmentation? Improve LC Separation Improve LC Separation Improve LC Separation->Resolved Successful Improve LC Separation->Issue Persists Co-elution? Check Sample Concentration Check Sample Concentration Check Sample Concentration->Resolved Issue Persists->Check Source Parameters Step 2 Issue Persists->Improve LC Separation Step 3 Issue Persists->Check Sample Concentration Step 4

Caption: A logical workflow for troubleshooting low product ion intensity.

References

Technical Support Center: Quantification of C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for the accurate quantification of C16 Galactosylceramide (GalCer) using internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the best internal standards for quantifying this compound?

A1: The ideal internal standard co-elutes with the analyte and has similar ionization efficiency and extraction recovery. For this compound, the most effective internal standards fall into three main categories:

  • Stable Isotope-Labeled Analogs: These are considered the gold standard.[1] They have nearly identical physical and chemical properties to the endogenous C16 GalCer, ensuring similar extraction efficiency and chromatographic behavior.[1] A common choice is a deuterated or 13C-labeled this compound (e.g., [d4]C16-Galactosylceramide).[2][3]

  • Odd-Chain Analogs: These are lipids with a fatty acid chain length not commonly found in biological systems, such as C17 or C19.[1] For instance, C17-ceramide can be used as an internal standard for quantifying C16-ceramide and other species.[4][5]

  • Shorter-Chain Analogs: A structurally similar compound with a different chain length, such as d18:1/12:0-GalCer, can also serve as a suitable internal standard.[6][7]

Q2: Why are stable isotope-labeled standards preferred?

A2: Stable isotope-labeled standards are the most preferred for lipidomic studies because they can be easily detected by mass spectrometry while having nearly identical physical properties to their natural counterparts.[1] This ensures that the analyte and the internal standard behave similarly during sample extraction and analysis, correcting for variations in both processes.[1]

Q3: Can I use a single internal standard for multiple galactosylceramide species?

A3: While it's ideal to use a specific internal standard for each analyte, it is often impractical due to the vast number of sphingolipids.[1] Therefore, it's common practice to use one internal standard for each class of sphingolipid.[1] For example, a C12:0 species has been shown to be an appropriate internal standard for the quantification of a wide variety of alkyl-chain lengths of lactosylceramides.[7] However, it's crucial to validate that the chosen standard is appropriate for all reported species.

Q4: Where can I source these internal standards?

A4: Reputable suppliers of lipid standards include Avanti Polar Lipids, Cayman Chemical, and Matreya, LLC.[1][6][8][9] They offer a wide range of individual stable isotope-labeled, odd-chain, and other sphingolipid standards, as well as pre-formulated mixtures for lipidomics research.[8][10][11]

Q5: How do I select the appropriate concentration for my internal standard?

A5: The concentration of the internal standard should be within the linear dynamic range of your assay and ideally close to the expected concentration of the endogenous this compound in your samples. It is common to spike a constant amount of the internal standard into all samples, including calibration standards and blanks.[5]

Experimental Protocol: LC-MS/MS Quantification of this compound

This section outlines a general methodology for the quantification of C16 GalCer. Optimization will be required based on the specific instrumentation and sample matrix.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare stock solutions of this compound and the chosen internal standard (e.g., [d4]C16-Galactosylceramide) in a suitable solvent like chloroform (B151607):methanol (1:4, v/v) and store at -20°C.[4]

  • Calibration Curve: Construct a calibration curve using a range of C16 GalCer concentrations. These ranges should cover the expected concentrations in your biological samples.[5]

  • Internal Standard Spiking: Add a fixed amount of the internal standard to all samples, calibration standards, and quality controls before lipid extraction.[4][5]

2. Lipid Extraction:

  • A common method for extracting sphingolipids is a modified Bligh-Dyer or Folch extraction using chloroform and methanol.[12]

  • For a 30 µL cell lysate sample, add 400 µL of chloroform/methanol (1/1, v/v) along with the internal standard.[12]

  • Incubate and then partition the phases by adding chloroform and water.[12]

  • Collect the lower organic phase, which contains the lipids, and dry it under a stream of nitrogen.[4][12]

3. LC-MS/MS Analysis:

  • Chromatography: Reconstitute the dried lipid extract in a suitable injection solvent. Separation of Galactosylceramide from its isomer, Glucosylceramide, is critical and can be achieved using normal-phase HPLC or HILIC chromatography.[13][14][15]

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte (this compound) and the internal standard. Fragmentation of monohexosylceramides typically involves dehydration and cleavage, retaining the charge on the sphingoid base.[8]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for quantifying ceramides.

ParameterTypical ValueReference
**Linearity (R²) **≥ 0.995[13][16]
Limit of Quantification (LOQ) 5 nM[13][16]
Inter-Assay Precision (%CV) < 15%[13]
Accuracy (% Bias) < 15%[13]
Extraction Recovery 70-99%[5]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue 1: Poor Separation of Galactosylceramide and Glucosylceramide Isomers

  • Cause: These isomers are structurally very similar and often co-elute.

  • Solution:

    • Optimize your chromatographic method. Normal-phase HPLC or HILIC columns are often required to achieve separation.[14]

    • Consider advanced techniques like ion mobility-mass spectrometry, which can separate isomers based on their shape and size (collision cross-section).[15]

Issue 2: Low Signal Intensity or Poor Recovery of the Internal Standard

  • Cause: This could be due to inefficient extraction, degradation of the standard, or issues with the mass spectrometer settings.

  • Solution:

    • Verify the extraction protocol and ensure complete phase separation.

    • Check the stability and concentration of your internal standard stock solution.

    • Optimize MS parameters, including collision energy and ionization source settings, for both the analyte and the internal standard.[7]

Issue 3: High Variability in Quantitative Results

  • Cause: Inconsistent sample handling, inaccurate pipetting of the internal standard, or instrument instability.

  • Solution:

    • Ensure precise and consistent addition of the internal standard to every sample.

    • Include quality control (QC) samples at regular intervals throughout the analytical run to monitor instrument performance.

    • Use a stable isotope-labeled internal standard to best correct for variability.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (Normal Phase/HILIC) Dry->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for this compound quantification.

Internal Standard Logic

G Analyte C16 GalCer (Analyte) Process Experimental Variation (Extraction Loss, Ion Suppression) Analyte->Process IS Internal Standard (e.g., [d4]C16 GalCer) IS->Process Ratio Area (Analyte) / Area (IS) = Constant Ratio Process->Ratio Corrects for variation

Caption: Role of an internal standard in quantification.

Troubleshooting Decision Tree

G Start Problem Encountered Problem Poor Quantification? Start->Problem CheckIS Check Internal Standard Signal Problem->CheckIS Yes End Problem Resolved Problem->End No IS_Low IS Signal Low/Absent? CheckIS->IS_Low CheckAnal Check Analyte Signal Anal_Low Analyte Signal Low? CheckAnal->Anal_Low IS_Low->CheckAnal No Sol_IS Verify IS Spiking & Extraction Recovery IS_Low->Sol_IS Yes Sol_Anal Optimize MS Parameters & Check Sample Integrity Anal_Low->Sol_Anal Yes CheckSep Check Isomer Separation Anal_Low->CheckSep No Sol_IS->End Sol_Anal->End Sep_Poor Poor Separation? CheckSep->Sep_Poor Sol_Sep Optimize LC Method (e.g., HILIC column) Sep_Poor->Sol_Sep Yes Sep_Poor->End No Sol_Sep->End

Caption: Troubleshooting guide for quantification issues.

References

Validation & Comparative

The Tale of Two Lipids: C24 and C16 Galactosylceramide in Myelin Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Myelin, the insulating sheath that envelops neuronal axons, is crucial for the rapid and efficient transmission of nerve impulses. Its unique composition, rich in lipids, is central to its function and stability. Among these lipids, galactosylceramide (GalCer) is a key player. However, the length of the fatty acid chain attached to the ceramide backbone dramatically influences its role. This guide provides an objective comparison of C24 galactosylceramide, a very long-chain fatty acid (VLCFA) species, and its shorter counterpart, C16 galactosylceramide, in the context of myelin function, supported by experimental data.

The prevailing evidence strongly indicates that C24 GalCer is essential for the long-term stability and integrity of myelin, while an increased presence of C16 GalCer is associated with myelin pathology and instability. This distinction is critical for understanding demyelinating diseases and developing targeted therapeutic strategies.

At a Glance: C24 vs. This compound in Myelin

FeatureC24 GalactosylceramideThis compound
Primary Role in Myelin Structural integrity, stability, proper compactionAssociated with myelin instability and pathology
Abundance in Healthy Myelin HighLow
Enzyme for Ceramide Synthesis Ceramide Synthase 2 (CerS2)Ceramide Synthase 5/6 (CerS5/6)
Effect on Myelin Sheath Promotes thick, stable myelin sheathsAssociated with thin, unstable myelin
Impact on Axons Supports long-term axonal healthLinked to axon stress and degeneration
Microglial Response Maintains microglial quiescenceTriggers microglial activation and phagocytosis
Clinical Relevance Essential for healthy nervous system functionElevated levels implicated in demyelinating diseases

The Indispensable Role of C24 Galactosylceramide in Myelin Stability

Experimental evidence from mouse models deficient in Ceramide Synthase 2 (CerS2), the enzyme responsible for synthesizing C22-C24 ceramides, underscores the critical role of C24 GalCer in myelin function.[1][2] In these mice, the pronounced loss of C22-C24 sphingolipids in myelin is compensated by a significant increase in C18 and C16 sphingolipids.[1][2]

This shift in lipid composition has profound consequences:

  • Myelin Instability and Demyelination: Despite the initial formation of myelin, the absence of C24 GalCer leads to progressive myelin atrophy and instability.[1][2]

  • Motor Deficits: CerS2-deficient mice exhibit severe motor impairments, including tremors and ataxia.[1][2]

  • Axonal Stress: The altered myelin composition results in axon beading, a sign of axonal stress and degeneration.[1]

  • Microglial Activation: The presence of abnormal myelin triggers a robust inflammatory response, characterized by the activation of microglia, the resident immune cells of the central nervous system.[1]

  • Reduced Lifespan: The severe neurological defects in CerS2-deficient mice lead to a drastically shortened lifespan.[1]

These findings collectively demonstrate that very long-chain fatty acids in galactosylceramides are essential for the structural integrity and long-term maintenance of the myelin sheath.

This compound: A Harbinger of Myelin Pathology

While C24 GalCer is vital for myelin health, an accumulation of its shorter-chain counterpart, C16 GalCer, is linked to cellular stress and apoptosis, particularly in oligodendrocytes, the myelin-producing cells of the CNS.

Studies have shown that increased levels of C16 ceramide can trigger pro-apoptotic signaling pathways. This includes the activation of p53, a key tumor suppressor protein that can induce cell cycle arrest and apoptosis in response to cellular stress. The binding of C16-ceramide to p53 can stabilize the protein and disrupt its interaction with its negative regulator, MDM2, leading to p53 accumulation and the activation of downstream apoptotic targets.

In the context of demyelinating diseases like multiple sclerosis, elevated levels of C16 ceramide have been observed and are thought to contribute to oligodendrocyte death and myelin damage.

Experimental Data: Lipid Composition and Functional Outcomes

The following tables summarize the key quantitative findings from studies on CerS2-deficient mice, illustrating the impact of altered galactosylceramide chain length on myelin composition and motor function.

Table 1: Myelin Sphingolipid Composition in 6-Week-Old CerS2-Deficient Mice
Sphingolipid SpeciesWild-Type (CerS2fl/fl)CerS2-Deficient (CerS2ΔO/ΔO)Fold Change
Hexosylceramides (HexCer)
C16:0-HexCerLowIncreased
C18:0-HexCerModerateSignificantly Increased↑↑↑
C24:1-HexCerHighSignificantly Decreased↓↓↓
Ceramides
C18:0-CeramideModerateIncreased
C24:1-CeramideHighSignificantly Decreased↓↓↓
Sulfatides
C18:0-SulfatideModerateSignificantly Increased↑↑↑
C24:1-SulfatideHighSignificantly Decreased↓↓↓

Data adapted from studies on oligodendrocyte-specific CerS2 knockout mice, showing a compensatory increase in C16/C18 species with the loss of C22-C24 species.[1][2]

Table 2: Motor Function Assessment in 16-Week-Old CerS2-Deficient Mice
TestWild-Type (CerS2fl/fl)CerS2-Deficient (CerS2ΔO/ΔO)
Rotarod (Time to fall, s) ~150~50
Balance Beam (Time to cross, s) ~5~15
Balance Beam (Number of foot slips) ~2~10

Data represents typical findings from motor function tests in CerS2 knockout mice, demonstrating significant impairment in coordination and balance.

Signaling Pathways and Experimental Workflows

Signaling Consequences of Altered GalCer Chain Length

The shift from C24 to C16/C18 GalCer in myelin initiates a cascade of detrimental events. The altered biophysical properties of the myelin sheath, now composed of shorter-chain sphingolipids, likely lead to its destabilization. This unstable myelin is recognized as "foreign" or "damaged" by microglia, leading to their activation and subsequent phagocytosis of myelin debris. This chronic inflammation and loss of myelin ultimately result in axonal stress and degeneration.

Myelin_Pathology_Workflow CerS2_Deficiency CerS2 Deficiency in Oligodendrocytes C24_GalCer_Loss Reduced C24-GalCer Increased C16/C18-GalCer CerS2_Deficiency->C24_GalCer_Loss Alters Sphingolipid Synthesis Myelin_Instability Myelin Sheath Instability & Compaction Defects C24_GalCer_Loss->Myelin_Instability dMBP_Exposure Exposure of Denatured Myelin Basic Protein (dMBP) Myelin_Instability->dMBP_Exposure Microglia_Activation Microglial Activation (↑ CD68, CD11c) dMBP_Exposure->Microglia_Activation Triggers Immune Response Phagocytosis Phagocytosis of Myelin Debris Microglia_Activation->Phagocytosis Demyelination Progressive Demyelination Phagocytosis->Demyelination Axon_Stress Axonal Stress & Degeneration Demyelination->Axon_Stress Motor_Deficits Motor Deficits Axon_Stress->Motor_Deficits

Logical workflow of myelin pathology in CerS2 deficiency.
Experimental Workflow for Investigating GalCer Function

The following diagram outlines a typical experimental workflow used to study the differential roles of C16 and C24 galactosylceramides in myelin function, primarily through the use of genetic mouse models.

Experimental_Workflow Mouse_Model Generate Oligodendrocyte-Specific CerS2 Knockout Mouse (CerS2ΔO/ΔO) Behavioral_Testing Behavioral Analysis (Rotarod, Balance Beam) Mouse_Model->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Spinal Cord) Mouse_Model->Tissue_Collection Lipidomics Myelin Lipid Analysis (Mass Spectrometry) Tissue_Collection->Lipidomics Immunohistochemistry Immunohistochemistry Tissue_Collection->Immunohistochemistry EM Electron Microscopy Tissue_Collection->EM MBP_Staining Myelin Staining (MBP, dMBP) Immunohistochemistry->MBP_Staining Microglia_Staining Microglial Staining (Iba1, CD68) Immunohistochemistry->Microglia_Staining Myelin_Ultrastructure Analysis of Myelin Ultrastructure EM->Myelin_Ultrastructure

Workflow for studying GalCer function in vivo.

Experimental Protocols

Lipid Extraction and Analysis from Myelin

Objective: To quantify the levels of different galactosylceramide species in purified myelin.

Methodology:

  • Myelin Purification: Myelin is isolated from brain tissue homogenates by sucrose (B13894) density gradient centrifugation.

  • Lipid Extraction: Lipids are extracted from the purified myelin fraction using a modified Bligh-Dyer method with a chloroform/methanol solvent system.

  • Alkaline Hydrolysis: Phospholipids are removed by mild alkaline hydrolysis to enrich for sphingolipids.

  • Mass Spectrometry: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific precursor-product ion pairs are used to identify and quantify individual sphingolipid species, including C16, C18, C22, and C24 ceramides, hexosylceramides, and sulfatides.

Immunohistochemistry for Myelin and Microglial Markers

Objective: To visualize myelin integrity and microglial activation in brain sections.

Methodology:

  • Tissue Preparation: Mice are perfused with paraformaldehyde, and the brains are cryosectioned.

  • Antigen Retrieval: For some antibodies, heat-induced antigen retrieval is performed.

  • Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies.

    • Myelin Basic Protein (MBP): Rabbit anti-MBP to assess overall myelination.

    • Denatured MBP (dMBP): Antibody specific for the denatured form of MBP to detect myelin damage.

    • Microglial Marker (CD68): Rat anti-CD68 to identify activated, phagocytic microglia.

  • Secondary Antibody Incubation: Sections are incubated with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-rat Alexa Fluor 594).

  • Imaging: Sections are mounted with a DAPI-containing medium to stain cell nuclei and imaged using a confocal microscope.

Motor Function Assessment

Objective: To quantitatively assess motor coordination and balance.

Methodology:

  • Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded over several trials.

  • Balance Beam Test: Mice are trained to traverse a narrow beam. The time taken to cross and the number of foot slips are recorded.

Conclusion

The length of the fatty acid chain on galactosylceramide is a critical determinant of myelin function and stability. C24 GalCer is indispensable for the formation of a robust and lasting myelin sheath, ensuring proper nerve conduction and axonal health. In contrast, the accumulation of C16 GalCer is associated with myelin pathology, triggering inflammatory responses and contributing to the progression of demyelinating diseases. Understanding these distinct roles is paramount for the development of novel therapeutic interventions aimed at preserving or restoring myelin integrity in a variety of neurological disorders. Future research focusing on the specific signaling cascades differentially activated by C16 and C24 galactosylceramides in oligodendrocytes and microglia will be crucial for refining these therapeutic strategies.

References

A Comparative Analysis of C16 Galactosylceramide and C16 Glucosylceramide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of two structurally similar, yet functionally distinct, glycosphingolipids crucial in cellular processes and disease pathogenesis.

C16 Galactosylceramide (C16-GalCer) and C16 Glucosylceramide (C16-GlcCer) are two fundamental glycosphingolipids (GSLs) that, despite their subtle structural difference, play vastly different roles in cellular biology and the progression of several diseases. This guide provides a comprehensive comparative analysis of these two molecules, presenting key data on their structure, biosynthesis, biophysical properties, and involvement in signaling pathways. Detailed experimental protocols are also provided to facilitate further research.

Structural and Biosynthetic Differentiation

C16-GalCer and C16-GlcCer are stereoisomers, differing only in the orientation of the hydroxyl group at the C-4 position of the hexose (B10828440) ring. This seemingly minor variation leads to distinct three-dimensional structures and, consequently, different biological recognitions and functions.[1] Their biosynthesis pathways are also distinct, catalyzed by two different enzymes with specific substrate requirements.[1]

Table 1: Structural and Biosynthetic Comparison

FeatureThis compound (C16-GalCer)C16 Glucosylceramide (C16-GlcCer)
Structure Ceramide linked to a galactose sugar.[2]Ceramide linked to a glucose sugar.[3]
Hexose Moiety β-D-Galactopyranoseβ-D-Glucopyranose
Key Structural Difference Axial hydroxyl group at C-4 of the hexoseEquatorial hydroxyl group at C-4 of the hexose
Biosynthetic Enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8.[1]UDP-glucose:ceramide glucosyltransferase (GCS), also known as UGCG.[1]
Subcellular Localization of Synthesis Endoplasmic Reticulum.[4]Primarily on the cytosolic face of the Golgi apparatus.[5]

Comparative Biophysical Properties

Both C16-GalCer and C16-GlcCer are known to influence the biophysical properties of cell membranes by forming ordered domains, often referred to as lipid rafts. However, the stability and characteristics of these domains can differ.

Table 2: Comparative Biophysical Data

ParameterThis compoundC16 Glucosylceramide
Main Phase Transition Temperature (Tm) Approximately 82-85°C for the stable form.[6]Approximately 87°C for the stable form.[7]
Effect on Membrane Order Increases membrane order and promotes the formation of gel-like domains.[8]Has a high tendency to segregate into highly ordered gel domains and increase the order of the fluid phase.[1][9]
Domain Stability Forms stable, condensed films.Forms tightly packed gel domains.[9]

Functional Roles and Disease Association

The distinct structures of C16-GalCer and C16-GlcCer dictate their unique biological functions and their implication in different pathological conditions.

Table 3: Functional and Pathological Comparison

AspectThis compoundC16 Glucosylceramide
Primary Physiological Role A key component of the myelin sheath, essential for nerve impulse transmission.[1] Also involved in cell signaling and acts as a receptor for some pathogens.[1][4]A precursor for the synthesis of most complex GSLs.[1] Essential for the proper function of the epidermis.[1]
Associated Lysosomal Storage Disease Krabbe disease (Globoid Cell Leukodystrophy), caused by a deficiency of the enzyme galactosylceramidase (GALC), leading to the accumulation of GalCer and psychosine.[1]Gaucher disease, caused by a deficiency of the enzyme glucocerebrosidase (GBA), leading to the accumulation of GlcCer.[1]
Role in Cancer Implicated in multidrug resistance.[1]Increased synthesis and accumulation are associated with multidrug resistance in various cancers.[1][5]
Other Pathological Roles Acts as a cellular receptor for HIV-1.[1]Elevated levels are associated with Parkinson's disease and cognitive impairment.

Signaling Pathways

dot

Galactosylceramide_Signaling cluster_synthesis Biosynthesis cluster_function Cellular Functions & Signaling cluster_degradation Degradation & Disease C16_Ceramide C16 Ceramide UGT8 UGT8 (Ceramide Galactosyltransferase) C16_Ceramide->UGT8 UDP-Galactose C16_GalCer This compound UGT8->C16_GalCer Myelin_Sheath Myelin Sheath Stability C16_GalCer->Myelin_Sheath Signal_Transduction Signal Transduction C16_GalCer->Signal_Transduction HIV_Receptor HIV-1 Receptor C16_GalCer->HIV_Receptor GALC GALC (Galactosylceramidase) C16_GalCer->GALC Lysosomal Degradation GALC->C16_Ceramide Release Krabbe_Disease Krabbe Disease (Accumulation of GalCer) GALC->Krabbe_Disease Deficiency leads to

Caption: Biosynthesis, signaling, and degradation pathway of this compound.

dot

Glucosylceramide_Signaling cluster_synthesis Biosynthesis cluster_function Cellular Functions & Signaling cluster_degradation Degradation & Disease C16_Ceramide C16 Ceramide UGCG UGCG (Glucosylceramide Synthase) C16_Ceramide->UGCG UDP-Glucose C16_GlcCer C16 Glucosylceramide UGCG->C16_GlcCer Complex_GSLs Precursor for Complex GSLs C16_GlcCer->Complex_GSLs Epidermal_Barrier Epidermal Barrier Function C16_GlcCer->Epidermal_Barrier Drug_Resistance Multidrug Resistance C16_GlcCer->Drug_Resistance GBA GBA (Glucocerebrosidase) C16_GlcCer->GBA Lysosomal Degradation GBA->C16_Ceramide Release Gaucher_Disease Gaucher Disease (Accumulation of GlcCer) GBA->Gaucher_Disease Deficiency leads to

Caption: Biosynthesis, signaling, and degradation pathway of C16 Glucosylceramide.

Experimental Protocols

Extraction and Purification of Glycosphingolipids

This protocol is a generalized method for the extraction and purification of GSLs from cell or tissue samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Water (HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Sonicator

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

  • Solid-phase extraction (SPE) cartridges (e.g., Silica (B1680970) or C18)

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol (1:2, v/v). For tissues, use a mechanical homogenizer. For cells, sonication can be employed.

  • Lipid Extraction: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v). This creates a biphasic system.

  • Phase Separation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids, including GSLs.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas or using a vacuum concentrator.

  • Purification by SPE:

    • Resuspend the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).

    • Equilibrate the SPE cartridge with the same solvent.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with non-polar solvents to elute neutral lipids.

    • Elute the GSLs with a more polar solvent mixture, such as acetone:methanol (9:1, v/v) for neutral GSLs or chloroform:methanol with increasing concentrations of water for more complex GSLs.

  • Final Drying: Dry the eluted GSL fraction under nitrogen gas and store at -20°C or below until analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and analysis of GSLs.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer)

  • Normal-phase silica column

  • Mobile phase solvents (e.g., hexane, isopropanol, water, chloroform, methanol)

  • GSL standards (C16-GalCer and C16-GlcCer)

Procedure:

  • Sample Preparation: Dissolve the purified GSL extract in the initial mobile phase solvent.

  • Chromatographic Conditions:

    • Use a normal-phase silica column.

    • Employ a gradient elution system. A typical gradient might start with a non-polar mobile phase (e.g., hexane-based) and gradually increase the polarity by adding a more polar solvent (e.g., isopropanol/water mixture). This allows for the separation of different GSL classes.

  • Detection:

    • If using a UV detector, derivatization of the GSLs with a UV-absorbing tag (e.g., benzoylation) may be necessary.

    • ELSD is a universal detector for non-volatile compounds and is suitable for underivatized GSLs.

    • Coupling the HPLC to a mass spectrometer (LC-MS) provides the highest sensitivity and specificity for identification and quantification.

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of the C16-GalCer and C16-GlcCer standards to identify and quantify the respective lipids.

Measurement of Membrane Fluidity using Fluorescence Spectroscopy

This protocol describes the use of the fluorescent probe Laurdan to assess changes in membrane fluidity.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Liposomes or cell preparations

  • Fluorescence spectrophotometer

  • Buffer (e.g., HEPES or PBS)

Procedure:

  • Probe Labeling:

    • Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

    • Add the Laurdan stock solution to the liposome (B1194612) suspension or cell preparation to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark to allow the probe to incorporate into the membranes.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength of 350 nm.

    • Record the emission intensity at two wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).

  • Calculation of Generalized Polarization (GP):

    • Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.

  • Comparative Analysis: Prepare liposomes with and without the incorporation of C16-GalCer or C16-GlcCer and compare the resulting GP values to determine their respective effects on membrane fluidity.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Interpretation Sample Cell/Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Lipid_Extraction Lipid Extraction (Biphasic System) SPE Solid-Phase Extraction Purified_GSLs Purified GSLs HPLC HPLC Analysis MS Mass Spectrometry Membrane_Fluidity Membrane Fluidity Assay (Fluorescence Spectroscopy) Quantification Quantification & Identification Biophysical_Properties Biophysical Characterization

References

Validating the Role of C16 Galactosylceramide: A Comparative Guide to Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: UGT8 Knockout vs. Wild-Type Mice

The primary model for studying the loss-of-function of galactosylceramides, including C16 GalCer, is the UGT8 knockout (KO) mouse. These mice lack the ability to synthesize galactosylceramides, leading to significant and observable phenotypes, particularly in the central nervous system.

Phenotypic ParameterWild-Type MouseUGT8 Knockout MouseAlternative: UGT8 Inhibitor (RA 5557) treated Twitcher Mice
Galactosylceramide Levels Normal physiological levelsComplete absence of GalCer and its derivatives (e.g., sulfatide)[1][2]Significant reduction (approx. 70%) in galactosylceramides in the midbrain and cerebral cortex[3]
Psychosine (B1678307) Levels (in a Krabbe disease model context) BaselineNot directly applicable as this is a synthesis knockout. However, in a double mutant with GALC KO, reduced synthesis leads to lower psychosine.Reduced pathologically elevated psychosine concentrations (72-86%) in the midbrain and cerebral cortex of Twitcher mice[3]
Myelination Normal, compact myelin sheath[4][5]Unstable and functionally impaired myelin, leading to progressive demyelination[5][6][7]Not directly assessed for myelination, but reduced substrate for toxic metabolite formation in a demyelinating disease model[3]
Motor Function Normal motor coordination and activity[5][8]Develop mild ataxia, tremors, and head jerking movements from 12-14 days of age, progressing to hindlimb paralysis[5]Not reported for motor function improvement in the primary study, but reduced neuroinflammation markers[3]
Lifespan NormalPostnatal lethal phenotype, with most not surviving past 21-28 days and none surviving past 100 days[5]Did not increase the lifespan of Twitcher mice, suggesting GALC has other critical functions[3]
Fertility NormalHomozygous males are infertile; homozygous females are fertile but cannot care for pups[5]Did not impair fertility in mice[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the comparison.

Myelination Analysis in Mouse Brain

Objective: To assess the integrity and morphology of the myelin sheath in the central nervous system.

Protocol:

  • Tissue Preparation:

    • Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (15% and then 30%) until it sinks.

    • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 10-20 µm thick coronal or sagittal sections using a cryostat.

  • Immunohistochemistry:

    • Wash sections with PBS to remove OCT.

    • Permeabilize sections with 0.3% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against Myelin Basic Protein (MBP), a major component of the myelin sheath, overnight at 4°C.

    • Wash sections with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain with a nuclear stain like DAPI.

    • Mount coverslips with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify myelin content by measuring the intensity of the MBP signal in specific brain regions (e.g., corpus callosum, cerebellum).

    • Analyze myelin sheath thickness and g-ratio (axon diameter to myelinated fiber diameter) using electron microscopy for higher resolution analysis.[7]

Quantification of Galactosylceramides by HPLC-MS/MS

Objective: To measure the levels of different galactosylceramide species, including C16 GalCer, in mouse brain tissue.

Protocol:

  • Lipid Extraction:

    • Homogenize a known weight of brain tissue in a chloroform/methanol mixture (2:1, v/v).

    • Add an internal standard (e.g., a non-endogenous, deuterated galactosylceramide) to each sample for normalization.

    • Vortex the mixture and incubate at room temperature.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • High-Performance Liquid Chromatography (HPLC):

    • Resuspend the dried lipid extract in a suitable solvent for HPLC injection.

    • Use a normal-phase silica (B1680970) column for separation of different lipid classes.

    • Employ a gradient elution with a mobile phase system, typically consisting of a mixture of hexane, isopropanol, and water, to separate the different galactosylceramide species based on their polarity.[9][10]

  • Tandem Mass Spectrometry (MS/MS):

    • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of different galactosylceramide species, including C16 GalCer.

    • Generate a standard curve using known concentrations of C16 Galactosylceramide to quantify its absolute amount in the samples.[11][12]

Visualizing the Molecular Landscape

Diagrams are essential for understanding the complex biological processes involving this compound.

Galactosylceramide_Metabolism cluster_synthesis Synthesis cluster_further_metabolism Further Metabolism cluster_degradation Degradation Ceramide Ceramide (C16) C16_GalCer This compound Ceramide->C16_GalCer UGT8 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase UDP_Galactose UDP-Galactose C16_GalCer->Ceramide GALC Sulfatide Sulfatide C16_GalCer->Sulfatide SULT Galactose Galactose

Caption: Biosynthesis and degradation pathway of this compound.

C16_GalCer_Signaling cluster_regulation Cellular Regulation cluster_workflow Experimental Workflow C16_Ceramide C16-Ceramide mTORC1 mTORC1 C16_Ceramide->mTORC1 Inhibits Apoptosis Apoptosis C16_Ceramide->Apoptosis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes KO_Model UGT8 KO Mouse Model (No C16 GalCer) Phenotypic_Analysis Phenotypic Analysis (Motor function, Myelination) KO_Model->Phenotypic_Analysis WT_Model Wild-Type Mouse (Normal C16 GalCer) WT_Model->Phenotypic_Analysis Inhibitor_Model UGT8 Inhibitor (Reduced C16 GalCer) Inhibitor_Model->Phenotypic_Analysis

Caption: C16-Ceramide's role in mTOR signaling and apoptosis, and the experimental workflow.

Conclusion

The UGT8 knockout mouse model serves as an indispensable tool for understanding the fundamental roles of galactosylceramides, including C16 GalCer, in myelination and overall neurological function. While a specific this compound knockout is not available, the UGT8 model provides a clear and severe phenotype that highlights the importance of this entire class of sphingolipids. The development of pharmacological inhibitors of UGT8 offers a complementary and temporally controllable alternative for studying galactosylceramide function and holds therapeutic potential for diseases characterized by the accumulation of galactosylceramide metabolites. The data and protocols presented in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the precise functions of this compound in health and disease.

References

A Comparative Guide to the Functional Differences Between Alpha- and Beta-Anomers of C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between the alpha- and beta-anomers of C16 Galactosylceramide, focusing on their distinct immunological activities. The information presented is supported by experimental data to aid in research and development involving glycolipid antigens and immunomodulation.

Introduction

Galactosylceramides are a class of glycosphingolipids that play crucial roles in various biological processes. The stereochemistry at the anomeric carbon of the galactose residue, which links the sugar to the ceramide lipid backbone, results in two distinct anomers: alpha (α) and beta (β). This subtle structural difference leads to profound functional disparities, particularly in the context of the immune system. The C16 fatty acid chain on the ceramide moiety is a common variant studied for its immunological properties. This guide will delve into the functional distinctions between α-C16 Galactosylceramide (α-GalCer-C16) and β-C16 Galactosylceramide (β-GalCer-C16), with a focus on their interaction with the antigen-presenting molecule CD1d and the subsequent activation of invariant Natural Killer T (iNKT) cells.

Core Functional Differences: A Comparative Overview

The primary functional distinction between the two anomers lies in their ability to activate iNKT cells. α-Galactosylceramide is a potent agonist for iNKT cells, while the beta anomer is a significantly weaker activator and can even exhibit immunomodulatory or inhibitory properties.[1][2][3]

Interaction with CD1d and the iNKT Cell Receptor

The immunological activity of galactosylceramides is initiated by their binding to the CD1d molecule on antigen-presenting cells (APCs). The resulting glycolipid-CD1d complex is then recognized by the T-cell receptor (TCR) of iNKT cells.

  • α-Galactosylceramide: The α-anomeric linkage allows for an optimal presentation of the galactose headgroup by CD1d, leading to a high-affinity interaction with the invariant TCR of iNKT cells.[4] This strong and stable interaction is the basis for its potent immunostimulatory activity.[5]

  • β-Galactosylceramide: While β-GalCer can also bind to CD1d, the orientation of the galactose moiety in the β-configuration results in a conformation that is not as effectively recognized by the iNKT TCR.[2][6] This leads to a much weaker stimulation of iNKT cells.[2] Some studies suggest that β-GalCer can even act as a competitive inhibitor of α-GalCer, by occupying the CD1d binding groove without inducing a productive iNKT cell response.[3][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative differences in the immunological activity of α-GalCer and β-GalCer. It is important to note that the specific values can vary depending on the experimental system (e.g., mouse vs. human cells, specific cell lines) and the exact structure of the ceramide backbone. The data presented here is a representative compilation from various studies.

Parameterα-Galactosylceramide (KRN7000)β-GalactosylceramideReference
iNKT Cell Activation Potent AgonistVery Weak Agonist / Antagonist[1][2]
Binding Affinity to CD1d (Kd) ~100 nM (mouse)Weaker binding affinity reported[5]
Cytokine Secretion (IFN-γ) Strong InductionMinimal to no induction[9][10]
Cytokine Secretion (IL-4) Strong InductionMinimal to no induction[9][11]

Signaling Pathways

The differential activation of iNKT cells by the two anomers leads to distinct downstream signaling events. The potent activation by α-GalCer triggers a robust signaling cascade, while the interaction with β-GalCer results in a significantly attenuated or altered signal.

G cluster_alpha α-Galactosylceramide Pathway cluster_beta β-Galactosylceramide Pathway alpha_GalCer α-GalCer-C16 CD1d_alpha CD1d alpha_GalCer->CD1d_alpha Binds alpha_complex α-GalCer/CD1d Complex CD1d_alpha->alpha_complex iNKT_TCR_alpha iNKT TCR alpha_complex->iNKT_TCR_alpha Recognized by strong_activation Strong TCR Signaling iNKT_TCR_alpha->strong_activation Induces cytokine_release_alpha Release of IFN-γ, IL-4, etc. strong_activation->cytokine_release_alpha immune_response_alpha Potent Immune Response cytokine_release_alpha->immune_response_alpha beta_GalCer β-GalCer-C16 CD1d_beta CD1d beta_GalCer->CD1d_beta Binds beta_complex β-GalCer/CD1d Complex CD1d_beta->beta_complex iNKT_TCR_beta iNKT TCR beta_complex->iNKT_TCR_beta Poorly recognized by weak_activation Weak/No TCR Signaling iNKT_TCR_beta->weak_activation Fails to induce no_cytokine_release Minimal Cytokine Release weak_activation->no_cytokine_release altered_response Altered/Inhibited Immune Response no_cytokine_release->altered_response

Caption: Differential signaling pathways of α- and β-Galactosylceramide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the functional differences between α- and β-anomers of this compound.

CD1d-Glycolipid Binding Assay (Competitive ELISA)

This assay quantitatively assesses the binding affinity of the galactosylceramide anomers to the CD1d molecule.

Principle: A known biotinylated lipid that binds to CD1d is used as a competitor against the unlabeled test glycolipids (α- or β-GalCer-C16). The inhibition of the biotinylated lipid's binding by the test glycolipid is measured, from which the half-maximal inhibitory concentration (IC50) can be determined as an indicator of binding affinity.[12]

Materials:

  • Recombinant soluble human or mouse CD1d-IgG fusion protein

  • Anti-mouse IgG1 antibody

  • High-binding 96-well ELISA plates

  • Biotinylated 18:1 Phosphatidylethanolamine (PE)

  • α-Galactosylceramide-C16 and β-Galactosylceramide-C16

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the ELISA plate with anti-mouse IgG1 antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the CD1d:IgG dimer to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Prepare serial dilutions of the α- and β-Galactosylceramide-C16.

  • Add the diluted glycolipids to the wells, immediately followed by the addition of a constant concentration of biotinylated 18:1 PE lipid (e.g., 1 µg/mL).

  • Incubate the plate for 24 hours at room temperature to allow for competitive binding.

  • Wash the plate five times.

  • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

In Vitro iNKT Cell Activation Assay

This assay measures the ability of the galactosylceramide anomers to stimulate iNKT cells to produce cytokines.

Principle: Antigen-presenting cells (APCs) are loaded with the test glycolipids and co-cultured with an iNKT cell line or primary iNKT cells. The activation of iNKT cells is quantified by measuring the concentration of secreted cytokines (e.g., IFN-γ and IL-4) in the culture supernatant by ELISA or Cytometric Bead Array (CBA).[11][13]

Materials:

  • CD1d-expressing APCs (e.g., A20 cells transfected with CD1d, or bone marrow-derived dendritic cells)

  • iNKT cell hybridoma (e.g., DN32.D3) or purified primary iNKT cells

  • α-Galactosylceramide-C16 and β-Galactosylceramide-C16

  • Complete cell culture medium

  • 96-well flat-bottom culture plates

  • ELISA or CBA kits for IFN-γ and IL-4

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the APCs in a 96-well plate.

  • Prepare serial dilutions of α- and β-Galactosylceramide-C16 in culture medium.

  • Add the diluted glycolipids to the wells containing the APCs and incubate for at least 2 hours to allow for loading onto CD1d.

  • Add the iNKT cells to the wells.

  • Co-culture the cells for 24-72 hours in a CO2 incubator.

  • Centrifuge the plate to pellet the cells.

  • Collect the culture supernatants.

  • Measure the concentration of IFN-γ and IL-4 in the supernatants using ELISA or CBA according to the manufacturer's instructions.

  • Plot the cytokine concentration against the glycolipid concentration to determine the dose-response relationship and the EC50 (half-maximal effective concentration) for each anomer.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the immunological activity of the two anomers.

G cluster_binding CD1d Binding Affinity Assessment cluster_activation iNKT Cell Activation Assay start Start: Synthesize/Obtain α- and β-C16 Galactosylceramide binding_assay Competitive ELISA with CD1d start->binding_assay apc_loading Load APCs with Glycolipids start->apc_loading ic50 Determine IC50 binding_assay->ic50 end Conclusion: Compare Functional Differences ic50->end co_culture Co-culture with iNKT cells apc_loading->co_culture cytokine_measurement Measure Cytokine Release (ELISA/CBA) co_culture->cytokine_measurement ec50 Determine EC50 cytokine_measurement->ec50 ec50->end

Caption: Experimental workflow for comparing α- and β-Galactosylceramide.

Conclusion

The anomeric configuration of this compound is a critical determinant of its immunological function. The α-anomer is a potent immunostimulant that effectively activates iNKT cells, leading to a robust cytokine response. In contrast, the β-anomer is a poor activator and may possess immunomodulatory properties. These functional differences are rooted in their differential interaction with the CD1d-TCR complex. A thorough understanding of these distinctions, supported by quantitative data from well-defined experimental protocols, is essential for the rational design of glycolipid-based immunotherapies and vaccines.

References

C16 Galactosylceramide in Neurodegeneration: A Comparative Analysis of Brain Tissue Levels

Author: BenchChem Technical Support Team. Date: December 2025

An essential sphingolipid in the central nervous system, C16 Galactosylceramide (C16 GalCer), plays a pivotal role in myelin sheath formation and stability. Emerging research indicates that dysregulation of C16 GalCer levels in the brain is a key feature in the pathology of several neurodegenerative diseases. This guide provides a comparative overview of this compound levels in healthy versus diseased brain tissue, supported by experimental data and detailed methodologies for its quantification.

Data Presentation: Quantitative Comparison of Galactosylceramide Levels

The following table summarizes the levels of C16:0 Galactosylceramide in healthy versus diseased brain tissue. Due to the limited availability of direct quantitative data for this compound in post-mortem human brain tissue for certain conditions, data from a well-established canine model of Krabbe disease is included as a relevant proxy.

ConditionBrain RegionC16:0 Galactosylceramide Level (Diseased)C16:0 Galactosylceramide Level (Healthy Control)Fold ChangeSpeciesReference
Krabbe DiseaseCerebellumSignificantly IncreasedBaselineN/ACanine[1]
Krabbe DiseaseCerebral CortexSignificantly IncreasedBaselineN/ACanine[1]
Multiple SclerosisChronic Inactive LesionsIncreased (Total Hexosylceramides)Normal Appearing White MatterN/AHuman[2]

Note: Data for Krabbe disease is from a canine model, which faithfully recapitulates human disease pathology[1]. Data for Multiple Sclerosis refers to total hexosylceramides, of which this compound is a component.

In Krabbe disease, a genetic deficiency of the enzyme galactosylceramidase (GALC) leads to a toxic accumulation of its substrates, including galactosylceramide and the cytotoxic metabolite psychosine[3]. Studies on a canine model of Krabbe disease have demonstrated a significant elevation of C16:0 galactosylceramide in both the cerebellum and cerebral cortex of affected animals at their humane endpoint[1].

In the context of multiple sclerosis (MS), the role of this compound is less direct but still significant. Research on post-mortem human brain tissue has revealed that chronic inactive MS lesions are characterized by significantly increased levels of total hexosylceramides, a class of lipids that includes this compound[2]. Furthermore, elevated levels of C16 ceramide, the precursor to this compound, have been detected in animal models of MS, suggesting a potential upstream dysregulation[4].

Experimental Protocols: Quantification of this compound

The quantification of this compound in brain tissue is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the sensitive and specific measurement of individual lipid species within a complex biological sample.

Tissue Homogenization and Lipid Extraction
  • Tissue Preparation: Approximately 50-100 mg of frozen brain tissue is weighed and placed in a 2 mL tube containing ceramic beads.

  • Homogenization: The tissue is homogenized in a solution of ice-cold phosphate-buffered saline (PBS) using a bead-based homogenizer.

  • Lipid Extraction: A modified Bligh-Dyer extraction is performed. Methanol and chloroform (B151607) are added to the homogenate in a specific ratio (e.g., 2:1 v/v), followed by vigorous vortexing.

  • Phase Separation: After centrifugation, the lower organic phase, containing the lipids, is carefully collected. This process is often repeated to maximize lipid recovery.

  • Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent, such as methanol/chloroform (1:1 v/v), for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate the different lipid species based on their hydrophobicity. A gradient elution with solvents such as water, methanol, and acetonitrile, often containing additives like formic acid or ammonium (B1175870) formate, is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used for the detection of galactosylceramides.

  • Quantification: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion generated by collision-induced dissociation). The area under the peak for this specific transition is proportional to the amount of this compound in the sample. An internal standard, such as a deuterated or C13-labeled version of this compound, is added at the beginning of the extraction process to correct for any sample loss and ionization variability, ensuring accurate quantification.

Signaling Pathways and Pathological Roles

The dysregulation of this compound and its metabolites is implicated in key pathological processes in neurodegenerative diseases, particularly neuroinflammation.

Galactosylceramide_Pathway Simplified signaling pathway of this compound and its metabolites in neuroinflammation. cluster_synthesis Synthesis & Metabolism cluster_pathology Pathological Consequences Ceramide Ceramide (C16) GalCer This compound Ceramide->GalCer CGT Psychosine Psychosine (Galactosylsphingosine) GalCer->Psychosine ACDase Lactosylceramide Lactosylceramide GalCer->Lactosylceramide LCS Myelin_Dysfunction Myelin Sheath Instability GalCer->Myelin_Dysfunction Reduced Levels Microglia Microglia Activation Psychosine->Microglia Astrocytes Astrocyte Activation Psychosine->Astrocytes Lactosylceramide->Microglia Lactosylceramide->Astrocytes Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Astrocytes->Neuroinflammation Neuronal_Damage Neuronal Damage & Demyelination Neuroinflammation->Neuronal_Damage

Caption: this compound Metabolism and Role in Neuroinflammation.

The accumulation of galactosylceramide and its cytotoxic metabolite, psychosine, in Krabbe disease leads to widespread apoptosis of oligodendrocytes, the myelin-producing cells in the central nervous system. This results in severe demyelination and neurodegeneration[3]. Psychosine is a potent inducer of neuroinflammation, activating microglia and astrocytes, which in turn release pro-inflammatory cytokines and reactive oxygen species, further exacerbating neuronal damage[3].

Furthermore, galactosylceramide can be converted to lactosylceramide, which has also been shown to be a pro-inflammatory molecule. Lactosylceramide can activate microglia and astrocytes, contributing to the chronic neuroinflammatory state observed in various neurodegenerative conditions[5]. This activation of glial cells is a common pathological feature in both Krabbe disease and multiple sclerosis.

References

Decoding Antibody Fidelity: A Comparative Guide to Cross-Reactivity Against Galactosylceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of antibodies against different galactosylceramide (GalCer) species and other related glycolipids. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in antibody selection and application.

The ability of an antibody to distinguish between its target antigen and structurally similar molecules is a critical determinant of its efficacy and reliability in research and therapeutic applications. In the context of galactosylceramides, a class of glycosphingolipids vital for nervous system structure and function, antibody cross-reactivity can lead to off-target effects or confounding experimental results. This guide delves into the nuances of anti-galactosylceramide antibody binding, offering a comparative analysis based on available experimental evidence.

Quantitative Comparison of Antibody Cross-Reactivity

To provide a clear overview of antibody binding profiles, the following table summarizes the cross-reactivity of a well-characterized monoclonal antibody, L363, which recognizes the α-galactosylceramide presented by the CD1d molecule. While not a direct measure of binding to isolated galactosylceramide, this data from surface plasmon resonance (SPR) experiments offers valuable insights into the antibody's specificity for different glycolipid structures.

Glycolipid Presented by CD1dAntibodyApparent Equilibrium Dissociation Constant (Keq) (nM)Binding Notes
α-Galactosylceramide (α-GalCer)L3634.3High-affinity binding
β-Mannosylceramide (β-ManCer)L3634.3Comparable high-affinity binding to α-GalCer[1][2]
α-Mannosylceramide (α-ManCer)L363264Much lower affinity binding observed at high antibody concentrations[1]
β-Galactosylceramide (C26:0)L363Binding observedDemonstrates cross-reactivity with another β-linked glycosylceramide[1][2]
β-Galactosylceramide (C12:0)L363No measurable bindingLack of recognition, potentially due to the shorter acyl chain and sphingosine (B13886) base[1][2]
SulfatidesL363No measurable bindingNo cross-reactivity observed with this β-linked glycolipid[1]

This table presents data for the anti-CD1d-α-GalCer antibody L363, as comprehensive quantitative data for a single anti-galactosylceramide antibody against a wide panel of galactosylceramide species with varying fatty acid chains was not available in the reviewed literature.

Qualitative studies have also shed light on the cross-reactivity of polyclonal and other monoclonal anti-galactosylceramide antibodies. For instance, some anti-GalC antibodies have been shown to bind strongly to other glycolipids such as GM1 ganglioside, monogalactosyl diglyceride, and asialo-GM1[3]. This highlights the importance of thorough characterization of any anti-GalCer antibody to ensure its specificity for the intended application.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental methodologies. The following are detailed protocols for two key techniques used to quantify antibody-glycolipid interactions.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful technique to determine the specificity and relative affinity of an antibody for different antigens.

Objective: To quantify the cross-reactivity of an anti-galactosylceramide antibody by measuring its binding to immobilized galactosylceramide in the presence of various competing galactosylceramide species or other glycolipids.

Materials:

  • High-binding 96-well microtiter plates

  • Purified galactosylceramide (for coating)

  • A panel of purified galactosylceramide species and other glycolipids (competitors)

  • Anti-galactosylceramide antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dissolve purified galactosylceramide in a suitable solvent (e.g., methanol) and dilute to the desired coating concentration in a volatile solvent. Add 50-100 µL of the solution to each well of the microtiter plate. Allow the solvent to evaporate overnight at room temperature, leaving the glycolipid adsorbed to the well surface.

  • Blocking: Wash the plate twice with wash buffer to remove any unbound glycolipid. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions for each competing glycolipid. In separate tubes, pre-incubate a fixed concentration of the primary anti-galactosylceramide antibody with each dilution of the competitor glycolipids for 1-2 hours at room temperature.

  • Incubation: After washing the blocked plate three times with wash buffer, add 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times with wash buffer. Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with wash buffer. Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Analysis: The concentration of the competitor that inhibits 50% of the primary antibody binding (IC50) is calculated. A lower IC50 value indicates a higher affinity of the antibody for the competitor, and thus higher cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.

Objective: To quantitatively measure the binding affinity and kinetics of an anti-galactosylceramide antibody to a panel of different galactosylceramide species.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified anti-galactosylceramide antibody (for immobilization)

  • A panel of purified galactosylceramide species and other glycolipids (analytes) prepared in liposomes or another suitable format for SPR analysis.

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization: Covalently immobilize the anti-galactosylceramide antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare the different galactosylceramide species and other glycolipids as analytes. This often involves incorporating them into liposomes to present them in a more biologically relevant context.

  • Binding Analysis:

    • Inject a series of concentrations of each glycolipid analyte over the immobilized antibody surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association and dissociation phases.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A lower KD value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Galactosylceramide Biosynthesis and Downstream Pathways

Galactosylceramide is synthesized from ceramide and serves as a crucial precursor for other important sphingolipids, such as sulfatide. It is a key component of myelin and is involved in signal transduction.

Galactosylceramide_Pathway Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (Ceramide galactosyltransferase) Sulfatide Sulfatide GalCer->Sulfatide GAL3ST1 Myelin Myelin Sheath Component GalCer->Myelin Signal_Transduction Signal Transduction GalCer->Signal_Transduction

Caption: Biosynthesis of galactosylceramide and its role as a precursor and signaling molecule.

Anti-Galactosylceramide Antibody Induced Signaling

Binding of anti-galactosylceramide antibodies to the cell surface can trigger intracellular signaling cascades, such as an influx of calcium, which can lead to downstream cellular responses.

Antibody_Signaling Anti_GalC_Ab Anti-Galactosylceramide Antibody GalCer_Membrane Galactosylceramide (on cell membrane) Anti_GalC_Ab->GalCer_Membrane Binding Ca_Channel Calcium Channel GalCer_Membrane->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response

Caption: Signaling cascade initiated by anti-galactosylceramide antibody binding.

Experimental Workflow for Competitive ELISA

The following diagram outlines the key steps involved in performing a competitive ELISA to assess antibody cross-reactivity.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with Galactosylceramide Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Add_Mixture Add Ab-Competitor Mixture to Wells Block->Add_Mixture Pre_Incubate Pre-incubate Primary Ab with Competitor Glycolipids Pre_Incubate->Add_Mixture Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Add_Mixture->Add_Secondary_Ab Add_Substrate Add Substrate & Measure Signal Add_Secondary_Ab->Add_Substrate Analyze Analyze Data (IC50) Add_Substrate->Analyze

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

This guide provides a foundational understanding of anti-galactosylceramide antibody cross-reactivity. For any specific research or developmental application, it is crucial to perform thorough in-house validation of antibody specificity against a comprehensive panel of relevant antigens.

References

A Comparative Guide: C16 Galactosylceramide vs. C16 3'-sulfo Galactosylceramide in Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of C16 Galactosylceramide (GalCer) and its sulfated derivative, C16 3'-sulfo Galactosylceramide (sulfatide). Both are pivotal glycosphingolipids in the central nervous system (CNS), yet the addition of a single sulfate (B86663) group dramatically alters their biological activities. This document summarizes key functional differences, presents supporting quantitative data, and provides detailed experimental methodologies.

Introduction to the Molecules

This compound is a glycosphingolipid composed of a ceramide backbone with a C16:0 fatty acid (palmitic acid) and a galactose sugar headgroup.[1][2] It is a major component of the myelin sheath, essential for its structure and function.[1] GalCer also serves as the direct biosynthetic precursor to sulfatide.[2]

C16 3'-sulfo Galactosylceramide, commonly known as C16 sulfatide, is structurally identical to C16 GalCer with the exception of a sulfate group esterified to the 3'-hydroxyl position of the galactose moiety.[3][4] This modification is catalyzed by the enzyme cerebroside sulfotransferase (CST) and imparts a net negative charge to the molecule.[5][6][7] Like GalCer, sulfatide is highly enriched in myelin.[7][8]

The structural difference between these two lipids, though minor, leads to profound divergences in their functional roles, particularly in oligodendrocyte biology, axonal growth, and immune modulation.

Biosynthetic Pathway

The synthesis of C16 3'-sulfo Galactosylceramide is a two-step process starting from C16 ceramide. First, UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the addition of a galactose moiety to ceramide, forming this compound. Subsequently, cerebroside sulfotransferase (CST) transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3' position of the galactose ring, yielding C16 3'-sulfo Galactosylceramide.[5][6][7]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Cer C16 Ceramide GalCer This compound Cer->GalCer CGT (UDP-Galactose) Sulfatide C16 3'-sulfo Galactosylceramide GalCer->Sulfatide CST (PAPS)

Biosynthesis of this compound and C16 3'-sulfo Galactosylceramide.

Comparative Functional Analysis

The addition of a sulfate group to GalCer significantly alters its interaction with the cellular environment, leading to distinct, and sometimes opposing, biological functions.

Table 1: Comparison of Effects on Axon Outgrowth
FeatureThis compoundC16 3'-sulfo Galactosylceramide
Effect on Neurite Outgrowth No significant inhibitionStrong, dose-dependent inhibition[1]
Effective Concentration Not Applicable≥ 1 µ g/coverslip shows significant inhibition[1]
Mechanism of Action Not ApplicableInvolves the Rho signaling pathway[1][2][6]
Table 2: Comparison of Effects on Oligodendrocyte Differentiation
FeatureThis compoundC16 3'-sulfo Galactosylceramide
Regulatory Role Not identified as a primary regulatorNegative regulator of terminal differentiation[4][9]
Effect of Absence Not specifically determinedAbsence leads to a 2- to 3-fold increase in terminally differentiated oligodendrocytes[4]
Table 3: Comparison of Effects on Cytokine Production in Whole Blood Cells
Cytokine/ChemokineThis compoundC16 3'-sulfo Galactosylceramide (C16:0)
IL-1β 2- to 10-fold increase[10]Decrease to 3-56% of control[10]
IL-6 2- to 10-fold increase[10]Decrease to 3-56% of control[10]
TNF-α 2- to 10-fold increase[10]Decrease to 3-56% of control[10]
MIP-1α 2- to 10-fold increase[10]Decrease to 3-56% of control[10]
IL-8 2- to 10-fold increase[10]Decrease to 3-56% of control[10]

Signaling and Experimental Workflows

Sulfatide-Mediated Inhibition of Axon Outgrowth

C16 3'-sulfo Galactosylceramide present in the myelin sheath acts as a potent inhibitor of axon regeneration following injury. This inhibitory signal is transduced through the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton. Activation of RhoA leads to the assembly of actin stress fibers and growth cone collapse, ultimately halting axon extension.

Sulfatide C16 3'-sulfo Galactosylceramide (on Myelin) Receptor Putative Receptor (on Axon) Sulfatide->Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF activation ROCK ROCK RhoA_GTP->ROCK Actin Actin Cytoskeleton Reorganization ROCK->Actin GrowthCone Growth Cone Collapse & Axon Growth Inhibition Actin->GrowthCone

Signaling pathway for sulfatide-mediated axon growth inhibition.
Experimental Workflow: Neurite Outgrowth Inhibition Assay

The following workflow outlines a typical experiment to assess the inhibitory effect of this compound and C16 3'-sulfo Galactosylceramide on neurite outgrowth.

start Start prep_coverslips Prepare Coverslips: Coat with Poly-D-Lysine and Laminin (B1169045) start->prep_coverslips coat_lipids Coat with Lipids: - Control (Solvent) - C16 GalCer - C16 Sulfatide prep_coverslips->coat_lipids culture_rgcs Culture P5 Rat Retinal Ganglion Cells (RGCs) on coverslips coat_lipids->culture_rgcs incubate Incubate for 18-24 hours culture_rgcs->incubate fix_stain Fix and Stain for β-tubulin III incubate->fix_stain image Image Neurons via Fluorescence Microscopy fix_stain->image quantify Quantify Neurite Outgrowth (e.g., MetaMorph) image->quantify end End quantify->end

Workflow for assessing neurite outgrowth inhibition by glycosphingolipids.

Experimental Protocols

Protocol 1: Neurite Outgrowth Inhibition Assay

This protocol is adapted from methodologies used to demonstrate the inhibitory effects of sulfatide on CNS axon outgrowth.[1]

  • Preparation of Lipid-Coated Coverslips:

    • Aseptically place glass coverslips into a 24-well plate.

    • Coat coverslips with 10 µg/mL poly-D-lysine for 1 hour at 37°C, then wash three times with sterile water.

    • Coat coverslips with 10 µg/mL mouse laminin overnight at 4°C, then wash once with PBS.

    • Prepare stock solutions of this compound and C16 3'-sulfo Galactosylceramide in a suitable solvent (e.g., ethanol).

    • Apply the lipid solutions (or solvent control) to the center of the coverslips at desired densities (e.g., to achieve 1 µ g/coverslip ) and allow to air dry in a sterile hood.

  • Cell Culture:

    • Isolate retinal ganglion cells (RGCs) from postnatal day 5 (P5) rats using a standard immunopanning procedure.

    • Resuspend RGCs in a defined culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and brain-derived neurotrophic factor).

    • Seed the RGCs at a low density onto the prepared coverslips.

  • Incubation and Analysis:

    • Incubate the cultures for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS and stain with an antibody against a neuronal marker, such as β-tubulin III.

    • Acquire images using fluorescence microscopy.

    • Quantify the total length of neurites per neuron using an automated neurite outgrowth analysis software (e.g., MetaMorph).

Protocol 2: Whole Blood Cytokine Release Assay

This protocol is based on the methodology used to compare the immunomodulatory effects of GalCer and sulfatide.[10]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and C16 3'-sulfo Galactosylceramide. Due to their amphipathic nature, they may need to be prepared as liposomes or sonicated in culture medium to ensure dispersion.

    • Prepare stimulants such as Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS) if studying stimulated cytokine release.

  • Whole Blood Culture:

    • Draw fresh venous blood from healthy donors into heparinized tubes.

    • Within 2 hours of drawing, dilute the blood 1:1 with RPMI 1640 culture medium.

    • In a 96-well plate, add the diluted blood to wells containing:

      • Medium only (unstimulated control)

      • Stimulant only (e.g., PHA or LPS)

      • This compound (e.g., final concentration of 30 µg/mL)

      • C16 3'-sulfo Galactosylceramide (e.g., final concentration of 30 µg/mL)

      • Stimulant + this compound

      • Stimulant + C16 3'-sulfo Galactosylceramide

  • Incubation and Analysis:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, centrifuge the plate to pellet the blood cells.

    • Collect the supernatant (plasma-culture medium mixture).

    • Quantify the concentrations of cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, MIP-1α, IL-8) in the supernatant using a multiplex immunoassay or individual ELISA kits according to the manufacturer's instructions.

Conclusion

The structural distinction between this compound and C16 3'-sulfo Galactosylceramide, the presence of a 3'-sulfate group on the galactose, dictates their functional divergence. While both are integral to the myelin sheath, C16 sulfatide emerges as a potent negative regulator of key CNS processes, including axon regeneration and oligodendrocyte differentiation. Furthermore, these two lipids exert opposing effects on the innate immune response. These differences are critical for understanding the pathophysiology of demyelinating diseases and for the development of targeted therapeutic strategies. For instance, promoting the activity of cerebroside sulfotransferase could be a target for limiting axonal sprouting after injury, whereas its inhibition might be explored in contexts where enhanced oligodendrocyte differentiation is desired. This guide provides a foundational comparison to aid researchers in navigating the distinct roles of these two important glycosphingolipids.

References

Quantitative Comparison of C16 Galactosylceramide in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C16 Galactosylceramide levels and its roles in various cell types, supported by experimental data and detailed methodologies.

This compound (C16 GalCer) is a crucial glycosphingolipid, particularly enriched in the nervous system where it is a major component of the myelin sheath.[1][2] Its expression and function, however, extend to other cell types, including cancer cells, where it can influence signaling pathways related to cell survival and proliferation. This guide summarizes the quantitative data available for C16 GalCer and its precursors in different cell types, details the experimental protocols for its quantification, and illustrates its involvement in cellular signaling.

Quantitative Data on Hexosylceramides in Breast Cancer Cell Lines

Cell LineReceptor StatusRelative HexCer Abundance (%)
MCF7 ER+, PR+, HER2-100
T47D ER+, PR+, HER2-~75
MDA-MB-231 Triple-Negative~50
T47D.C Control for UGT8 overexpression~40
T47D.UGT8 UGT8 Overexpressing~120

Data adapted from a study on sulfatide's role in breast cancer, where HexCer levels were quantified by mass spectrometry.[3] The values are presented as a percentage of the highest concentration observed in the MCF7 cell line.

C16-Ceramide Levels in Neuronal and Glial Cells

While not this compound itself, the levels of its precursor, C16-ceramide, have been quantified in different neuronal and glial cell types, offering insights into the synthetic capacity for C16-containing sphingolipids in these cells. Glutamatergic neurons exhibit the highest levels of C16-ceramide in both cytoplasmic and nuclear fractions compared to other neuronal and glial cells.

Experimental Protocols

The quantification of this compound and other sphingolipids is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Sphingolipid Quantification

Experimental Workflow for Sphingolipid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) cell_lysis->lipid_extraction data_analysis Data Analysis & Quantification protein_quant->data_analysis Normalize to Protein Content lc_separation Liquid Chromatography (HILIC or Reversed-Phase) lipid_extraction->lc_separation Inject Extract ms_detection Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection ms_detection->data_analysis

Caption: Workflow for quantifying this compound in cell cultures.

Detailed Method for LC-MS/MS Quantification of Hexosylceramides

This protocol is adapted from methods developed for the simultaneous quantification of various sphingolipid species.[4][5]

1. Lipid Extraction:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Lyse the cells and determine the protein concentration of the lysate.

  • To an aliquot of the cell lysate (e.g., corresponding to 100 µg of protein), add an internal standard (e.g., C12-Hexosylceramide).

  • Perform lipid extraction using a single-phase extraction method with a mixture of chloroform (B151607) and methanol.[6]

2. Liquid Chromatography Separation:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample onto a liquid chromatography system.

  • Separation can be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.[4]

  • A typical gradient elution for HILIC would involve a mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.[4]

3. Tandem Mass Spectrometry Detection:

  • Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in the positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the transition would be from the precursor ion (the protonated molecule [M+H]+) to a characteristic product ion (e.g., the sphingoid base fragment at m/z 264.2).

4. Quantification:

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve using known concentrations of a this compound standard.

  • Calculate the absolute amount of this compound in the sample, typically expressed as pmol per mg of protein.

Signaling Pathways Involving C16-Ceramide

C16-ceramide, the precursor to this compound, has been shown to influence key signaling pathways, notably the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Overexpression of Ceramide Synthase 6 (CerS6), the enzyme responsible for producing C16-ceramide, has been demonstrated to reduce the phosphorylation of key components in the mTOR signaling cascade in breast cancer cells.[7][8]

C16_Ceramide_mTOR_Signaling cluster_upstream Upstream Regulation cluster_mTOR_pathway mTOR Signaling Pathway CerS6 CerS6 C16_Cer C16-Ceramide CerS6->C16_Cer Synthesizes Akt Akt C16_Cer->Akt Inhibits Phosphorylation mTORC1 mTORC1 C16_Cer->mTORC1 Inhibits Akt->mTORC1 S6K S6K mTORC1->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

Caption: C16-Ceramide's inhibitory effect on the mTOR signaling pathway.

References

Safety Operating Guide

Proper Disposal Procedures for C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of C16 Galactosylceramide, a glycosphingolipid crucial in neurobiology research and the study of demyelinating disorders.[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this substance.

Hazard Assessment and Safety Information

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] Standard precautionary measures for handling laboratory chemicals should be followed.

Key Safety Data:

  • GHS Classification: Not classified[2]

  • Hazard Pictograms: None[2]

  • Signal Word: None[2]

  • Personal Protective Equipment (PPE): While specific PPE is not mandated, standard laboratory practices such as wearing gloves and safety glasses are recommended.[2][3]

The following table summarizes the hazard ratings for this compound.

Hazard Classification SystemRatingInterpretation
GHS Not ClassifiedThe substance does not meet the criteria for hazard classification.[2]
NFPA Health: 0No hazard beyond that of ordinary combustible material.[2]
Fire: 0Will not burn under normal fire conditions.[2]
Reactivity: 0Normally stable, even under fire exposure conditions, and is not reactive with water.[2]

Step-by-Step Disposal Protocol

Disposal procedures for this compound depend on the quantity of waste and prevailing local and institutional regulations.

A. For Small, Uncontaminated Quantities:

The Safety Data Sheet (SDS) for this compound suggests that smaller quantities may be disposed of with household or regular laboratory waste.[2][3] However, this must be verified against your institution's specific policies.

  • Consult Institutional Guidelines: Before proceeding, confirm with your institution's Environmental Health & Safety (EH&S) department that disposal of non-hazardous biochemicals in the regular trash is permitted.

  • Containment: Ensure the dry this compound is in a sealed, clearly labeled container.

  • Disposal: If permitted, place the sealed container in the designated laboratory solid waste stream.

B. For Large Quantities or When Institutional Policy Prohibits Regular Trash Disposal:

For larger quantities or when institutional rules require it, this compound should be disposed of as chemical waste.

  • Collection: Collect the waste material in a sealed, non-reactive container. Ensure the container is compatible with the substance, which is a solid.[4]

  • Labeling: Clearly label the container as "Chemical Waste" and list the contents ("this compound"). Follow your institution's specific hazardous waste tagging procedures.[5]

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's licensed chemical waste contractor.[5] An alternative for combustible materials is incineration in a facility with an afterburner and scrubber system.[6]

C. Disposal of Contaminated Materials and Packaging:

  • Uncleaned Packaging: Empty containers and packaging must be disposed of according to official regulations.[2] If not thoroughly decontaminated, they should be treated as chemical waste following the procedure in section 2B.

  • Contaminated Labware: Labware (e.g., pipette tips, tubes) contaminated with this compound should be collected in a designated solid waste container and disposed of as chemical waste.

Emergency Procedures for Spills

In the event of a spill, no special personal protective equipment is required.[2]

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Mechanically pick up the spilled solid (e.g., sweep or carefully wipe up).[2][3]

  • Disposal: Place the collected material and any contaminated cleaning supplies into a sealed container and dispose of it as chemical waste as described in section 2B.

  • Environmental Precaution: Do not allow the substance to enter sewers or surface/ground water.[2][3]

G cluster_assessment Step 1: Assessment cluster_disposal Step 2: Disposal Path start This compound Waste Generated reg_check Consult Institutional & Local Regulations start->reg_check quant_check Is the quantity small AND uncontaminated? reg_check->quant_check Regulations Understood chem_waste Treat as Chemical Waste: 1. Collect in sealed, labeled container. 2. Store in designated area. 3. Arrange for EH&S pickup. quant_check->chem_waste No (Large quantity or policy requires) regular_waste Dispose in Regular Solid Lab Waste (Only if explicitly permitted by EH&S) quant_check->regular_waste Yes end Disposal Complete chem_waste->end regular_waste->end

Caption: Disposal workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.